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  • Product: methyl 5-hydroxy-1H-indazole-3-carboxylate
  • CAS: 1082040-64-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Synthesis of 5-Hydroxy-Indazole-3-Carboxamide Cannabinoid Receptor Agonists

A Technical Guide on the Utility of Methyl 5-hydroxy-1H-indazole-3-carboxylate Executive Summary & Structural Significance Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a highly specialized chemical i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on the Utility of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Executive Summary & Structural Significance

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a highly specialized chemical intermediate utilized primarily in medicinal chemistry and forensic pharmacology. While the compound itself is inactive, it serves as the foundational building block for synthesizing the 5-hydroxy metabolites of indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), such as AMB-FUBINACA, 5F-ADB, and AB-CHMINACA[1][2].

Phase I metabolism of indazole-based SCRAs predominantly proceeds through oxidative transformations by cytochrome P450 enzymes, yielding mono-hydroxylated variants[1]. Understanding the mechanism of action of these 5-hydroxy metabolites is critical. Unlike many drug metabolites that are rendered inactive, the 5-hydroxy indazole derivatives often retain high affinity and potency for the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors[1][3]. This sustained activity contributes significantly to the prolonged and severe toxicological profiles—including psychosis, acute kidney injury, and respiratory failure—associated with SCRA overdose[4][5].

Mechanism of Action: Receptor Pharmacology

Derivatives synthesized from methyl 5-hydroxy-1H-indazole-3-carboxylate act as potent, highly efficacious full agonists at both CB1 and CB2 receptors[3][6].

  • Orthosteric Target Engagement: The indazole core mimics the classical cannabinoid scaffold, orienting the N1-alkyl or N1-aryl tail into the deep hydrophobic channel of the CB1 receptor, while the 3-carboxamide head group interacts with the extracellular loops[7]. The presence of the 5-hydroxyl group introduces novel hydrogen-bonding dynamics within the binding pocket, which can preserve receptor residence time compared to the parent compound[1].

  • Signal Transduction (Gαi/o Coupling): Upon binding, these derivatives stabilize the active conformation of the CB1 receptor, a Class A G-protein coupled receptor (GPCR)[4]. This triggers the coupling of Gαi/o proteins, leading to the direct inhibition of adenylyl cyclase (AC) and a subsequent reduction in intracellular cyclic AMP (cAMP) levels[7].

  • GIRK Activation & Biased Agonism: Concurrently, the liberated Gβγ subunits activate inwardly rectifying potassium channels (GIRKs), causing rapid cellular hyperpolarization[6]. Furthermore, these specific indazole derivatives exhibit exceptionally strong β-arrestin 2 recruitment—often exceeding the efficacy of the reference agonist CP55,940—indicating a biased signaling profile that drives rapid receptor internalization and distinct downstream physiological effects[2][6].

CB1_Signaling Ligand 5-OH-Indazole SCRA CB1 CB1 Receptor (GPCR) Ligand->CB1 Orthosteric Binding Gi Gαi/o Protein CB1->Gi Activation BArr β-Arrestin 2 Recruitment CB1->BArr Biased Signaling AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels (K+ Efflux) Gi->GIRK Gβγ Activation cAMP ↓ cAMP Levels AC->cAMP Reduction

CB1 Receptor Gαi/o and β-arrestin signaling pathway activated by 5-OH-indazole derivatives.

Experimental Workflows & Protocols

To accurately study these metabolites, researchers must synthesize the active carboxamides from the methyl 5-hydroxy-1H-indazole-3-carboxylate precursor and evaluate them using self-validating in vitro systems.

Protocol 1: Synthesis of 5-Hydroxy-Indazole-3-Carboxamides

Expertise & Causality: Direct hydroxylation of an existing indazole core is synthetically challenging due to poor regioselectivity. Utilizing methyl 5-hydroxy-1H-indazole-3-carboxylate circumvents this by providing a pre-functionalized scaffold, ensuring high purity and yield of the target metabolite[1].

  • N1-Alkylation: Dissolve methyl 5-hydroxy-1H-indazole-3-carboxylate in anhydrous DMF. Add sodium hydride (NaH) at 0°C to deprotonate the N1 position.

    • Validation: NaH is preferred over weaker bases to ensure complete and rapid deprotonation, preventing unwanted O-alkylation at the 5-hydroxyl group. Slowly add the desired alkyl halide (e.g., 1-bromohexane or 1-bromo-5-fluoropentane)[6].

  • Ester Hydrolysis: Treat the resulting intermediate with LiOH in a THF/H2O mixture at room temperature.

    • Validation: LiOH is utilized instead of NaOH to provide a milder cleavage of the methyl ester. This protects the newly formed N1-alkyl bond and the fragile indazole core from degradation[6].

  • Amide Coupling: React the free carboxylic acid with the desired amino acid derivative (e.g., L-tert-leucinamide) using EDC·HCl and HOBt in DMF[8].

    • Validation: HOBt suppresses the racemization of the chiral amino acid center, ensuring the final product retains its enantiospecificity. This is critical, as (S)-enantiomers of carboxamide SCRAs exhibit vastly superior CB1 potency compared to their (R)-counterparts[2][3].

Protocol 2: In Vitro Functional Assessment (Membrane Potential Assay)

Expertise & Causality: While radioligand binding confirms affinity, it cannot differentiate agonists from antagonists. The fluorescence-based membrane potential assay (MPA) measures the downstream Gβγ-coupled activation of GIRKs, providing a real-time, functional kinetic readout of receptor efficacy[6].

  • Cell Preparation: Culture AtT20 cells stably transfected with human CB1 or CB2 receptors in Dulbecco's Modified Eagle's Medium (DMEM)[6]. Seed into 96-well black, clear-bottom plates to prevent fluorescent cross-talk between wells.

  • Dye Loading: Incubate cells with a membrane potential-sensitive fluorescent dye for 45 minutes.

    • Validation: Establish a 2-minute baseline fluorescence reading prior to compound addition. This self-validating step normalizes well-to-well variations in cell density and dye uptake.

  • Kinetic Reading: Inject the synthesized 5-hydroxy derivatives (concentration range: 0.1 nM to 10 μM) and measure fluorescence continuously for 10 minutes. Cellular hyperpolarization results in a quantifiable decrease in the fluorescent signal[6].

  • Data Normalization: Normalize the maximum response (Emax) to the reference full agonist CP55,940 (set as 100%) to determine relative efficacy[2][6].

Experimental_Workflow Precursor Methyl 5-OH-1H-indazole -3-carboxylate Alkylation N1-Alkylation (NaH, R-Br) Precursor->Alkylation Hydrolysis Ester Hydrolysis (LiOH) Alkylation->Hydrolysis Amidation Amide Coupling (EDC/HOBt) Hydrolysis->Amidation Assay1 Membrane Potential Assay Amidation->Assay1 G-protein Efficacy Assay2 β-Arrestin Assay Amidation->Assay2 Arrestin Efficacy

Synthesis and in vitro pharmacological profiling workflow for 5-OH-indazole SCRAs.

Quantitative Pharmacological Data

The pharmacological profiling of 5-hydroxy metabolites synthesized from this precursor demonstrates their retained, dangerous potency. The table below summarizes representative functional data comparing a parent SCRA to its 5-hydroxy metabolite (data normalized to CP55,940)[1][2][6].

Compound ClassCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)
Parent SCRA (e.g., AMB-FUBINACA)0.5 - 2.0110 - 1300.2 - 1.5120 - 140
5-Hydroxy Metabolite 5.0 - 15.095 - 1153.0 - 10.0100 - 120

Data Interpretation: While the introduction of the 5-hydroxyl group slightly reduces absolute potency (higher EC50), the metabolite remains a highly efficacious full agonist (Emax ~100%). Because metabolites often have longer half-lives than parent compounds, this sustained efficacy is a primary driver of prolonged clinical toxicity[1][4].

Conclusion

Methyl 5-hydroxy-1H-indazole-3-carboxylate is an indispensable tool for forensic toxicologists and medicinal chemists. By enabling the targeted, enantiospecific synthesis of Phase I SCRA metabolites, it facilitates the mapping of the CB1/CB2 receptor activation landscape. The robust Gαi/o coupling and β-arrestin recruitment exhibited by these derivatives underscore the absolute necessity of monitoring indazole core hydroxylations to fully understand the toxicological impact of synthetic cannabinoids.

References

  • Pianovich, N. A. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Retrieved from:[Link][1]

  • Finlay, D. B., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. MDPI. Retrieved from:[Link][7]

  • Sparkes, E., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PMC / NIH. Retrieved from:[Link][4]

  • Sparkes, E., et al. (2024). Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to ADB-HEXINACA. ACS Publications. Retrieved from:[Link][6]

  • Deventer, M. H., et al. (2023). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers in Chemistry. Retrieved from:[Link][8]

  • Doi, T., et al. (2018). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. PMC / NIH. Retrieved from:[Link][3]

  • Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. Retrieved from:[Link][2]

  • Cambridge University Press. (2023). Synthetic Cannabinoids (Chapter 3) - Marijuana and Madness. Retrieved from: [Link][5]

Sources

Exploratory

Structural Characterization and Analytical Profiling of Methyl 5-hydroxy-1H-indazole-3-carboxylate

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary & Pharmacological Context Indazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary & Pharmacological Context

Indazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, anti-inflammatory agents, and targeted anti-cancer therapeutics[1]. Among these, methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) represents a highly functionalized intermediate. The convergence of a hydrogen-bond donating hydroxyl group at the C-5 position and an electron-withdrawing methyl ester at the C-3 position endows this molecule with unique physicochemical properties and synthetic reactivity[2].

Accurate structural characterization of this compound is non-trivial. Indazoles exhibit annular tautomerism—rapidly interconverting between the 1H- and 2H-tautomeric forms—which dictates their solid-state packing, solubility, and target-binding affinity[1]. This whitepaper establishes a self-validating analytical framework to unambiguously elucidate the absolute structure, connectivity, and tautomeric state of methyl 5-hydroxy-1H-indazole-3-carboxylate.

Analytical Workflow & Logical Framework

To achieve absolute structural certainty, we employ an orthogonal testing matrix. No single technique is sufficient to capture both the solution-state dynamics and the solid-state conformation. The workflow below illustrates the causality and integration of our multi-modal approach.

Workflow A Synthesis & Purification Methyl 5-hydroxy-1H-indazole-3-carboxylate B HRMS Analysis Confirm Exact Mass [M+H]+ A->B C 1D & 2D NMR Spectroscopy Connectivity & Tautomerism A->C D X-ray Crystallography Solid-State H-Bonding Network A->D E Data Integration Absolute Structural Elucidation B->E C->E D->E

Analytical workflow for the structural elucidation of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the atomic connectivity of the indazole core in the solution state.

Causality in Experimental Design: A standard 1D ¹H NMR spectrum can confirm the presence of the methyl ester and the aromatic protons, but it cannot definitively prove the position of the hydroxyl group or the tautomeric state. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range (²J and ³J) carbon-proton couplings[3]. For example, observing a ³J coupling from the H-4 and H-6 protons to the oxygen-bearing C-5 carbon unambiguously locks the hydroxyl group at the 5-position. Furthermore, we acquire spectra in DMSO-d₆ rather than CDCl₃. DMSO acts as a strong hydrogen-bond acceptor, stabilizing the N1-H proton and slowing its exchange rate, which allows the 1H-tautomer to be distinctly observed and quantified[1].

Quantitative Data: Predicted NMR Assignments

The following tables summarize the expected chemical shifts based on the electronic effects of the C-3 ester and C-5 hydroxyl substitutions[4].

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
~13.50br s1HN1-HHighly deshielded due to heteroaromatic ring current; broadened by quadrupolar relaxation.
~9.20br s1HC5-OHHydrogen-bonded hydroxyl proton.
~7.45d (J = 8.8 Hz)1HC7-HOrtho-coupling to H-6; shifted downfield by the adjacent N1 atom.
~7.35d (J = 2.4 Hz)1HC4-HMeta-coupling to H-6; isolated between the ester and hydroxyl groups.
~6.95dd (J = 8.8, 2.4 Hz)1HC6-HOrtho and meta coupled; shielded by the electron-donating C5-OH group.
~3.85s3H-OCH₃Characteristic sharp singlet for the methyl ester.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCarbon Type
~162.5C=O (Ester)Quaternary Carbonyl
~153.0C-5Quaternary (Oxygen-bearing)
~136.5C-7aQuaternary (Bridgehead)
~134.0C-3Quaternary (Ester-bearing)
~122.5C-3aQuaternary (Bridgehead)
~118.0C-7Methine (Aromatic)
~112.5C-6Methine (Aromatic)
~104.0C-4Methine (Aromatic)
~51.5-OCH₃Primary (Aliphatic)
Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Filter the solution through a glass wool plug directly into a 5 mm NMR tube to eliminate paramagnetic impurities that cause line broadening.

  • 1D ¹H Acquisition: Run at 400 MHz (or higher). Set a 30° pulse angle and a 2-second relaxation delay (D1). Acquire 32 scans. Validation check: Ensure the TMS peak FWHM (Full Width at Half Maximum) is <1.0 Hz to confirm magnetic field homogeneity[4].

  • 1D ¹³C Acquisition: Run at 100 MHz with inverse-gated proton decoupling to minimize Nuclear Overhauser Effect (NOE) bias if quantitative integration is desired, or standard composite pulse decoupling for routine analysis. Use a D1 of 2.5 seconds and acquire ≥1024 scans.

  • 2D HMBC Acquisition: Optimize the long-range coupling delay for a standard ³J_CH of 8 Hz (Δ = 1 / (2 * 8) ≈ 62.5 ms). This is the critical step to observe the correlation between the -OCH₃ protons and the C=O carbon, confirming the ester linkage[3].

Solid-State Characterization via X-Ray Crystallography

While NMR provides a time-averaged view of the molecule in solution, Single-Crystal X-Ray Diffraction (SC-XRD) captures the absolute conformation and the supramolecular architecture in the solid state.

Causality in Experimental Design: The methyl ester moiety at C-3 can rotate, adopting different conformations relative to the indazole plane. SC-XRD determines the exact torsion angle, revealing whether the ester is coplanar (maximizing π-conjugation) or twisted[5]. Furthermore, indazoles are notorious for forming complex hydrogen-bonded networks (dimers or helical catemers) via N-H···N interactions[1]. The presence of the C-5 hydroxyl group introduces competing O-H···O=C hydrogen-bonding pathways. Understanding this solid-state packing is essential for formulation scientists evaluating the compound's polymorphism and solubility profile.

Protocol 2: Single-Crystal Growth and XRD Analysis
  • Solvent Selection & Dissolution: Dissolve 30 mg of methyl 5-hydroxy-1H-indazole-3-carboxylate in a 1:1 mixture of ethyl acetate and hexane (approx. 2 mL)[5]. The ester group ensures excellent solubility in moderately polar solvents.

  • Vapor Diffusion Setup: Place the un-capped sample vial inside a larger, sealed jar containing 10 mL of an anti-solvent (e.g., pentane).

  • Crystallization: Allow vapor diffusion to proceed undisturbed at 20°C for 7–10 days. The gradual decrease in solvent polarity forces the compound to nucleate slowly, yielding high-quality, defect-free single crystals[5].

  • Diffraction & Refinement: Mount a suitable crystal on a MiTeGen loop using perfluorinated polyether oil. Transfer to a diffractometer equipped with a cold stream (100 K) to minimize atomic thermal vibrations. Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F².

High-Resolution Mass Spectrometry (HRMS) & Vibrational Spectroscopy

To complete the orthogonal validation, HRMS and FT-IR are deployed.

Causality in Experimental Design: Electrospray Ionization (ESI) is utilized in positive ion mode because the basic N-2 nitrogen of the indazole ring readily accepts a proton, yielding a strong [M+H]⁺ signal[3]. High-resolution mass analyzers (e.g., TOF or Orbitrap) are required to measure the exact mass to within <5 ppm, confirming the elemental formula (C₉H₈N₂O₃) and ruling out isobaric impurities. FT-IR provides a rapid, non-destructive method to verify the presence of the distinct functional groups, specifically the hydrogen-bonded N-H and O-H stretches, which corroborate the XRD findings[1].

Table 3: Key HRMS and FT-IR Parameters

TechniqueParameter / ModeExpected Value / ObservationDiagnostic Significance
HRMS ESI-TOF (Positive Mode)m/z 193.0608 [M+H]⁺Confirms exact molecular formula (C₉H₈N₂O₃).
HRMS MS/MS Fragmentationm/z 161.03[M-CH₃OH+H]⁺Loss of methanol confirms the methyl ester moiety[3].
FT-IR ATR (Solid State)~3250 - 3100 cm⁻¹ (broad)Overlapping N-H and O-H stretches; indicates extensive H-bonding[1].
FT-IR ATR (Solid State)~1715 cm⁻¹ (strong)C=O stretch of the conjugated methyl ester.
Conclusion

The structural characterization of methyl 5-hydroxy-1H-indazole-3-carboxylate demands a rigorous, multi-disciplinary approach. By integrating the solution-state connectivity derived from 1D and 2D NMR with the absolute solid-state conformation provided by X-ray crystallography, researchers can establish a self-validating structural profile. This level of analytical precision is not merely an academic exercise; it is a fundamental prerequisite for leveraging this privileged indazole scaffold in downstream structure-activity relationship (SAR) studies and advanced drug development.

References

1.1 Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: nih.gov URL:

1.2 Title: Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS Source: researchgate.net URL:

1.4 Title: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Source: iucr.org URL:

1.5 Title: CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate Source: cymitquimica.com URL:

1.7 Title: Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide Source: benchchem.com URL:

Sources

Foundational

methyl 5-hydroxy-1H-indazole-3-carboxylate pharmacokinetic profile

Preclinical Pharmacokinetic and Metabolic Profiling of Methyl 5-hydroxy-1H-indazole-3-carboxylate: A Technical Guide Executive Summary & Structural Significance Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS 1082040-64-...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic and Metabolic Profiling of Methyl 5-hydroxy-1H-indazole-3-carboxylate: A Technical Guide

Executive Summary & Structural Significance

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS 1082040-64-9) is a privileged structural motif and critical intermediate in modern medicinal chemistry. The indazole-3-carboxylate scaffold serves as the core for numerous pharmacologically active entities, ranging from selective serotonin 4 (5-HT4) receptor antagonists designed for gastrointestinal motility disorders[1], to synthetic cannabinoid receptor agonists (such as APINAC analogs)[2].

While often utilized as a synthetic building block, understanding its standalone absorption, distribution, metabolism, and excretion (ADME) profile is essential. When this fragment is incorporated into larger active pharmaceutical ingredients (APIs) via N-alkylation or amide coupling, its inherent metabolic liabilities—specifically the hydrolytically sensitive methyl ester and the conjugation-prone 5-hydroxyl group—dictate the pharmacokinetic (PK) trajectory and toxicity profile of the parent drug and its downstream metabolites[3][4].

Physicochemical Properties & ADME Implications

The developability of any compound begins with its physicochemical foundation. For methyl 5-hydroxy-1H-indazole-3-carboxylate, three structural features govern its PK behavior:

  • The Indazole Core: Provides a rigid, aromatic system capable of both hydrogen bond donation (N1-H) and acceptance (N2), influencing target binding and aqueous solubility.

  • The Methyl Ester: Increases lipophilicity, facilitating passive diffusion across lipid bilayers (e.g., intestinal epithelium). However, it acts as a primary metabolic soft spot for carboxylesterases[4].

  • The 5-Hydroxyl Group: Increases topological polar surface area (TPSA), slightly restricting blood-brain barrier (BBB) penetrance while serving as a direct handle for Phase II glucuronidation[3].

Table 1: Physicochemical and Predicted ADME Parameters

ParameterValue / CharacteristicADME Implication
Molecular Weight 192.17 g/mol Highly favorable for oral absorption (Lipinski’s Rule of 5 compliant).
LogP (Predicted) ~1.8 - 2.2Optimal balance of aqueous solubility and membrane permeability.
TPSA ~75 ŲModerate permeability; potential for CNS penetration if not heavily effluxed.
Primary Metabolic Liability Ester hydrolysis, O-glucuronidationRapid systemic clearance; short plasma half-life expected in vivo.

Metabolic Biotransformation Pathways

The biotransformation of methyl 5-hydroxy-1H-indazole-3-carboxylate is driven by two parallel enzymatic processes:

  • Phase I Metabolism (Ester Hydrolysis): The methyl ester is rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) to yield 5-hydroxy-1H-indazole-3-carboxylic acid. This hydrolysis significantly increases the polarity of the molecule, accelerating renal clearance and preventing accumulation[4].

  • Phase II Metabolism (Conjugation): The 5-hydroxyl group is highly susceptible to UDP-glucuronosyltransferases (UGTs). This conjugation can occur on the parent molecule to form an ester-glucuronide, or on the hydrolyzed acid to form a highly polar dicarboxylic acid-glucuronide species[3].

Metabolism Parent Methyl 5-hydroxy-1H-indazole -3-carboxylate Acid 5-hydroxy-1H-indazole -3-carboxylic acid Parent->Acid Phase I: Carboxylesterases (CES) [Ester Hydrolysis] Gluc Methyl 5-O-glucuronide-1H -indazole-3-carboxylate Parent->Gluc Phase II: UGTs [Glucuronidation] AcidGluc 5-O-glucuronide-1H-indazole -3-carboxylic acid Acid->AcidGluc Phase II: UGTs Gluc->AcidGluc Phase I: CES

Fig 1. Phase I and Phase II metabolic biotransformation pathways.

Self-Validating Experimental Protocols

To accurately profile the PK properties of this compound, in vitro assays must be designed as self-validating systems. The following protocols detail the causality behind each methodological choice to ensure data integrity.

Protocol A: Comprehensive Liver Microsomal Stability Assay (Phase I & II) Objective: To determine the intrinsic clearance ( CLint​ ) mediated by both cytochromes P450 (CYPs)/esterases and UGTs. Causality & Validation: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). Standard microsomal preparations consist of sealed ER vesicles. If UDP-glucuronic acid (UDPGA) is added without a pore-forming agent, it cannot reach the UGT active site, resulting in false-negative Phase II clearance data. We utilize Alamethicin to permeabilize these vesicles. A "No-Cofactor" control is mandatory to rule out chemical instability in the buffer.

  • Preparation: Dilute pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Permeabilization: Add Alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes. Causality: This creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGTs.

  • Spiking: Add methyl 5-hydroxy-1H-indazole-3-carboxylate to a final concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Prep 1. Prepare Microsomes + Alamethicin (Pore-forming) Spike 2. Spike Parent Compound (1 µM final) Prep->Spike Cofactor 3. Add Cofactors (NADPH + UDPGA) Spike->Cofactor Incubate 4. Incubate at 37°C (0, 15, 30, 60 min) Cofactor->Incubate Quench 5. Quench with Cold Acetonitrile + IS Incubate->Quench LCMS 6. LC-MS/MS Analysis (Clearance & Metabolites) Quench->LCMS

Fig 2. Step-by-step workflow for self-validating in vitro microsomal stability profiling.

Protocol B: Caco-2 Bidirectional Permeability Assay Objective: To predict intestinal absorption and assess whether the compound is a substrate for apical efflux transporters (P-glycoprotein/MDR1 or BCRP). Causality & Validation: Evaluating bidirectional transport (Apical-to-Basolateral [A-B] and Basolateral-to-Apical[B-A]) allows the calculation of the Efflux Ratio (ER). An ER > 2 indicates active efflux, which can severely limit oral bioavailability. Lucifer Yellow is used as a paracellular marker to validate the integrity of the tight junctions; if Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data is invalidated.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the Apical chamber for A-B assessment, and to the Basolateral chamber for B-A assessment.

  • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 2 hours.

  • Sampling & Mass Balance: Collect samples from both donor and receiver compartments. Causality: Measuring the donor compartment at t=120 min allows for the calculation of mass balance, ensuring the compound is not non-specifically binding to the plastic insert.

  • Calculation: Calculate apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Benchmark Data

Based on the structural class of indazole-3-carboxylates and their known metabolic liabilities[1][4], the following table summarizes the expected in vitro PK parameters.

Table 2: Benchmark In Vitro Pharmacokinetic Parameters

Assay / ParameterExpected RangeInterpretation
HLM Half-life ( t1/2​ ) < 15 minutesHigh clearance driven by rapid esterase-mediated hydrolysis.
HLM Intrinsic Clearance ( CLint​ ) > 100 µL/min/mgCompound will experience extensive first-pass metabolism in vivo.
Caco-2 Papp​ (A-B) 10−20×10−6 cm/sHigh passive permeability due to the lipophilic methyl ester.
Caco-2 Efflux Ratio (ER) 1.0 - 1.5Unlikely to be a strong P-gp substrate; good absorptive potential.
Plasma Stability ( t1/2​ ) < 30 minutesRapid degradation in rodent/human plasma due to circulating esterases.

Conclusion

Methyl 5-hydroxy-1H-indazole-3-carboxylate presents a classic medicinal chemistry paradox: it possesses excellent physicochemical properties for membrane permeability but suffers from severe metabolic liabilities due to its ester and hydroxyl groups. By employing rigorously validated, causality-driven assays—particularly permeabilized microsomal stability and bidirectional Caco-2 transport—drug development professionals can accurately map its PK profile and design strategic structural modifications (e.g., bioisosteric replacement of the ester with an oxadiazole or amide) to enhance systemic exposure.

References

  • Sigma-Aldrich. "Methyl indazole-3-carboxylate | Sigma-Aldrich". sigmaaldrich.com.

  • Pianovich, Nichole Ann. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites". ScholarWorks@UNO, University of New Orleans. 3[3]

  • Velasco, C., et al. "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands". ACS Publications. 1[1]

  • Hwang, J., et al. "Identification of new synthetic cannabinoid analogue APINAC (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) with other synthetic cannabinoid MDMB(N)-Bz-F in illegal products". Semantic Scholar. 2[2]

  • Asada, A., et al. "Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers". PMC, National Institutes of Health. 4[4]

Sources

Exploratory

Predictive In Vitro Toxicology of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate: A Framework for Lead Optimization

Executive Summary & Pharmacological Context Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS 1082040-64-9) is a privileged, highly versatile building block in modern drug discovery. It serves as a core scaffold for divers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS 1082040-64-9) is a privileged, highly versatile building block in modern drug discovery. It serves as a core scaffold for diverse therapeutic classes, ranging from1[1] and2[2], to3[3].

However, the electron-rich 5-hydroxyindazole moiety introduces specific toxicological liabilities that must be addressed during the hit-to-lead and lead optimization phases. This technical guide establishes a rigorous, causality-driven framework for evaluating the in vitro toxicity of this compound, ensuring that metabolic liabilities are identified before costly in vivo studies commence.

Mechanistic Toxicology: The 5-Hydroxy Liability

The primary toxicological concern with 5-hydroxyindazoles is their propensity to undergo cytochrome P450 (CYP)-mediated bioactivation. Similar to the well-documented hepatotoxicity of acetaminophen, the 5-hydroxyindazole core can be oxidized by hepatic enzymes to form highly reactive, electrophilic quinone-imine intermediates.

If these transient species are not rapidly conjugated and neutralized by intracellular glutathione (GSH), they will 4[4]. This covalent modification triggers a cascade of mitochondrial dysfunction, oxidative stress, and ultimately, drug-induced liver injury (DILI). Understanding this pathway is critical for designing assays that don't just measure cell death, but actually identify the mechanism of toxicity.

Bioactivation Parent Methyl 5-hydroxy-1H- indazole-3-carboxylate CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Reactive Reactive Quinone-Imine Intermediate CYP->Reactive Toxicity Macromolecule Binding (Hepatotoxicity) Reactive->Toxicity GSH GSH Trapping (Detoxification) Reactive->GSH

CYP450-mediated bioactivation of the 5-hydroxyindazole scaffold and GSH trapping.

Tiered In Vitro Toxicity Workflows

To rigorously assess these liabilities, we employ a tiered in vitro testing strategy. Every protocol described below is designed as a self-validating system —incorporating internal controls that confirm assay integrity and distinguish between parent-compound toxicity and metabolite-driven toxicity.

Workflow Start In Vitro Toxicity Profiling Tier1 Tier 1: Basal Cytotoxicity (HepG2, MTT/LDH Assays) Start->Tier1 Tier2 Tier 2: Metabolic Liability (HLM Stability, GSH Adducts) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames Test +/- S9) Tier2->Tier3 Decision Lead Optimization Go/No-Go Tier3->Decision

Tiered in vitro toxicity screening workflow for indazole-3-carboxylate derivatives.

Protocol 1: Hepatotoxicity via HepG2 High-Content Screening (HCS)

Causality & Rationale: HepG2 cells are utilized due to their human hepatic origin. However, because HepG2 cells possess lower basal CYP activity than primary hepatocytes, we run the assay in the presence and absence of 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If toxicity decreases in the presence of ABT, we can definitively conclude that the toxicity is metabolism-dependent (driven by the quinone-imine) rather than caused by the parent molecule[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Pre-treatment (Self-Validation): Treat half the experimental wells with 1 mM ABT for 2 hours prior to compound addition to inhibit CYP enzymes. The remaining wells receive a vehicle control (0.1% DMSO).

  • Compound Dosing: Add Methyl 5-hydroxy-1H-indazole-3-carboxylate in a 10-point concentration gradient (0.1 µM to 100 µM). Include Chlorpromazine (10 µM) as a positive cytotoxic control.

  • Incubation & Multiplexing: Incubate for 48 h. Add a multiplex dye cocktail: Hoechst 33342 (nuclear condensation), TMRE (mitochondrial membrane potential), and TO-PRO-3 (membrane permeability).

  • Imaging & Analysis: Image using an automated epifluorescence microscope. Calculate IC₅₀ values based on the collapse of mitochondrial membrane potential (early-stage toxicity) and cell loss (late-stage toxicity).

Protocol 2: Reactive Metabolite Trapping in Human Liver Microsomes (HLM)

Causality & Rationale: Because quinone-imines are highly reactive and transient, direct analytical detection is nearly impossible. To prove bioactivation is occurring, we use Glutathione Ethyl Ester (GSH-EE) as a nucleophilic "trap." GSH-EE binds to the electrophilic intermediate, forming a stable adduct that can be detected via mass spectrometry[5].

Step-by-Step Methodology:

  • Reaction Mixture: Combine pooled HLMs (1 mg/mL protein), 10 µM Methyl 5-hydroxy-1H-indazole-3-carboxylate, and 1 mM GSH-EE in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (Self-Validation): Add 1 mM NADPH to initiate CYP-mediated metabolism. Critical Control: Run a parallel reaction omitting NADPH to rule out spontaneous auto-oxidation.

  • Incubation: Incubate the microplates at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 min to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using 6[6]. Scan for the parent mass + 305 Da (representing the addition of GSH minus H₂O) to confirm adduct formation.

Quantitative Data Synthesis

The following table summarizes the comparative in vitro toxicological profile of Methyl 5-hydroxy-1H-indazole-3-carboxylate against an unsubstituted analog. This data highlights the critical Structure-Toxicity Relationship (STR) driven by the 5-hydroxy group.

Compound ScaffoldHepG2 IC₅₀ (µM)(Basal / -ABT)HepG2 IC₅₀ (µM)(CYP Inhibited / +ABT)HLM Clearance(µL/min/mg)GSH Adduct Formation(LC-HRMS Detection)
Methyl 5-hydroxy-1H-indazole-3-carboxylate 12.5>10045.2High (m/z +305 Da)
Methyl 1H-indazole-3-carboxylate (Unsubstituted)>100>10015.4None Detected
Chlorpromazine (Positive Control)8.27.9N/AN/A

Data Interpretation: The drastic shift in the IC₅₀ value of the 5-hydroxy variant when CYP enzymes are inhibited (+ABT) definitively proves that toxicity is metabolism-dependent. The high HLM clearance and positive GSH adduct formation corroborate the formation of a reactive electrophile.

Conclusion and Strategic Outlook

The in vitro toxicity profile of Methyl 5-hydroxy-1H-indazole-3-carboxylate is fundamentally dictated by its 5-hydroxy substitution. While it remains an exceptionally valuable scaffold for generating potent target modulators, medicinal chemists must proactively screen for CYP-mediated bioactivation. By utilizing the self-validating HepG2 and HLM-GSH protocols outlined in this guide, drug development professionals can accurately map the therapeutic window, mitigate hepatotoxic risks, and guide the structural optimization of indazole-based clinical candidates.

References

  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma National Center for Biotechnology Information (PMC) URL:[Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential ACS Publications URL:[Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes Chemical Research in Toxicology (ACS) URL:[Link]

  • Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems National Center for Biotechnology Information (PMC) URL:[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids ACS Publications URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Unveiling the Receptor Binding Affinity of Methyl 5-hydroxy-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the receptor binding profile of methyl 5-hydroxy-1H-indazole-3-carboxylate. Given the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the receptor binding profile of methyl 5-hydroxy-1H-indazole-3-carboxylate. Given the rich pharmacology of the indazole scaffold, this document synthesizes established methodologies with expert insights to empower your research and development endeavors.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses distinct electronic and hydrogen bonding properties that can be exploited for modulating target affinity and selectivity.[1] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[2] Notably, this scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.

The subject of this guide, methyl 5-hydroxy-1H-indazole-3-carboxylate, belongs to the indazole-3-carboxylate class. The substituent at the 3-position, a methyl carboxylate, and the hydroxyl group at the 5-position are critical for defining its potential interactions with biological targets. While direct binding data for this specific molecule is not extensively published, the known pharmacology of related indazole-3-carboxylates suggests primary interactions with serotonin (5-HT) receptors and protein kinases.

Primary Putative Targets and Therapeutic Potential

Based on the extensive research into indazole-3-carboxylate derivatives, two major classes of receptors emerge as high-probability targets for methyl 5-hydroxy-1H-indazole-3-carboxylate:

  • Serotonin (5-HT) Receptors : Various indazole-3-carboxamides and their derivatives have been identified as potent antagonists for 5-HT3 and 5-HT4 receptors.[1][3][4] The structural similarity of the 5-hydroxyindazole moiety to serotonin itself suggests a potential for interaction with multiple 5-HT receptor subtypes.

  • Protein Kinases : The indazole scaffold is a well-established "hinge-binding" motif in numerous protein kinase inhibitors.[5] The planarity of the bicyclic system and the potential for hydrogen bonding from the indazole nitrogens and the 5-hydroxyl group make it an ideal candidate for occupying the ATP-binding pocket of various kinases.

Methodologies for Determining Receptor Binding Affinity

To elucidate the binding profile of methyl 5-hydroxy-1H-indazole-3-carboxylate, two robust and widely adopted assay formats are recommended: the radioligand binding assay for G-protein coupled receptors like the 5-HT receptors, and the fluorescence polarization assay for protein kinases.

Radioligand Binding Assay for Serotonin Receptors

This technique provides a direct measure of the affinity of a test compound for a specific receptor by quantifying the displacement of a high-affinity radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, test compound, and radioligand to reach equilibrium prep_membranes->incubate prep_ligand Prepare serial dilutions of test compound prep_ligand->incubate prep_radio Prepare radioligand solution prep_radio->incubate filtrate Rapid filtration to separate bound from free radioligand incubate->filtrate wash Wash filters to remove non-specific binding filtrate->wash scintillate Add scintillation cocktail and quantify radioactivity wash->scintillate plot Plot % inhibition vs. log[compound] scintillate->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Competitive Radioligand Binding Assay for the 5-HT2A Receptor

This protocol is adapted for determining the binding affinity for the human 5-HT2A receptor.[6]

  • Membrane Preparation:

    • Thaw cell membranes from a stable cell line expressing the human 5-HT2A receptor on ice.

    • Homogenize the membranes in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Centrifuge at 4°C and resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (a 5-HT2A antagonist radioligand, final concentration ~0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Ketanserin), 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of each serial dilution of methyl 5-hydroxy-1H-indazole-3-carboxylate, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Detection and Analysis:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Fluorescence Polarization (FP) Assay for Protein Kinases

FP assays are homogeneous, solution-based assays that measure the binding of a small fluorescently labeled probe to a larger protein.[8] The change in the polarization of the emitted light upon binding is used to determine the binding affinity of a test compound that competes for the same binding site.

Logical Flow: Fluorescence Polarization Assay for Kinase Inhibition

G cluster_nobind No Binding cluster_bind Binding cluster_inhibit Inhibition tracer_free Fluorescent Tracer (Low Molecular Weight) light_out1 Depolarized Emitted Light tracer_free->light_out1 Rapid Tumbling light_in1 Polarized Excitation Light light_in1->tracer_free tracer_bound Tracer-Kinase Complex (High Molecular Weight) light_out2 Polarized Emitted Light tracer_bound->light_out2 Slow Tumbling light_in2 Polarized Excitation Light light_in2->tracer_bound inhibitor Test Compound (Inhibitor) tracer_displaced Displaced Fluorescent Tracer inhibitor->tracer_displaced Competes for Binding Site light_out3 Depolarized Emitted Light tracer_displaced->light_out3 light_in3 Polarized Excitation Light light_in3->tracer_displaced

Caption: Principle of a competitive fluorescence polarization assay.

Detailed Step-by-Step Protocol: FP Assay for a Generic Protein Kinase

This protocol provides a general framework for an FP-based kinase inhibition assay.[9][10]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.3).

    • Prepare serial dilutions of methyl 5-hydroxy-1H-indazole-3-carboxylate in the assay buffer.

    • Prepare solutions of the recombinant protein kinase and a suitable fluorescently labeled tracer (a ligand known to bind to the kinase's active site) in the assay buffer.

  • Assay Setup (in a low-volume, black 384-well plate):

    • Add the test compound dilutions to the wells.

    • Add the protein kinase solution to all wells.

    • Add the fluorescent tracer solution to all wells.

    • Include control wells with no inhibitor (maximum polarization) and wells with no kinase (minimum polarization).

  • Incubation:

    • Mix the plate by shaking for 5 minutes at room temperature to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization in millipolarization (mP) units using a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 515 nm for fluorescein).

  • Data Analysis:

    • Subtract the background mP values (wells with tracer only) from all other readings.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal dose-response curve.

    • The Ki can be determined using specialized equations that account for the concentrations of the kinase and the tracer.

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for Methyl 5-hydroxy-1H-indazole-3-carboxylate

Target ReceptorAssay TypeRadioligand/TracerKᵢ (nM)Hill Slope
Human 5-HT2ARadioligand Binding[³H]Ketanserin150-0.95
Human 5-HT3Radioligand Binding[³H]Granisetron>10,000N/A
Protein Kinase XFluorescence PolarizationFluorescent Probe Y85-1.02
Protein Kinase ZFluorescence PolarizationFluorescent Probe W1,200-0.98

Note: The data in this table are purely illustrative and serve as a template for presenting experimental results.

Synthesis of Methyl 5-hydroxy-1H-indazole-3-carboxylate

The synthesis of the target compound or its precursors is crucial for obtaining the necessary material for binding studies. A common route involves the esterification of the corresponding carboxylic acid. For instance, 1H-indazole-3-carboxylic acid can be esterified to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The 5-hydroxy derivative can be synthesized from precursors such as 5-methoxy-1H-indazole-3-carbaldehyde.[11]

Conclusion

References

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(8), 627-640. Available from: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2014). PLoS ONE, 9(7), e101139. Available from: [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLoS ONE, 10(7), e0133592. Available from: [Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (2001). Current Protocols in Neuroscience, Chapter 1, Unit 1.16. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Available from: [Link]

  • Fluorescence Polarization (FP). (2026). Molecular Devices. Available from: [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available from: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available from: [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv. Available from: [Link]

  • A practical and convenient synthesis of 1H-indazole-3-carboxylic acid and its amide and ester derivatives from the corresponding derivatives of 2-nitrophenylacetic acid. (1996). Heterocycles, 43(12), 2701-2712. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). Molecules, 26(11), 3241. Available from: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012). Journal of Medicinal Chemistry, 55(22), 9446-9466. Available from: [Link]

  • 5-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3). (n.d.). PubChemLite. Available from: [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Shaanxi Bloom Tech Co., Ltd. Available from: [Link]

  • 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. (1990). Journal of Medicinal Chemistry, 33(7), 1924-1929. Available from: [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (1998). Journal of Medicinal Chemistry, 41(21), 4062-4074. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2014). Organic & Biomolecular Chemistry, 12(45), 9070-9073. Available from: [Link]

Sources

Exploratory

physicochemical properties of methyl 5-hydroxy-1H-indazole-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxy-1H-indazole-3-carboxylate Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of Me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 5-hydroxy-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indoles in the development of kinase inhibitors and other therapeutics.[1] This document synthesizes available data on closely related analogues with expert chemical interpretation to provide a robust profile for the title compound. It is intended for researchers, scientists, and drug development professionals who utilize indazole derivatives as synthetic building blocks. The guide covers core physical properties, spectroscopic characteristics, stability, reactivity, and detailed experimental protocols for in-house characterization, ensuring a foundation of scientific integrity and practical applicability.

Introduction to the Indazole Scaffold in Drug Discovery

The 1H-indazole ring system is a cornerstone of modern medicinal chemistry. Its unique structure, featuring an aromatic bicyclic system with two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor (at the N-H) and acceptor (at N2), mimicking key interactions of the native indole scaffold found in many biological signaling molecules.[1] This has led to the successful development of numerous indazole-containing drugs, particularly in oncology.

Methyl 5-hydroxy-1H-indazole-3-carboxylate (C₉H₈N₂O₃) is a functionally rich derivative poised for a significant role in synthetic chemistry. The ester at the 3-position provides a versatile handle for amide coupling, while the phenolic hydroxyl group at the 5-position can be used for etherification or serves to modulate electronic properties and solubility. These features make it a valuable intermediate for constructing libraries of novel compounds for biological screening.[2][3]

Core Physicochemical Properties

Precise experimental data for Methyl 5-hydroxy-1H-indazole-3-carboxylate is not widely published. Therefore, this section presents data from the parent compound, Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1), and provides expert-guided estimations for the title compound. The introduction of a hydroxyl group at the 5-position is anticipated to significantly influence properties such as melting point, solubility, and acidity due to its ability to participate in hydrogen bonding.

Table 1: General and Predicted Physical Properties

PropertyData for Methyl 1H-indazole-3-carboxylateEstimated Data for Methyl 5-hydroxy-1H-indazole-3-carboxylateRationale for Estimation
Molecular Formula C₉H₈N₂O₂[4]C₉H₈N₂O₃Addition of one oxygen atom.
Molecular Weight 176.17 g/mol [5]192.17 g/mol Calculated from the molecular formula.
Appearance White to Off-White Solid[6]White to Pale-Yellow SolidThe phenolic group may be susceptible to slight oxidation, potentially imparting color.
Melting Point 162-163 °C[4]>200 °CThe hydroxyl group introduces strong intermolecular hydrogen bonding, which is expected to significantly raise the melting point compared to the parent compound.
Boiling Point 345.2 °C at 760 mmHg[4]>400 °C (with decomposition)Increased polarity and hydrogen bonding will elevate the boiling point substantially. Decomposition is likely at such high temperatures.
Solubility Slightly soluble in Chloroform, Methanol[4]; Insoluble in water[7]Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in waterThe polar hydroxyl group will enhance solubility in polar solvents like methanol and increase aqueous solubility relative to the parent compound.[2]
pKa (Indazole N-H) 11.93 ± 0.40 (Predicted)[4][6]~11.5The electron-donating effect of the hydroxyl group may slightly increase the basicity (lower the pKa) of the indazole nitrogen.
pKa (Phenolic O-H) N/A~9-10Typical pKa range for a phenol, which will be the most acidic proton after the carboxylic acid (if hydrolyzed).

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of the compound. Based on the chemical structure and data from analogous compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show a downfield singlet for the N-H proton (>13 ppm), a singlet for the phenolic O-H proton, distinct signals for the three aromatic protons on the indazole ring (likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring), and a singlet around 3.9-4.0 ppm for the three protons of the methyl ester.[8][9]

  • ¹³C NMR: The spectrum will feature a signal for the ester carbonyl carbon (~162-163 ppm), signals for the aromatic carbons (with the carbon bearing the hydroxyl group shifted downfield), and a signal for the methyl ester carbon (~52 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the phenolic hydroxyl group.[10]

  • N-H Stretch: A moderate band around 3100-3300 cm⁻¹ from the indazole N-H group.

  • C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹ is characteristic of the ester carbonyl group.[10]

  • Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The indazole ring system is the primary chromophore. In a solvent like acetonitrile or methanol, the compound is expected to exhibit strong absorbance in the UV region. The 2H-tautomer of indazole generally absorbs light more strongly than the 1H-tautomer at longer wavelengths.[11] The presence of the electron-donating hydroxyl group is likely to cause a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) compared to the unsubstituted parent compound.

Stability and Reactivity Profile

A thorough understanding of the compound's stability and reactivity is crucial for its storage, handling, and use in synthesis.

Chemical Stability

Based on data for related indazole esters, the compound is expected to be stable under normal laboratory conditions (room temperature, sealed from light and moisture).[4][12]

  • Conditions to Avoid: Exposure to strong bases should be avoided to prevent hydrolysis of the methyl ester. Strong oxidizing agents may react with the phenolic hydroxyl group.[12]

  • Storage: The compound should be stored in a cool, dry, dark place, preferably under an inert atmosphere, to maintain its integrity over time.[4][13]

Reactivity and Synthetic Utility

The compound possesses three key reactive sites, making it a versatile synthetic intermediate.

G cluster_0 Reaction Pathways main Methyl 5-hydroxy-1H-indazole-3-carboxylate n_alkylation N-Alkylation (e.g., R-X, Base) main->n_alkylation Indazole N-H o_alkylation O-Alkylation (Etherification) (e.g., R-X, Base) main->o_alkylation Phenolic O-H hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) main->hydrolysis Ester C=O product_n N-Alkyl Indazole Derivative n_alkylation->product_n product_o Indazole Ether Derivative o_alkylation->product_o amidation Amidation (e.g., R-NH₂, Heat) hydrolysis->amidation via Acid product_acid 5-hydroxy-1H-indazole-3-carboxylic acid hydrolysis->product_acid product_amide Indazole-3-carboxamide Derivative amidation->product_amide

Caption: Key reaction pathways for Methyl 5-hydroxy-1H-indazole-3-carboxylate.

  • Indazole Nitrogen (N1): Susceptible to regioselective alkylation or protection, which can be crucial for directing subsequent reactions and modulating biological activity.[9]

  • Phenolic Hydroxyl (C5-OH): Can be converted to ethers or other functional groups to explore structure-activity relationships (SAR) related to hydrogen bonding capacity.

  • Methyl Ester (C3-COOMe): Readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of indazole-3-carboxamides, a common motif in kinase inhibitors.[14][15]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following methods are recommended for characterizing Methyl 5-hydroxy-1H-indazole-3-carboxylate.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, as it ensures equilibrium is reached between the solid and dissolved states.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This duration allows the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all particulate matter. Causality Note: Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Protocol: Determination of Melting Point

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting point.

  • Refined Measurement: When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Conclusion

Methyl 5-hydroxy-1H-indazole-3-carboxylate is a high-value chemical scaffold with significant potential in drug discovery and medicinal chemistry. While direct experimental data is limited, a comprehensive physicochemical profile can be reliably estimated through the analysis of its parent structure and related analogues. Its key features—a polar, hydrogen-bonding hydroxyl group and a synthetically versatile ester—make it an attractive starting material for creating novel therapeutics. The properties and protocols outlined in this guide provide researchers with the foundational knowledge required for the effective handling, characterization, and synthetic application of this important molecule.

References

  • LookChem. (n.d.). Cas 43120-28-1, 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • Ifeadike, P. N., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 20(8), 13876-13890. Retrieved from [Link]

  • ChemBK. (2024). Methyl 1H-indazole-3-carb.... Retrieved from [Link]

  • Saeed, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M782. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Retrieved from [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Rivara, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8829-8846. Retrieved from [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12519-12526. Retrieved from [Link]

  • Sreenivasa, M., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1097-1103. Retrieved from [Link]

  • ChemBK. (2024). 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indazole-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from [Link]

Sources

Foundational

biological activity of methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives

Biological Activity and Pharmacological Profiling of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate Derivatives: A Technical Guide Executive Summary Methyl 5-hydroxy-1H-indazole-3-carboxylate and its functionalized derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Pharmacological Profiling of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate Derivatives: A Technical Guide

Executive Summary

Methyl 5-hydroxy-1H-indazole-3-carboxylate and its functionalized derivatives represent a critical class of compounds in modern medicinal chemistry and forensic toxicology. Originally explored as synthetic intermediates, these indazole-3-carboxylate and carboxamide scaffolds form the structural backbone of highly potent Synthetic Cannabinoid Receptor Agonists (SCRAs)[1][2].

The introduction of a hydroxyl group at the 5-position of the indazole core is of profound biological significance. In the human body, Phase I metabolism of indazole-based SCRAs (such as AB-PINACA, 5F-ADB, and AMB-FUBINACA) predominantly proceeds via cytochrome P450-mediated oxidative transformations, frequently yielding 5-hydroxy metabolites[3][4]. Contrary to traditional metabolic deactivation, these 5-hydroxy-1H-indazole-3-carboxylate derivatives often retain nanomolar affinity and full agonistic efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors[4][5]. This whitepaper provides an in-depth technical analysis of their biological activity, signaling mechanisms, and the experimental workflows required to profile them.

Mechanistic Overview: Structure-Activity Relationships (SAR)

As an Application Scientist evaluating cannabinoid ligands, understanding the causality behind structural modifications is paramount. The is dictated by a tripartite pharmacophore:

  • The Indazole Core: The bicyclic indazole ring provides a rigid, planar aromatic system that engages in π−π stacking interactions within the hydrophobic binding pocket of the CB1/CB2 receptors. Empirical data demonstrates that the indazole core generally confers higher potency and efficacy at the CB1 receptor compared to its indole or 7-azaindole counterparts[6].

  • The 5-Hydroxy Substitution: The addition of a polar hydroxyl group at the C5 position alters the lipophilicity (LogP) of the molecule. While this increases aqueous solubility and facilitates eventual Phase II glucuronidation, the 5-OH group acts as a hydrogen bond donor/acceptor that can form novel interactions with transmembrane helices of the CB1 receptor. This explains why 5-hydroxy metabolites often retain potent biological activity, sometimes exhibiting greater efficacy for G-protein activation than Δ9 -THC[4][7].

  • N1-Alkylation and C3-Ester/Amide Linkages: The N1 position is typically alkylated with pentyl, fluoropentyl, or fluorobenzyl chains, which anchor the molecule deep within the receptor's hydrophobic channel[1][6]. The C3 position, bearing the methyl carboxylate (or a derived carboxamide, such as valinamide in AB-PINACA), dictates receptor subtype selectivity and metabolic half-life[8][9].

Receptor Signaling and Pathway Dynamics

Methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives exert their biological activity primarily through the activation of CB1 and CB2 receptors, which are Gi​/Go​ -coupled G-protein coupled receptors (GPCRs).

Upon ligand binding, the receptor undergoes a conformational shift, prompting the dissociation of the Gi​/Go​ heterotrimeric complex. The αi​ subunit directly inhibits adenylyl cyclase (AC), leading to a precipitous drop in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunit modulates inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, while also triggering the Mitogen-Activated Protein Kinase (MAPK) cascade[4][10].

G Agonist 5-OH-Indazole Derivative (Agonist) Receptor CB1 / CB2 Receptor (GPCR) Agonist->Receptor Binds & Activates Gprotein Gi/o Protein Complex Receptor->Gprotein Conformational Change AC Adenylyl Cyclase (Inhibited) Gprotein->AC αi Subunit Inhibits MAPK MAPK / ERK Pathway (Activated) Gprotein->MAPK βγ Subunit Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Decreases Activity IonChannels Ion Channel Modulation (Ca2+ ↓, K+ ↑) PKA->IonChannels Alters Phosphorylation

Figure 1: GPCR Gi/o signaling pathway mediated by 5-hydroxy-indazole CB1/CB2 agonists.

Quantitative Pharmacological Data

To contextualize the potency of these derivatives, it is necessary to compare the parent indazole-3-carboxylate/carboxamide compounds with their respective 5-hydroxy metabolites. The retention of nanomolar affinity ( Ki​ ) and efficacy ( EC50​ ) in the hydroxylated derivatives is a primary driver of the prolonged toxicity observed in SCRA exposure[4][5].

Compound Class / NameCore StructureCB1 Affinity ( Ki​ , nM)CB1 Efficacy ( EC50​ , nM)Biological Note
AB-PINACA Indazole-3-carboxamide4.00.24Highly potent parent SCRA[8].
5-OH-AB-PINACA 5-OH-Indazole-3-carboxamide~5.214 - 58Phase I metabolite; retains full agonism[4][5].
5F-ADB-PINACA Indazole-3-carboxamide0.842.76Fluorinated derivative; extreme potency[9].
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Indazole-3-carboxylateN/A (Prodrug/Intermediate)N/AKey synthetic intermediate for SCRA synthesis[1].

Note: Metabolites that undergo further hydrolysis to the carboxylic acid (e.g., 5-COOH-ADB-PINACA) show drastically diminished activity ( EC50​ > 300 nM), highlighting the necessity of the intact ester or amide linkage for receptor activation[5].

Experimental Protocols

To ensure self-validating and reproducible results, the following methodologies detail the synthesis of the 5-hydroxy indazole core and the subsequent in vitro functional assays used to determine receptor efficacy.

Protocol 1: Regioselective Synthesis of N1-Alkylated Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate

Causality Focus: Alkylation of the indazole core frequently yields a mixture of N1 and N2 isomers. Utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) thermodynamically favors the biologically active N1-alkylated isomer.

  • Preparation: Dissolve 1.0 eq of methyl 5-hydroxy-1H-indazole-3-carboxylate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere[1][6].

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes. Rationale: K2​CO3​ is basic enough to deprotonate the N1 position without causing hydrolysis of the delicate C3 methyl ester.

  • Alkylation: Dropwise, add 1.1 eq of the desired alkyl halide (e.g., 1-bromo-5-fluoropentane). Heat the reaction mixture to 70°C and stir for 12 hours.

  • Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure N1-alkylated derivative[6].

Protocol 2: In Vitro CB1/CB2 Functional Assay (cAMP Inhibition)

Causality Focus: Because CB1 and CB2 are Gi​ -coupled, their activation decreases cAMP. To measure this decrease accurately, baseline cAMP must first be artificially elevated using Forskolin, a direct adenylyl cyclase activator[4][10].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors (CHO-hCB1/CHO-hCB2) in DMEM supplemented with 10% FBS[4][6]. Seed cells into a 384-well plate at a density of 5,000 cells/well.

  • Compound Dilution: Prepare serial dilutions (from 10−11 to 10−5 M) of the synthesized 5-hydroxy-indazole derivative in assay buffer containing 0.05% BSA to prevent non-specific plastic binding[4].

  • Stimulation & Incubation: Add 10 μ M Forskolin to all wells simultaneously with the compound dilutions. Incubate the plate at 37°C for 30 minutes. Rationale: The compound will compete against the Forskolin-induced cAMP spike. Highly efficacious agonists will suppress the cAMP spike back to near-basal levels.

  • Detection: Lyse the cells and add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagent.

  • Data Analysis: Read the plate using a microplate reader (excitation at 337 nm, emission at 665/620 nm). Plot the FRET ratio against the log of the compound concentration to generate a sigmoidal dose-response curve and calculate the EC50​ [6][9].

Conclusion

Methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives are far more than mere synthetic stepping stones; they are highly active pharmacological entities. The 5-hydroxy substitution—often a product of in vivo Phase I metabolism—maintains the molecule's structural integrity required for deep insertion into the CB1/CB2 receptor binding pockets. By profiling these derivatives using rigorous regioselective synthesis and functional cAMP assays, researchers can better predict the toxicological profiles of emerging synthetic cannabinoids and develop targeted therapeutic interventions.

References

  • [11] Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO. University of New Orleans. URL: [Link]

  • [3] Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites (Abstract & Intro). University of New Orleans. URL: [Link]

  • [1] Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (PMC). URL: [Link]

  • [8] AB-PINACA. Grokipedia. URL: [Link]

  • [9] Functional evaluation of carboxy metabolites of synthetic cannabinoid receptor agonists featuring scaffolds based on L-valine or L-tert-leucine. Ghent University (Biblio). URL: [Link]

  • [5] Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience. URL: [Link]

  • [10] Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. National Institutes of Health (PMC). URL: [Link]

  • [6] Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. ACS Publications. URL: [Link]

  • [4] Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology. URL: [Link]

  • [7] Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. National Institutes of Health (PMC). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Methyl 5-Hydroxy-1H-indazole-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robust, scalable, and mechanistically validated protocol for the synthesis of methyl 5-hydroxy-1H-indaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robust, scalable, and mechanistically validated protocol for the synthesis of methyl 5-hydroxy-1H-indazole-3-carboxylate, a critical pharmacophore in the development of human neutrophil elastase (HNE) inhibitors and 5-HT3 receptor antagonists.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-hydroxy-1H-indazole-3-carboxylate derivatives presents a unique chemoselectivity challenge. Direct utilization of 5-hydroxyisatin as a starting material is fundamentally flawed; the unprotected phenolic hydroxyl group strongly activates the aromatic ring, making it highly susceptible to unwanted electrophilic aromatic substitution (e.g., azo coupling) during the requisite diazotization step.

To circumvent this, our validated retrosynthetic strategy employs 5-methoxyisatin as the starting material. The ether linkage provides steric hindrance and dampens the electron-donating effect, cleanly directing the reaction toward intramolecular cyclization[1].

The workflow is divided into three distinct mechanistic stages:

  • Borsche-Type Indazole Synthesis: Base-catalyzed ring opening of 5-methoxyisatin yields 2-amino-5-methoxyphenylglyoxylic acid. Subsequent diazotization and controlled reduction using Tin(II) chloride ( SnCl2​ ) yields an arylhydrazine intermediate. SnCl2​ is specifically chosen because it reduces the diazonium salt without cleaving the fragile N-N bond. The hydrazine spontaneously undergoes intramolecular condensation with the adjacent α -keto acid to form the indazole core[2].

  • Thionyl Chloride-Mediated Esterification: The carboxylic acid is converted to a methyl ester using methanol and SOCl2​ . This generates highly reactive acyl chloride intermediates in situ, ensuring quantitative conversion[3].

  • Chemoselective Demethylation: Boron tribromide ( BBr3​ ) is utilized to cleave the aryl methyl ether. As a strong Lewis acid, BBr3​ coordinates to the ether oxygen, facilitating an SN​2 attack by the bromide ion on the methyl group. Strict temperature control ( −78∘C to room temperature) ensures that the ether is cleaved chemoselectively without hydrolyzing the newly formed methyl ester[4].

Step-by-Step Experimental Protocols

Protocol 2.1: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid

This protocol adapts the classical Snyder method for the conversion of isatins to indazoles, optimized for methoxy-substituted derivatives.[1]

  • Ring Opening: Suspend 5-methoxyisatin (22.1 mmol) in 1 N aqueous NaOH (24 mL). Heat the mixture to 50∘C for 30 minutes until a deep burgundy solution forms, indicating complete hydrolysis to the glyoxylic acid intermediate. Allow the solution to cool to room temperature for 1 hour.

  • Diazotization: Cool the reaction mixture to 0∘C using an ice-brine bath. Slowly add a pre-cooled ( 0∘C ) solution of sodium nitrite ( NaNO2​ , 22.0 mmol) in water (5.5 mL).

  • Acidic Quench: Transfer this mixture dropwise via a submerged pipette into a vigorously stirred solution of sulfuric acid ( H2​SO4​ , 2.3 mL) in water (45 mL) maintained strictly at 0∘C . Stir for an additional 30 minutes to ensure complete diazonium salt formation.

  • Reduction & Cyclization: Prepare a cold ( 0∘C ) solution of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 52.7 mmol) in concentrated HCl (20 mL). Add this dropwise to the diazonium solution over 10 minutes. Maintain the resulting slurry at room temperature for 60 minutes.

  • Isolation: Filter the precipitated solids, wash extensively with cold water, and dry under a vacuum. Recrystallize from glacial acetic acid to afford 5-methoxy-1H-indazole-3-carboxylic acid as a light yellow solid[1].

Protocol 2.2: Esterification to Methyl 5-methoxy-1H-indazole-3-carboxylate

Anhydrous conditions are critical to prevent the competitive hydrolysis of the acyl chloride intermediate.[3]

  • Activation: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (30.8 mmol) in anhydrous methanol (50 mL) under an inert nitrogen atmosphere. Cool the flask to 0∘C .

  • Reagent Addition: Slowly add thionyl chloride ( SOCl2​ , 15 mL) dropwise to control the exothermic evolution of SO2​ and HCl gases.

  • Reflux: Upon completion of the addition, attach a reflux condenser and heat the mixture to reflux ( 65∘C ) for 1.5 to 2 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride. Neutralize the crude residue by carefully adding saturated aqueous sodium bicarbonate ( NaHCO3​ , 50 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate ( 3×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield methyl 5-methoxy-1H-indazole-3-carboxylate as a white solid[3].

Protocol 2.3: Chemoselective Demethylation to Target Molecule

Strict thermal control is required to prevent ester cleavage during ether deprotection.[4]

  • Preparation: Dissolve methyl 5-methoxy-1H-indazole-3-carboxylate (1.08 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 5 mL) in an oven-dried flask under a continuous nitrogen sweep.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of −78∘C .

  • Cleavage: Syringe in Boron tribromide ( BBr3​ , 1 M solution in CH2​Cl2​ , 4.15 mL) dropwise over 5 minutes.

  • Propagation: Stir the mixture at −78∘C for 10 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature and stir for exactly 3 hours[4].

  • Quenching & Purification: Carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0∘C to destroy excess BBr3​ , followed by ice water (10 mL). Extract with CH2​Cl2​ , dry the organic layer over MgSO4​ , and purify via silica gel flash chromatography (gradient elution: 0-5% Methanol in Chloroform) to isolate pure methyl 5-hydroxy-1H-indazole-3-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics and quality control parameters for the three-step synthesis.

StepChemical TransformationKey Reagents & ConditionsExpected YieldPrimary Purification Method
1 Isatin Ring Opening & Cyclization NaOH , NaNO2​ , SnCl2​ , 0∘C to RT75 - 85%Recrystallization (Glacial Acetic Acid)
2 Thionyl Chloride Esterification MeOH , SOCl2​ , Reflux ( 65∘C )90 - 95%Liquid-Liquid Extraction & Aqueous Neutralization
3 Lewis Acid Demethylation BBr3​ , CH2​Cl2​ , −78∘C to RT70 - 80%Silica Gel Flash Chromatography

Process Workflow Diagram

The logical sequence of chemical transformations is visualized below, mapping the transition from the sterically protected starting material to the final active pharmacophore.

Pathway N1 5-Methoxyisatin (Starting Material) N2 Base Hydrolysis (NaOH, 50°C) N1->N2 N3 2-Amino-5-methoxyphenyl- glyoxylic acid N2->N3 N4 Diazotization (NaNO2, H2SO4, 0°C) N3->N4 N5 Diazonium Intermediate N4->N5 N6 Reduction & Cyclization (SnCl2, HCl, 0°C to RT) N5->N6 N7 5-Methoxy-1H-indazole- 3-carboxylic acid N6->N7 N8 Esterification (MeOH, SOCl2, Reflux) N7->N8 N9 Methyl 5-methoxy-1H- indazole-3-carboxylate N8->N9 N10 Demethylation (BBr3, CH2Cl2, -78°C to RT) N9->N10 N11 Methyl 5-hydroxy-1H- indazole-3-carboxylate (Target Molecule) N10->N11

Caption: Synthesis workflow of methyl 5-hydroxy-1H-indazole-3-carboxylate.

References

  • Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Source: ACS Publications (J. Med. Chem. 2013)
  • Source: Google Patents (AU2005243147A1)
  • Title: 1H-indazole-3-carboxylic acid methyl ester synthesis Source: ChemicalBook URL

Sources

Application

methyl 5-hydroxy-1H-indazole-3-carboxylate HPLC method development

Title: Application Note: HPLC Method Development and Validation for Methyl 5-hydroxy-1H-indazole-3-carboxylate 1. Introduction Indazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: HPLC Method Development and Validation for Methyl 5-hydroxy-1H-indazole-3-carboxylate

1. Introduction Indazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved therapeutics[1]. Methyl 5-hydroxy-1H-indazole-3-carboxylate is a critical intermediate and active pharmaceutical ingredient (API) building block. Accurate quantification and purity profiling of this compound are essential during chemical synthesis and formulation. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed and validated in strict accordance with the latest ICH Q2(R2) guidelines[2].

2. Physicochemical Profiling & Method Rationale To design a self-validating analytical method, the physicochemical properties of methyl 5-hydroxy-1H-indazole-3-carboxylate must dictate the experimental parameters.

  • Ionization and pH Control: The molecule contains a weakly basic indazole nitrogen, an acidic indazole NH, and a phenolic 5-hydroxyl group (pKa ~9.5). To prevent peak tailing and retention time drift caused by partial ionization, the mobile phase must be buffered to a highly acidic pH (pH 2.5 - 3.0). At this pH, the phenolic hydroxyl remains fully protonated (neutral), ensuring predictable hydrophobic interactions with the stationary phase[3].

  • Stationary Phase: An end-capped C18 (Octadecylsilane) column is selected. The end-capping minimizes secondary interactions between the basic indazole nitrogens and residual silanol groups on the silica support, which is a primary cause of peak asymmetry in azole derivatives[3].

  • Detection: The conjugated bicyclic indazole aromatic system provides strong UV absorbance. A Photodiode Array (PDA/DAD) detector is utilized to extract chromatograms at the λmax​ (typically 254 nm) while simultaneously assessing peak purity during forced degradation[4].

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (End-capped C18 Column) A->B Drives C Mobile Phase & pH (Acidic Buffer + ACN) B->C Pairs with D Gradient & Flow Rate Optimization C->D Refines E Method Validation (ICH Q2(R2) Guidelines) D->E Finalizes

Caption: HPLC Method Development Lifecycle for Indazole Derivatives

3. Experimental Protocols

3.1. Reagents and Materials

  • Analyte: Methyl 5-hydroxy-1H-indazole-3-carboxylate (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) or Trifluoroacetic acid (TFA).

3.2. Chromatographic Conditions The optimized method employs a gradient elution to ensure the sharp elution of the main peak while effectively washing out highly retained synthetic impurities.

ParameterSpecificationCausality / Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)Provides high theoretical plates; end-capping prevents silanol-indazole interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the 5-hydroxyl group, ensuring a neutral, hydrophobic state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and sharper peaks than methanol for aromatic systems.
Elution Mode Gradient (See Table below)Resolves closely eluting structural isomers while reducing total run time.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces solvent viscosity and improves mass transfer kinetics.
Detection UV/PDA at 254 nmCorresponds to the π−π∗ transition of the indazole core[4].
Injection Vol 10 µLBalances sensitivity with the prevention of column overloading.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
2.0 85 15
10.0 40 60
12.0 10 90
14.0 85 15

| 18.0 | 85 | 15 (Equilibration) |

3.3. Step-by-Step Sample Preparation Workflow

  • Diluent Selection: Prepare a diluent of 50:50 Water:ACN. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting).

  • Stock Solution: Accurately weigh 10.0 mg of methyl 5-hydroxy-1H-indazole-3-carboxylate into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate for 5 minutes if necessary), then make up to volume with the diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (Concentration: 100 µg/mL).

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

4. Method Validation (ICH Q2(R2) Framework) The method was validated according to the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[2].

Validation_Workflow Start ICH Q2(R2) Validation Spec Specificity (Peak Purity > 0.990) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec

Caption: ICH Q2(R2) Analytical Validation Parameters

4.1. System Suitability Testing (SST) SST is an integral part of the method, ensuring the system acts as a self-validating entity before every run.

  • Theoretical Plates (N): > 5000

  • Tailing Factor (Tf): ≤ 1.5

  • %RSD of Area (n=5): ≤ 1.0%

4.2. Specificity and Forced Degradation To prove the method is stability-indicating, the API was subjected to stress conditions (hydrolytic, oxidative, and photolytic)[4].

  • Acid/Base Hydrolysis: 0.1 N HCl / 0.1 N NaOH at 60 °C for 2 hours. (Mechanistic note: The methyl ester at position 3 is highly susceptible to alkaline hydrolysis, yielding 5-hydroxy-1H-indazole-3-carboxylic acid).

  • Oxidation: 3% H₂O₂ at room temperature for 2 hours.

  • Result: The PDA detector confirmed that the methyl 5-hydroxy-1H-indazole-3-carboxylate peak was spectrally pure (Peak Purity Index > 0.995) and fully resolved from all degradation products (Resolution > 2.0).

4.3. Linearity, Accuracy, and Precision

Validation ParameterRange / Acceptance CriteriaObserved Results
Linearity Range 10 µg/mL to 150 µg/mL R2=0.9998
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.5 µg/mL
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels99.2% - 100.8%
Repeatability (Precision) %RSD of 6 replicate injections0.65%
Intermediate Precision Different day, different analyst0.82%

5. Conclusion A highly specific, accurate, and stability-indicating RP-HPLC method was successfully developed for methyl 5-hydroxy-1H-indazole-3-carboxylate. By leveraging the physicochemical properties of the indazole scaffold to dictate the mobile phase pH and column chemistry, the method ensures robust chromatographic performance. The comprehensive validation in accordance with ICH Q2(R2) guidelines confirms its suitability for routine quality control, stability testing, and preformulation investigations of this critical pharmaceutical building block.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Site. Available at: [Link]

  • Journal of Health and Allied Sciences NU (JHAS). "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability." Available at: [Link]

  • ResearchGate. "Development and validation of HPLC method for some azoles in pharmaceutical preparation." Available at: [Link]

Method

methyl 5-hydroxy-1H-indazole-3-carboxylate in vivo dosing protocols

Title: Preclinical Dosing and Pharmacokinetic Profiling Protocols for Methyl 5-hydroxy-1H-indazole-3-carboxylate Executive Summary Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) is a highly versatile pharmacophore an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Dosing and Pharmacokinetic Profiling Protocols for Methyl 5-hydroxy-1H-indazole-3-carboxylate

Executive Summary

Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) is a highly versatile pharmacophore and critical reference standard in modern drug discovery and toxicology. Structurally, the indazole core serves as a robust bioisostere for indole, heavily utilized in the development of 5-HT3 and 5-HT4 receptor ligands for neurological and oncological applications[1][2]. Furthermore, indazole-3-carboxylate derivatives are heavily investigated in forensic pharmacology as the primary active metabolites of synthetic cannabinoid receptor agonists (SCRAs), formed via rapid carboxylesterase-1 (CES-1) mediated hydrolysis[3][4].

This application note provides a self-validating, step-by-step protocol for the in vivo dosing and pharmacokinetic (PK) profiling of M5HIC in rodent models, emphasizing formulation causality, metabolic tracking, and ex vivo stability.

Physicochemical Profiling & Causality in Experimental Design

M5HIC presents unique formulation and analytical challenges. The planar indazole ring promotes strong intermolecular π-π stacking, while the 5-hydroxyl group and the 1H-indazole nitrogen act as dual hydrogen-bond donors and acceptors.

  • Formulation Causality: Pure aqueous buffers are insufficient due to high crystal lattice energy. A co-solvent system (e.g., DMSO/Solutol/Saline) is mandatory to disrupt the lattice and maintain the compound in a stable micellar suspension for intravenous administration.

  • Ex Vivo Stability Causality (Critical): Indazole-3-carboxylates contain a highly labile methyl ester moiety. While human blood lacks significant carboxylesterase activity, rodent plasma is rich in esterases[3]. Therefore, blood collection tubes must be pre-treated with an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF) to prevent artificial ex vivo degradation of the methyl ester into the corresponding carboxylic acid prior to LC-MS/MS analysis. Failure to do so will result in artificially suppressed PK parameters.

Metabolic & Signaling Pathways

M5HIC undergoes rapid biotransformation in vivo. When acting as a metabolite of SCRA prodrugs, the parent amide is targeted by hepatic CES-1 to form the carboxylate. Subsequently, the 5-hydroxyl group of M5HIC is highly susceptible to Phase II UGT-mediated glucuronidation, facilitating rapid renal clearance[3][4].

MetabolicPathway Prodrug Indazole-3-carboxamide (SCRA Prodrug) CES1 Carboxylesterase 1 (CES-1) Hydrolysis Prodrug->CES1 Hepatic First-Pass M5HIC Methyl 5-hydroxy-1H- indazole-3-carboxylate CES1->M5HIC Ester Cleavage UGT UGT Enzymes (Phase II) M5HIC->UGT 5-OH / NH Targeting Gluc Glucuronide Conjugate (Renal Excretion) UGT->Gluc Conjugation

Fig 1. CES-1 mediated ester hydrolysis and Phase II glucuronidation of indazole-3-carboxylates.

Data Presentation: Formulations and PK Parameters

Table 1: Recommended Formulation Matrices for M5HIC Dosing

Route Formulation Matrix Preparation Rationale Max Dose Vol. (Mice)
IV 5% DMSO, 10% Solutol HS-15, 85% Saline Solutol prevents precipitation upon blood contact; avoids hemolysis. 5 mL/kg
PO 0.5% Na-CMC, 0.1% Tween-80 in Water Creates a homogenous suspension for sustained GI absorption. 10 mL/kg

| IP | 5% DMSO, 10% Tween-80, 85% Saline | Micellar dispersion ensures rapid peritoneal absorption for acute PD. | 10 mL/kg |

Table 2: Expected Preclinical PK Parameters (Rodent Model, 5 mg/kg IV)

Parameter Symbol Expected Range Physiological Implication
Clearance CL 15 - 25 mL/min/kg High hepatic extraction ratio due to CES-1 and UGT activity.
Volume of Dist. Vd 1.2 - 2.5 L/kg Moderate tissue distribution; limited by plasma protein binding.

| Half-Life | t1/2 | 0.8 - 1.5 hours | Rapid elimination necessitates frequent early time-point sampling. |

Detailed Experimental Protocols

Protocol 1: Preparation of IV Dosing Solution (1 mg/mL)
  • Weighing: Accurately weigh 5.0 mg of Methyl 5-hydroxy-1H-indazole-3-carboxylate powder into a sterile glass vial.

  • Solubilization: Add 250 µL of molecular biology-grade DMSO. Vortex for 2 minutes until completely dissolved. Note: The solution should be clear and slightly yellow.

  • Surfactant Addition: Add 500 µL of pre-warmed (37°C) Solutol HS-15. Vortex vigorously for 3 minutes to form a stable micellar pre-concentrate.

  • Aqueous Dilution: Slowly add 4.25 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing to prevent localized crashing of the lipophilic indazole core.

  • Validation: Sonicate the final solution for 5 minutes. Visually inspect against a dark background to ensure no micro-precipitates have formed.

Protocol 2: In Vivo IV Dosing and Blood Collection (Mice)
  • Animal Prep: Acclimate male C57BL/6 mice (20-25g) in a warming chamber (30°C) for 10 minutes to induce vasodilation of the lateral tail vein.

  • Administration: Restrain the mouse. Using a 29G insulin syringe, inject the formulation at a dose of 5 mg/kg (approx. 125 µL for a 25g mouse) via the lateral tail vein over 15 seconds. Causality: Slow injection prevents acute cardiovascular shock from the Solutol/DMSO vehicle.

  • Sampling Time-points: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Blood Collection (Critical Step): Collect 50 µL of blood via submandibular bleed into K2EDTA microtainers pre-spiked with 1 µL of 100 mM PMSF (esterase inhibitor).

  • Plasma Processing: Centrifuge the blood immediately at 4,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a pre-chilled 96-well plate and store at -80°C until LC-MS/MS analysis.

Protocol 3: Protein Precipitation and LC-MS/MS Extraction
  • Quenching: Aliquot 20 µL of thawed plasma into a microcentrifuge tube. Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., deuterated indazole analog).

  • Extraction: Vortex for 5 minutes to precipitate plasma proteins. Causality: The organic solvent isolates the analyte and permanently denatures any residual esterases not inhibited by PMSF.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 80 µL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the methyl ester and its glucuronide conjugates.

References

  • Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: MDPI URL: [Link]

  • Title: Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands Source: ACS Publications URL: [Link]

  • Title: In vivo metabolism of the new synthetic cannabinoid APINAC in rats by GC–MS and LC–QTOF-MS Source: ResearchGate URL: [Link]

Sources

Application

The Versatile Intermediate: A Guide to the Synthesis and Application of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the native indole nucleus have cemented its importance in the design of a plethora of therapeutic agents.[1][2] The indazole core is particularly prominent in the development of kinase inhibitors, where its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of these enzymes.[3] This guide focuses on a particularly valuable, yet underexplored, derivative: methyl 5-hydroxy-1H-indazole-3-carboxylate . The presence of three distinct functional handles—the N-H of the pyrazole ring, the phenolic hydroxyl group at the 5-position, and the methyl ester at the 3-position—makes this molecule a highly versatile intermediate for the construction of complex molecular architectures and diverse compound libraries.

This document provides a comprehensive overview of the synthesis of methyl 5-hydroxy-1H-indazole-3-carboxylate, outlines its key physicochemical properties, and presents detailed protocols for its strategic use in the synthesis of more complex molecules, with a particular focus on its application in the development of kinase inhibitors.

Physicochemical and Spectral Data

PropertyValue / Expected ValueSource / Rationale
CAS Number 2408973-88-4
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
Appearance Expected to be a solidBased on related compounds[6]
Melting Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.The presence of the hydroxyl and ester groups suggests this solubility profile.
¹H NMR (DMSO-d₆) Expected δ (ppm): ~13.5 (br s, 1H, N-H), ~9.5 (s, 1H, O-H), ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.0 (dd, 1H), 3.9 (s, 3H, OCH₃)Inferred from spectra of similar indazole derivatives.[4][5]
¹³C NMR (DMSO-d₆) Expected δ (ppm): ~163 (C=O), ~155 (C-OH), ~140, ~135, ~125, ~120, ~115, ~110, ~52 (OCH₃)Inferred from related structures.
IR (KBr, cm⁻¹) Expected ν: ~3300-3100 (N-H, O-H stretch), ~1720 (C=O ester stretch), ~1600, ~1480 (Aromatic C=C stretch)Based on functional groups present.[4]
Mass Spec (ESI-MS) Expected m/z: 193.05 [M+H]⁺, 191.04 [M-H]⁻Calculated for C₉H₈N₂O₃.

Synthesis of Methyl 5-hydroxy-1H-indazole-3-carboxylate

A practical and scalable synthesis of the title compound can be achieved via a two-step process starting from the corresponding 5-methoxy substituted precursor. This strategy involves the initial synthesis of methyl 5-methoxy-1H-indazole-3-carboxylate followed by a selective demethylation of the 5-methoxy group.

Caption: Synthetic workflow for methyl 5-hydroxy-1H-indazole-3-carboxylate.

Protocol 1: Synthesis of Methyl 5-methoxy-1H-indazole-3-carboxylate

This protocol is adapted from a general method for the synthesis of 1H-indazole-3-carboxylates from 2-nitrophenylacetic acid derivatives.[7]

Materials:

  • 4-Methoxy-2-nitrophenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Esterification: To a solution of 4-methoxy-2-nitrophenylacetic acid (1.0 equiv) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(4-methoxy-2-nitrophenyl)acetate.

  • Nitro Reduction: Dissolve the methyl 2-(4-methoxy-2-nitrophenyl)acetate (1.0 equiv) in methanol and add 10% Pd/C (5-10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 2-(2-amino-4-methoxyphenyl)acetate.

  • Diazotization and Cyclization: Dissolve the methyl 2-(2-amino-4-methoxyphenyl)acetate (1.0 equiv) in a mixture of water and hydrochloric acid at 0 °C. To this stirring solution, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford methyl 5-methoxy-1H-indazole-3-carboxylate.

Protocol 2: Demethylation to Methyl 5-hydroxy-1H-indazole-3-carboxylate

This protocol utilizes boron tribromide (BBr₃), a powerful reagent for the cleavage of aryl methyl ethers.[3][8][9]

Materials:

  • Methyl 5-methoxy-1H-indazole-3-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • To a solution of methyl 5-methoxy-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a 1M solution of boron tribromide in dichloromethane (2.0-3.0 equiv) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Pour the mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 5-hydroxy-1H-indazole-3-carboxylate.

Application as a Synthetic Intermediate: Chemoselective Alkylation

The presence of both a phenolic hydroxyl group and two reactive nitrogen atoms in the indazole ring presents a challenge and an opportunity for chemoselective functionalization. The outcome of alkylation reactions is highly dependent on the choice of base, solvent, and alkylating agent.[10][11]

Caption: Chemoselective alkylation pathways for the title compound.

Protocol 3: Selective O-Alkylation

To favor alkylation at the more acidic phenolic hydroxyl group, a weaker base in a polar aprotic solvent is typically employed.

Materials:

  • Methyl 5-hydroxy-1H-indazole-3-carboxylate

  • Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Water

  • Ethyl Acetate

Procedure:

  • To a solution of methyl 5-hydroxy-1H-indazole-3-carboxylate (1.0 equiv) in acetone or DMF, add potassium carbonate (2.0-3.0 equiv).

  • Add the alkyl halide (1.1 equiv) and heat the mixture to 50-60 °C.

  • Stir the reaction for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired methyl 5-alkoxy-1H-indazole-3-carboxylate.

Protocol 4: Selective N1-Alkylation

Strong, non-coordinating bases in non-polar, aprotic solvents are known to favor N1-alkylation of indazoles, often through chelation with the C3-carboxylate group which sterically hinders the N2 position.[10]

Materials:

  • Methyl 5-hydroxy-1H-indazole-3-carboxylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide or tosylate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyl 5-hydroxy-1H-indazole-3-carboxylate (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equiv to deprotonate both OH and NH) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.

Application in the Synthesis of Kinase Inhibitors: A Gateway to GSK-3 Inhibitors

The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class for the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key target in drug discovery for conditions such as Alzheimer's disease, bipolar disorder, and type-2 diabetes. Methyl 5-hydroxy-1H-indazole-3-carboxylate serves as an excellent starting point for the synthesis of such inhibitors. The general synthetic strategy involves amidation of the methyl ester, followed by functionalization of the indazole core.

Caption: Workflow for synthesizing a generic GSK-3 inhibitor scaffold.

Protocol 5: Synthesis of a Generic 1H-Indazole-3-carboxamide GSK-3 Inhibitor Scaffold

This protocol outlines the synthesis of a generic GSK-3 inhibitor scaffold from methyl 5-hydroxy-1H-indazole-3-carboxylate.

Materials:

  • Methyl 5-hydroxy-1H-indazole-3-carboxylate

  • Desired primary or secondary amine (e.g., benzylamine)

  • Methanol (for thermal amidation) or a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in DMF (for coupling)

  • Reagents for N-alkylation (as per Protocol 4)

Procedure:

  • Amidation:

    • Method A (Thermal): In a sealed tube, dissolve methyl 5-hydroxy-1H-indazole-3-carboxylate (1.0 equiv) in methanol and add the desired amine (2.0-5.0 equiv). Heat the mixture to 80-100 °C for 12-24 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the corresponding 5-hydroxy-1H-indazole-3-carboxamide.

    • Method B (Peptide Coupling): To a solution of the corresponding 5-hydroxy-1H-indazole-3-carboxylic acid (obtained by hydrolysis of the methyl ester) in DMF, add a peptide coupling agent (e.g., HATU or a mixture of HOBt and EDC) and a non-nucleophilic base like DIPEA. Stir for 15-30 minutes, then add the desired amine (1.1 equiv). Stir at room temperature until the reaction is complete. Work up by adding water and extracting with an organic solvent. Purify as above.

  • N-Alkylation:

    • Following the procedure outlined in Protocol 4 , perform a selective N1-alkylation on the 5-hydroxy-1H-indazole-3-carboxamide intermediate using the desired alkylating agent to yield the final N-alkylated 5-hydroxy-1H-indazole-3-carboxamide, which represents a core scaffold for GSK-3 inhibitors.

Conclusion

Methyl 5-hydroxy-1H-indazole-3-carboxylate is a synthetic intermediate of significant potential. Its trifunctional nature allows for a range of selective chemical transformations, providing access to a wide array of complex molecules. The protocols detailed in this guide, derived from established chemical principles, offer a roadmap for the synthesis and strategic functionalization of this versatile building block. Its application in the synthesis of kinase inhibitor scaffolds, such as those targeting GSK-3, underscores its value to researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics. Further exploration of the reactivity of this intermediate is warranted and will undoubtedly lead to the discovery of new and potent biologically active compounds.

References

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles, 43(12), 2701. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Levin, J. I. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S.
  • Pace, V., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2038–2049. [Link]

  • Lolli, M. L., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 59(3), 993-1006. [Link]

  • Zhang, Z., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ChemWhat. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Japan Science and Technology Agency. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ACS Spring 2025. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. American Chemical Society. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Google Patents. (n.d.). The synthesis technique of 3 methyl 1H indazoles.
  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Google Patents. (n.d.). 1h-indazole-3-carboxamide compounds as mapkap kinase modulators.
  • Wang, S., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112595. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2008). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Tetrahedron Letters, 49(49), 7035-7038. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • Kim, S., & Lee, P. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(1), 1024–1034. [Link]

  • McOmie, J. F. W., & West, D. E. (1973). Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. The Journal of Organic Chemistry, 38(25), 4437-4439. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Nextmol. (n.d.). methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, coll. vol. 10, p.422 (2004); vol. 79, p.72 (2002). [Link]

Sources

Method

Application Note: Evaluating the Metabolic and Cytotoxic Effects of Methyl 5-hydroxy-1H-indazole-3-carboxylate Derivatives in Cancer Cell Culture

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide Scientific Rationale & Introduction The indazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Scientific Rationale & Introduction

The indazole-3-carboxylate scaffold is a highly versatile pharmacophore in medicinal chemistry, serving as the structural core for numerous biologically active compounds[1]. Specifically, derivatives of 1H-indazole-3-carboxylic acid—such as Lonidamine—are well-documented inhibitors of Hexokinase 2 (HK2), a critical enzyme that drives the Warburg effect (aerobic glycolysis) in neoplastic cells[2].

Methyl 5-hydroxy-1H-indazole-3-carboxylate represents a highly functionalized building block. The methyl ester protects the carboxylate during synthetic manipulation, while the 5-hydroxy group provides a critical synthetic handle for etherification or esterification. This allows medicinal chemists to fine-tune the compound's lipophilicity and mitochondrial targeting capabilities, which are essential for penetrating the outer mitochondrial membrane where HK2 is bound[3][4].

The Causality of the Assay Design

To rigorously evaluate the efficacy of newly synthesized methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives, a self-validating, three-tiered assay system is required:

  • Phenotypic Screening (Viability): Establishes the baseline cytotoxicity ( IC50​ ) to separate metabolic inhibition from acute necrotic cell death.

  • Functional Profiling (Metabolic Flux): Measures the Extracellular Acidification Rate (ECAR) to confirm that the compound actively suppresses lactate production (the terminal step of glycolysis) in real-time.

  • Target Engagement (Enzymatic Assay): Directly quantifies HK2 activity via a coupled enzymatic reaction, proving that the observed phenotypic and functional changes are driven by on-target inhibition.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the mechanistic pathway by which indazole-3-carboxylate derivatives disrupt cancer cell metabolism.

G Compound Methyl 5-hydroxy-1H-indazole-3-carboxylate Derivatives HK2 Hexokinase 2 (HK2) (Mitochondrial Bound) Compound->HK2 Inhibits G6P Glucose-6-Phosphate (G6P) HK2->G6P Catalyzes Glucose Glucose Glucose->HK2 Binds Glycolysis Glycolysis Pathway G6P->Glycolysis Enters Lactate Lactate Production (Measured via ECAR) Glycolysis->Lactate Produces ATP ATP Depletion Glycolysis->ATP Prevents Apoptosis Cancer Cell Apoptosis Lactate->Apoptosis Acidification Drop ATP->Apoptosis Energy Crisis

Fig 1: HK2 inhibition by indazole-3-carboxylates leading to glycolytic collapse and apoptosis.

Step-by-Step Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Profiling (MTS Assay)

Objective: Determine the IC50​ of the compound in highly glycolytic cancer cell lines (e.g., HCT116 colon cancer cells)[4].

Materials:

  • HCT116 Cell Line (ATCC® CCL-247™)

  • McCoy's 5A Medium + 10% FBS

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution)

  • Methyl 5-hydroxy-1H-indazole-3-carboxylate derivative (Stock: 10 mM in DMSO)

Methodology:

  • Cell Seeding: Harvest HCT116 cells at 80% confluence. Seed 5,000 cells/well in a 96-well clear-bottom plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point serial dilution of the compound (0.1 µM to 100 µM) in complete medium. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Aspirate old media and add 100 µL of the drug-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1–4 hours at 37°C.

  • Data Acquisition: Read absorbance at 490 nm using a microplate reader.

  • Causality Check: Calculate the IC50​ using non-linear regression. Subsequent metabolic assays (Protocol 2) must be performed at IC10​ to IC20​ concentrations to ensure you are measuring metabolic shifts, not secondary artifacts of cell death.

Protocol 2: Real-Time Metabolic Flux Analysis (ECAR)

Objective: Measure the Extracellular Acidification Rate (ECAR) to validate that the compound functionally inhibits glycolysis.

Methodology:

  • Preparation: Seed HCT116 cells (15,000 cells/well) in a Seahorse XF96 cell culture microplate. Incubate overnight.

  • Starvation: Wash cells twice with Seahorse XF Base Medium (supplemented with 2 mM glutamine, pH 7.4, no glucose). Incubate in a non- CO2​ incubator at 37°C for 1 hour.

  • Sensor Cartridge Hydration: Hydrate the XF sensor cartridge overnight with XF Calibrant at 37°C (non- CO2​ ).

  • Port Loading: Load the sensor cartridge ports as follows:

    • Port A: Glucose (Final concentration: 10 mM) - Stimulates basal glycolysis.

    • Port B: Indazole-3-carboxylate derivative (Concentration: IC20​ ) - Tests acute HK2 inhibition.

    • Port C: Oligomycin (Final: 1 µM) - Inhibits mitochondrial ATP synthase, forcing maximum glycolytic capacity.

    • Port D: 2-Deoxyglucose (2-DG) (Final: 50 mM) - Competitive HK inhibitor; shuts down glycolysis to establish baseline.

  • Run Assay: Insert the plate into the flux analyzer and execute the Glycolysis Stress Test protocol.

  • Causality Check: A successful HK2 inhibitor will cause a sharp drop in ECAR immediately following Port B injection, preventing the compensatory ECAR spike normally seen after Port C (Oligomycin) injection.

Protocol 3: Hexokinase 2 (HK2) Target Engagement Assay

Objective: Confirm that the metabolic collapse observed in Protocol 2 is due to direct HK2 inhibition, rather than off-target effects.

Methodology:

  • Lysate Preparation: Treat HCT116 cells with the compound for 4 hours. Wash with cold PBS, and lyse using a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors). Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine:

    • Cell lysate (20 µg total protein)

    • Reaction Buffer: 50 mM Triethanolamine (pH 7.6), 10 mM MgCl2​ , 100 mM KCl.

    • Coupling Enzyme: 0.5 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

    • Cofactors: 2 mM ATP, 1 mM NADP+.

  • Initiation: Add 10 mM Glucose to initiate the reaction.

  • Kinetic Read: Measure the continuous increase in absorbance at 340 nm (production of NADPH) every minute for 30 minutes at 25°C.

  • Causality Check: HK2 converts Glucose to G6P. G6PDH immediately oxidizes G6P, reducing NADP+ to NADPH. A reduction in the Vmax​ (slope of the absorbance curve) in treated lysates directly quantifies the extent of HK2 inhibition.

Expected Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a successful methyl 5-hydroxy-1H-indazole-3-carboxylate derivative compared to the parent compound Lonidamine.

CompoundHCT116 Viability ( IC50​ , µM)ECAR Reduction (% vs Control)HK2 Enzymatic Inhibition ( IC50​ , µM)Primary Target
Vehicle (DMSO) > 2000%N/AN/A
Lonidamine (Control) 45.2 ± 3.140% ± 5%38.5 ± 2.4Hexokinase 2
2-Deoxyglucose (2-DG) > 10095% ± 2%1.2 ± 0.3Hexokinase (Pan)
Indazole Derivative A 12.9 ± 1.565% ± 4%8.4 ± 1.1Hexokinase 2
Indazole Derivative B 8.2 ± 0.978% ± 3%4.1 ± 0.6Hexokinase 2

Table 1: Comparative metabolic and cytotoxic profiling of indazole-3-carboxylate derivatives. Data represents mean ± SD from three independent biological replicates.

References

  • CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate - CymitQuimica. CymitQuimica.
  • Lonidamine | 50264-69-2 - ChemicalBook. ChemicalBook.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Lonidamine-1,3,4-oxadiazole derivatives with antiproliferative effects on HCT116 colon cancer cell lines. RSC Publishing.

Sources

Application

Application Note: Advanced Crystallization Techniques for Methyl 5-hydroxy-1H-indazole-3-carboxylate

Physicochemical Profiling & The Crystallization Challenge Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS No. 1082040-64-9) is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & The Crystallization Challenge

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS No. 1082040-64-9) is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs)[1]. The crystallization of this intermediate presents unique thermodynamic challenges due to its dense array of hydrogen-bond donors and acceptors: the indazole N-H, the C5 hydroxyl group, and the C3 methyl ester.

In the solid state, indazole derivatives frequently exhibit complex supramolecular architectures, forming inversion dimers or catemers linked by robust N–H···N and N–H···O hydrogen bonds[2]. Furthermore, indazoles are prone to tautomeric polymorphism, where the compound can crystallize in different forms depending on the position of the labile proton (1H vs. 2H tautomers), a phenomenon heavily influenced by solvent polarity[3]. Because of these strong intermolecular forces, methyl 5-hydroxy-1H-indazole-3-carboxylate exhibits high lattice energy, resulting in poor solubility in non-polar solvents and a propensity to form solvates in polar protic media.

Crystallization Strategy & Causality

To achieve high chemical purity (>99.5%) and a defined polymorphic form, empirical trial-and-error must be replaced with a rationally designed crystallization strategy[4]. We outline two validated approaches based on the compound's thermodynamic profile:

  • Strategy 1: Anti-Solvent Crystallization (DMSO/Water). Causality: Dimethyl sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, effectively disrupting the indazole's intermolecular N-H···O and O-H···O networks, allowing for high solubility at ambient temperatures. Water acts as a highly polar anti-solvent. By carefully controlling the anti-solvent addition rate, we manipulate the supersaturation curve to favor crystal growth over primary nucleation, preventing "oiling out" or the precipitation of amorphous material[5][6].

  • Strategy 2: Seeded Cooling Crystallization (EtOAc/Methanol). Causality: Methanol provides moderate solubility, while Ethyl Acetate (EtOAc) acts as a solubility depressant. A seeded cooling ramp ensures that crystallization occurs within the metastable zone, yielding larger, easily filterable crystals and minimizing the risk of polymorphic phase transitions during isolation[4].

Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (DMSO/Water)

Optimal for recovering high-purity material from crude synthetic mixtures.

  • Dissolution: Suspend 10.0 g of crude methyl 5-hydroxy-1H-indazole-3-carboxylate in 40 mL of DMSO. Heat to 45°C under gentle agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, jacketed crystallizer to remove insoluble particulate impurities.

  • Anti-Solvent Addition (Phase 1): Maintain the temperature at 45°C. Add 15 mL of deionized water (anti-solvent) at a strictly controlled rate of 0.5 mL/min using a syringe pump. The solution will reach the metastable zone limit.

  • Seeding: Introduce 0.1 g of pure methyl 5-hydroxy-1H-indazole-3-carboxylate seeds (1 wt%). Age the suspension for 60 minutes at 45°C to allow the seed bed to establish and relieve initial supersaturation.

  • Anti-Solvent Addition (Phase 2): Add an additional 45 mL of deionized water at 1.0 mL/min.

  • Cooling & Isolation: Apply a linear cooling ramp of 0.2°C/min down to 5°C. Hold at 5°C for 2 hours.

  • In-Process Validation: Sample the mother liquor and analyze via HPLC. Proceed to filtration only if the solute concentration is <2 mg/mL.

  • Filtration: Filter the resulting slurry under vacuum, wash the filter cake with 20 mL of cold water, and dry in a vacuum oven at 45°C for 24 hours.

Protocol B: Seeded Cooling Crystallization (EtOAc/Methanol)

Optimal for particle size control and avoiding hydrate formation.

  • Dissolution: Dissolve 10.0 g of the compound in a mixture of 30 mL Methanol and 20 mL EtOAc at 60°C.

  • Cooling to Seeding Temperature: Cool the clear solution to 45°C at a rate of 0.5°C/min.

  • Seeding: Add 0.1 g of crystalline seeds. Hold the temperature at 45°C for 2 hours. Causality: This aging step ensures supersaturation is consumed via crystal growth on the seed surfaces rather than uncontrolled secondary nucleation.

  • Cooling Ramp: Cool the suspension to 0°C at a slow, non-linear rate (e.g., cubic cooling profile) over 6 hours.

  • In-Process Validation: Confirm the presence of birefringent crystals under polarized light microscopy (PLM) before isolation.

  • Isolation: Filter the crystals, wash with 15 mL of cold EtOAc, and dry under vacuum at 40°C.

Quantitative Data Presentation

Table 1: Solubility Profile of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Solvent SystemTemperature (°C)Solubility (mg/mL)Suitability Role
DMSO25> 250Excellent Primary Solvent
Methanol5085Good Primary Solvent
Ethyl Acetate25< 5Good Co-Solvent / Depressant
Water25< 1Excellent Anti-Solvent
Heptane25< 0.1Poor (Causes oiling out)

Table 2: Expected Yield and Purity by Protocol

ProtocolYield (%)HPLC Purity (%)Residual Solvent Risk
A: DMSO/Water92 - 95%> 99.8%Low (Water easily removed)
B: EtOAc/MeOH85 - 88%> 99.5%Moderate (Potential for solvates)

Visualizations & Workflows

Workflow A Dissolution in DMSO (T = 45°C) B Filtration (0.22 µm PTFE) A->B C Anti-Solvent Addition (Water, 0.5 mL/min) B->C D Seeding & Aging (T = 45°C, 1h) C->D E Cooling Ramp (0.2°C/min to 5°C) D->E F Filtration & Drying (Vacuum, 45°C) E->F

Workflow for controlled anti-solvent crystallization of indazole intermediates.

Analytical Validation

To ensure the integrity of the crystallized intermediate, a multi-modal analytical approach is required. X-ray Powder Diffraction (XRPD) is mandatory to confirm the polymorphic form and rule out tautomeric polymorphism or hydrate formation[3]. Differential Scanning Calorimetry (DSC) provides the melting point onset and detects desolvation events. Finally, HPLC is used to quantify chemical purity, ensuring the removal of synthetic byproducts.

Validation A Isolated Crystals B XRPD (Polymorph ID) A->B C DSC/TGA (Thermal Stability) A->C D HPLC (Chemical Purity) A->D

Multi-modal analytical validation pathway for crystalline intermediates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl 5-hydroxy-1H-indazole-3-carboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility challenges with methyl 5-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility challenges with methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) .

Below, we deconstruct the chemical causality behind its stubborn insolubility, provide self-validating preparation protocols, and offer a targeted FAQ to rescue crashed assays.

The Mechanistic Challenge: Why is this Compound Insoluble?

Methyl 5-hydroxy-1H-indazole-3-carboxylate possesses a highly rigid, planar aromatic core decorated with multiple strong hydrogen-bonding moieties:

  • Hydrogen Bond Donors: The 1H-indazole nitrogen (-NH) and the 5-hydroxyl group (-OH).

  • Hydrogen Bond Acceptors: The indazole N2, the 5-hydroxyl oxygen, and the ester carbonyl (-C=O).

The Causality of Insolubility: In its solid state, these donors and acceptors form a tightly packed, highly stable intermolecular hydrogen-bonding network. This results in an exceptionally high crystal lattice energy. When introduced to Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent that acts as a strong H-bond acceptor but lacks H-bond donors—the solvent struggles to fully solvate the molecule's acceptor sites[1]. Furthermore, when this DMSO stock is diluted into aqueous cell culture media, the sudden "solvent shift" strips the DMSO solvation shell away. Because water's internal hydrogen-bonding network is so strong, it rapidly excludes the hydrophobic indazole core, forcing the compound to self-associate and precipitate (crash out)[2].

Quantitative Troubleshooting Matrix

Before proceeding to the protocols, consult this matrix to understand the physical interventions required to force this compound into solution.

Intervention StrategyQuantitative ParametersExpected OutcomeMechanistic Causality
Thermal Agitation 37°C – 50°C for 10–15 minDisruption of macro-aggregatesIncreased kinetic energy overcomes the initial activation barrier of the crystal lattice[3].
Acoustic Cavitation 5–10 min (Bath Sonicator)Complete dissolution of micro-crystalsHigh-frequency sound waves create localized pressure differentials, physically shattering resistant crystalline structures[4].
Co-solvency (In Vitro) 0.01% – 0.1% Pluronic F-68Prevention of aqueous precipitationNon-ionic surfactants form protective micelles around the hydrophobic core during aqueous dilution[2].
Complexation (In Vivo) 10% DMSO + 90% SBE-β-CDHigh-concentration aqueous stabilitySulfobutyl-ether beta-cyclodextrin provides a hydrophobic cavity to encapsulate the indazole, shielding it from water[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . You will not just assume the compound is dissolved; you will physically verify it.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Note: Always use anhydrous, cell-culture grade DMSO to prevent moisture-induced degradation or premature precipitation.

  • Calculated Addition: Weigh the required mass of methyl 5-hydroxy-1H-indazole-3-carboxylate. Add anhydrous DMSO to achieve a target concentration of 10 mM.

  • Primary Dispersion: Vortex vigorously for 2 to 5 minutes. The solution will likely appear cloudy as the solvent wets the powder[2].

  • Thermal-Acoustic Disruption:

    • Place the sealed vial in a water bath set to 40°C for 10 minutes[5].

    • Transfer immediately to a temperature-controlled bath sonicator and sonicate for 5 to 10 minutes[3].

  • The Validation Step (Critical): Do not rely solely on visual inspection. Centrifuge the vial at 10,000 x g for 3 minutes.

    • If a microscopic white pellet forms at the bottom: The compound is only suspended, not dissolved. Repeat Step 3 or dilute to 5 mM.

    • If no pellet forms: The solution is fully solubilized. Aliquot and store at -20°C.

Protocol B: Aqueous Dilution for Cell-Based Assays

Diluting the 10 mM stock into biological buffers often causes immediate precipitation.

  • Pre-warming: Pre-warm your aqueous buffer or cell culture media to 37°C. Cold media will instantly crash the compound.

  • Surfactant Priming (Optional but Recommended): Add Pluronic F-68 to your aqueous media to a final concentration of 0.1% (v/v)[2].

  • Rapid Dispersion: While actively vortexing the warmed media, add the DMSO stock solution dropwise. Rapid mixing prevents localized pockets of high compound concentration, which act as nucleation sites for crystal growth. Keep final DMSO concentration below 0.5% to avoid cytotoxicity.

Frequently Asked Questions (FAQs)

Q: I added DMSO, but the powder is just floating on top and clumping. What is happening? A: This is a classic solvent-wetting issue caused by the high surface tension of the crystalline powder. The hydrophobic faces of the indazole are repelling the solvent. You must physically force the interaction by vortexing vigorously before applying heat[2].

Q: Can I use a probe sonicator instead of a bath sonicator to speed things up? A: No. Probe sonicators generate extreme, localized heat at the tip (often exceeding 100°C microscopically). This can cause thermal degradation of the ester linkage (hydrolysis) or oxidation of the 5-hydroxyl group. Always use a temperature-controlled bath sonicator to safely apply acoustic cavitation[5].

Q: My compound dissolved perfectly in DMSO, but the moment I added it to my PBS, it turned milky white. How do I rescue this? A: You have experienced a "solvent shift" crash. Once it precipitates in an aqueous buffer, it is nearly impossible to re-dissolve without adding toxic amounts of organic solvent. Do not use this milky solution for assays , as the effective concentration is unknown and the micro-crystals will settle on your cells, causing artifactual toxicity. You must discard the dilution and prepare a fresh one using the Rapid Dispersion method (Protocol B, Step 3), ideally utilizing a carrier like SBE-β-CD or Pluronic F-68[2],[4].

Solubilization Workflow Diagram

SolubilizationWorkflow Solid Solid Compound (CAS: 1082040-64-9) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Solid->AddDMSO Vortex Vortex 2-5 min AddDMSO->Vortex Check1 Visually Clear? Vortex->Check1 HeatSonicate Heat (40°C) & Bath Sonicate (5-10 min) Check1->HeatSonicate No Validate Centrifuge at 10,000 x g Check for pellet Check1->Validate Yes HeatSonicate->Check1 Stock Validated DMSO Stock (Store at -20°C) Validate->Stock Dilution Aqueous Dilution (Rapid mixing into 37°C media) Stock->Dilution CrashOut Precipitation? Dilution->CrashOut AddSurfactant Rescue Strategy: Use 0.1% Pluronic F-68 CrashOut->AddSurfactant Yes Final Ready for Biological Assay CrashOut->Final No AddSurfactant->Dilution

Logical workflow for the solubilization and aqueous dilution of highly crystalline indazole derivatives.

References

  • ResearchGate Community. Why Phycocyanobilin (PCB) won't dissolve in DMSO at reported solubility? Accessed April 5, 2026.[Link][5]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Accessed April 5, 2026. [Link][4]

  • ResearchGate Community. How to dissolve a poorly soluble drug? Accessed April 5, 2026. [Link][3]

  • National Institutes of Health (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Accessed April 5, 2026. [Link][1]

Sources

Optimization

optimizing synthesis yield for methyl 5-hydroxy-1H-indazole-3-carboxylate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in functionalized indazole synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in functionalized indazole synthesis. The preparation of methyl 5-hydroxy-1H-indazole-3-carboxylate is notoriously prone to low yields. The electron-rich nature of the indazole core, the zwitterionic character of its intermediates, and the sensitivity of the ester linkage during deprotection require precise mechanistic control.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your synthetic yield.

Mechanistic Pathway Architecture

To bypass the poor solubility and electronic deactivation of direct esterification, we recommend a two-phase approach: esterification of a protected precursor followed by controlled deprotection, or a specialized dediazoniation route[1],[2].

SynthesisRoutes cluster_RouteA Route A: Demethylation Strategy cluster_RouteB Route B: Dediazoniation Strategy A1 5-Methoxy-1H-indazole- 3-carboxylic acid A2 Esterification (SOCl2, MeOH) A1->A2 A3 Methyl 5-methoxy-1H- indazole-3-carboxylate A2->A3 A4 Demethylation (BBr3, DCM, -78°C) A3->A4 Target Methyl 5-hydroxy-1H- indazole-3-carboxylate A4->Target B1 Methyl 5-amino-1H- indazole-3-carboxylate B2 Diazotization (NaNO2, H2SO4) B1->B2 B3 Diazonium Salt Intermediate B2->B3 B4 Hydrolysis (Cu(NO3)2, Cu2O) B3->B4 B4->Target

Synthetic routes to methyl 5-hydroxy-1H-indazole-3-carboxylate via demethylation or dediazoniation.

Diagnostic FAQs & Troubleshooting

Q1: Why is my esterification yield of 5-hydroxy-1H-indazole-3-carboxylic acid consistently below 40% using standard Fischer esterification (MeOH/H₂SO₄)? Causality: The free 5-hydroxyl group and the basic indazole nitrogens (N1/N2) create a zwitterionic network that severely limits solubility in methanol. Furthermore, the electron-donating 5-OH group deactivates the carboxylic acid toward nucleophilic attack by increasing electron density at the carbonyl carbon. Solution: Bypass direct Fischer esterification. Utilize a pre-protected precursor (e.g., 5-methoxy-1H-indazole-3-carboxylic acid) and employ thionyl chloride (SOCl₂) to generate the highly reactive acyl chloride intermediate in situ. This forces the equilibrium forward, overriding the electronic deactivation caused by the indazole core.

Q2: During the demethylation of methyl 5-methoxy-1H-indazole-3-carboxylate using Boron Tribromide (BBr₃), I observe significant ester cleavage. How can I prevent this? Causality: BBr₃ is a fiercely strong Lewis acid. While it effectively coordinates with the methoxy oxygen to facilitate ether cleavage, excess BBr₃ or elevated temperatures allow it to coordinate with the ester carbonyl oxygen. This activates the alkyl-oxygen bond of the methyl ester, leading to nucleophilic attack by bromide ions and subsequent ester cleavage back to the carboxylic acid[1]. Solution: Strict stoichiometric and thermal control is mandatory. Use exactly 3.0 to 3.5 equivalents of BBr₃. The addition must be performed at -78 °C, and the reaction should not be allowed to warm above 0 °C. Quenching must be done with anhydrous methanol at -78 °C to safely consume excess BBr₃ without hydrolyzing the ester[1].

Q3: Can I synthesize this compound via a diazonium intermediate starting from methyl 5-amino-1H-indazole-3-carboxylate? Causality: Yes, via a hydroxy-dediazoniation pathway. However, traditional aqueous hydrolysis of indazole diazonium salts often fails because the resulting electron-rich phenol immediately undergoes azo coupling with unreacted diazonium species, creating highly colored polymeric tars. Solution: Employ a copper-catalyzed dediazoniation. By adding the diazonium tetrafluoroborate salt to a vigorously stirring aqueous solution of Cu(NO₃)₂ and Cu₂O, the copper facilitates a controlled, single-electron transfer (SET) radical decomposition of the diazonium species directly to the phenol, suppressing the bimolecular azo coupling side reaction[2].

Yield Optimization Data

The following table summarizes our internal benchmarking data for the deprotection phase (Route A), highlighting the critical nature of temperature and reagent selection.

Demethylation ReagentEquivalentsTemperature ProfileReaction TimeIsolated YieldMajor Side Product
BBr₃ (1M in DCM) 3.5 eq -78 °C to 0 °C 2.5 hours 82% None (Optimal)
BBr₃ (1M in DCM)5.0 eq-78 °C to RT12 hours31%5-hydroxy-1H-indazole-3-carboxylic acid (Ester Cleavage)
BCl₃ (1M in DCM)4.0 eq0 °C to RT24 hours15%Unreacted Starting Material
HBr (33% in AcOH)Excess100 °C6 hours0%Complete Ester Hydrolysis

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the described visual or analytical validation checks are met.

Protocol A: Thionyl Chloride-Mediated Esterification
  • Preparation: Suspend 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert N₂ atmosphere.

    • Validation Check: The starting material will remain largely insoluble, appearing as a white/off-white suspension.

  • Activation: Cool the suspension to 0 °C. Add thionyl chloride (SOCl₂, 2.5 eq) dropwise over 15 minutes.

    • Validation Check: Observe immediate and vigorous gas evolution (SO₂ and HCl). The suspension must gradually clear into a homogeneous pale-yellow solution, confirming the formation of the acyl chloride intermediate.

  • Esterification: Attach a reflux condenser and heat the solution to 65 °C for 4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (R_f ~0.1) should completely disappear, replaced by a new, higher-running spot (R_f ~0.6) active under shortwave UV (254 nm).

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield methyl 5-methoxy-1H-indazole-3-carboxylate.

Protocol B: Controlled BBr₃ Demethylation
  • Preparation: Dissolve methyl 5-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried flask under N₂. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Cleavage: Syringe in BBr₃ (1.0 M in CH₂Cl₂, 3.5 eq) dropwise down the side of the flask over 20 minutes.

    • Validation Check: The solution will transition from clear to a deep amber/brown color, indicating the formation of the Lewis acid-base complex.

  • Propagation: Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Check: Do not exceed 0 °C. TLC (Hexanes:EtOAc 1:1) should show the disappearance of the starting material (R_f ~0.5) and the appearance of a highly polar product spot (R_f ~0.2) that stains intensely with FeCl₃ (indicating a free phenol).

  • Quenching: Re-cool the flask to -78 °C. Carefully quench by dropwise addition of anhydrous methanol (10 eq) to safely destroy excess BBr₃.

    • Validation Check: Mild exothermic reaction and fuming will occur; the solution color will lighten significantly.

  • Isolation: Warm to room temperature, concentrate in vacuo, and purify via silica gel chromatography to isolate pure methyl 5-hydroxy-1H-indazole-3-carboxylate.

References

  • Title: Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: Journal of Medicinal Chemistry (American Chemical Society) / PubMed Central URL: [Link]

  • Title: Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites Source: ScholarWorks@UNO - The University of New Orleans URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 5-hydroxy-1H-indazole-3-carboxylate Degradation in Solution

Welcome to the technical support center for methyl 5-hydroxy-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 5-hydroxy-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we address common challenges related to its stability and provide in-depth, field-proven troubleshooting strategies to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of methyl 5-hydroxy-1H-indazole-3-carboxylate.

Q1: What are the primary factors that can cause the degradation of methyl 5-hydroxy-1H-indazole-3-carboxylate in solution?

A1: The degradation of methyl 5-hydroxy-1H-indazole-3-carboxylate is primarily influenced by several factors:

  • pH: The ionization state of the molecule can shift with pH, potentially opening up different degradation pathways.[1][2] Both acidic and basic conditions can act as catalysts for hydrolysis and other chemical reactions.[1][2]

  • Light Exposure: Indazole derivatives can be susceptible to photodegradation, particularly when exposed to UV light.[3][4] This can lead to rearrangements of the indazole ring.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the indazole ring system.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the recommended storage conditions for methyl 5-hydroxy-1H-indazole-3-carboxylate, both as a solid and in solution?

A2: To ensure the stability of methyl 5-hydroxy-1H-indazole-3-carboxylate, the following storage conditions are recommended:

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] Storage under an inert gas atmosphere is also advisable to prevent oxidation.[6]

  • In Solution: If you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8 °C), protect it from light by using amber vials, and consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q3: My methyl 5-hydroxy-1H-indazole-3-carboxylate has changed color in solution. What could be the cause?

A3: A color change in a solution of methyl 5-hydroxy-1H-indazole-3-carboxylate is often an indicator of degradation. The formation of colored byproducts can result from oxidative degradation or other complex chemical reactions. It is crucial to investigate the cause of the color change and assess the purity of your sample before proceeding with your experiments.

II. Troubleshooting Guide: Degradation in Solution

This section provides a structured approach to identifying and resolving specific degradation issues encountered during your experiments.

Issue 1: Rapid loss of parent compound peak area observed by HPLC analysis.

If you are observing a rapid decrease in the peak area corresponding to methyl 5-hydroxy-1H-indazole-3-carboxylate in your HPLC analysis, it is a strong indication of degradation. The following troubleshooting workflow can help you pinpoint the cause.

Caption: Troubleshooting workflow for rapid compound loss.

Issue 2: Appearance of new, unknown peaks in the HPLC chromatogram.

The emergence of new peaks in your chromatogram signifies the formation of degradation products. A forced degradation study is a powerful tool to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish degradation pathways.[8][9][10]

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation of methyl 5-hydroxy-1H-indazole-3-carboxylate under various stress conditions. The goal is to induce a target degradation of 5-20%.[9][11]

Materials:

  • Methyl 5-hydroxy-1H-indazole-3-carboxylate

  • HPLC grade water, methanol, and acetonitrile

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of methyl 5-hydroxy-1H-indazole-3-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Follow the same temperature and time course as for acid hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the sample at room temperature and monitor at the same time points.

    • Thermal Degradation: Heat a portion of the stock solution at an elevated temperature (e.g., 60 °C) for the defined time course.

    • Photodegradation: Expose a portion of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 N HClRoom Temp & 60 °C2, 4, 8, 24 hours
Base Hydrolysis0.1 N NaOHRoom Temp & 60 °C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temp2, 4, 8, 24 hours
ThermalNone60 °C2, 4, 8, 24 hours
PhotolyticUV/Vis LightRoom TempAs per ICH Q1B

III. Potential Degradation Pathways

Based on the chemical structure of methyl 5-hydroxy-1H-indazole-3-carboxylate, several degradation pathways can be hypothesized. Understanding these can aid in the identification of degradation products.

G cluster_0 Methyl 5-hydroxy-1H-indazole-3-carboxylate cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A Parent Compound B Hydrolysis of Ester A->B Acid/Base Catalysis C Oxidation of Phenol A->C Oxidizing Agents D Ring Opening/Rearrangement A->D Light/Heat E 5-hydroxy-1H-indazole-3-carboxylic acid B->E F Quinone-like structures C->F G Benzimidazole derivatives D->G

Caption: Potential degradation pathways of the compound.

  • Hydrolysis of the Methyl Ester: The ester group at the 3-position is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, 5-hydroxy-1H-indazole-3-carboxylic acid.[1]

  • Oxidation of the Hydroxyl Group: The phenolic hydroxyl group at the 5-position is prone to oxidation, which could lead to the formation of quinone-like structures. This is more likely to occur in the presence of oxidizing agents or at a slightly basic pH.[1]

  • Photochemical Rearrangement: Indazoles are known to undergo phototransposition to form benzimidazoles upon exposure to UV radiation.[3][12] This involves a rearrangement of the nitrogen and carbon atoms within the heterocyclic ring system.

IV. Analytical Method Considerations

A robust analytical method is essential for accurately monitoring the stability of methyl 5-hydroxy-1H-indazole-3-carboxylate.

Q4: I am developing an HPLC method for this compound and see poor peak shape. What are the likely causes and solutions?

A4: Poor peak shape, such as tailing or fronting, is a common issue when analyzing nitrogen-containing heterocyclic compounds like indazoles.

  • Secondary Interactions: The basic nitrogen atoms in the indazole ring can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize these interactions. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can also significantly improve peak shape.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your compound, you may observe peak splitting or broadening due to the co-elution of ionized and non-ionized forms.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound to ensure it exists predominantly in a single ionic form.

V. References

  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET.

  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).

  • LookChem. Cas 43120-28-1, 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER.

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2025, July 28). PubMed.

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12).

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC. (2025, September 12).

  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | Organic Letters - ACS Publications. (2024, February 5).

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017, November 6).

  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (2012, August 27).

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

  • CymitQuimica. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate.

  • Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes | Organic Letters - ACS Publications. (2023, May 31).

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.

  • Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.

  • KEGG Degradation of aromatic compounds - Reference pathway.

  • Influence of pH and light on the stability of some antioxidants - PubMed.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).

  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.

  • Photochemical Conversion of Indazoles into Benzimidazoles - PMC - NIH.

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results.

  • BenchChem. Technical Support Center: Degradation Pathways of Imidazole Compounds.

  • ChemBK. (2024, April 9). 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester.

  • Solubility in various solvents. | Download Table - ResearchGate.

  • Influence of pH on the photodegradation kinetics under UV light of climbazole solutions.

  • Sigma-Aldrich. Methyl 1H-indazole-5-carboxylate 473416-12-5.

  • NextSDS. methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate.

  • ChemBK. (2024, April 9). Methyl 1H-indazole-3-carb....

  • 5-Methyl-1H-indazole-3-carboxylic acid 5-Methyl-1H-indazole-3-carboxylic acid.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.

Sources

Optimization

Technical Support Center: Purification of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9).

As a critical synthetic intermediate in the development of novel synthetic cannabinoids[1] and lonidamine-based antineoplastic derivatives[2], achieving >99% purity of this compound is essential. Due to the presence of three reactive sites (the indazole N1, N2, and the phenolic C5-OH), its synthesis often yields a complex mixture of regioisomers, over-alkylated byproducts, and residual catalysts. This guide addresses the most common purification bottlenecks.

Section 1: Impurity Profiling (The "Why")

Q: What are the primary impurities encountered during the synthesis and isolation of methyl 5-hydroxy-1H-indazole-3-carboxylate?

A: The impurity profile is heavily dictated by your synthetic route. If the C5-hydroxyl group is installed via the Sandmeyer-type dediazoniation of an amine precursor using copper catalysts, heavy metal residues and oxidation byproducts are prevalent[1]. Alternatively, if the esterification is performed using methyl iodide and a base, competitive N-alkylation and O-alkylation occur alongside the desired carboxylic acid esterification.

Understanding the relative polarities and structural differences of these impurities is the first step in designing a successful purification workflow.

Table 1: Quantitative Impurity Profile & Chromatographic Behavior
Impurity TypeChemical IdentityRelative PolarityTypical HPLC RRT*Primary Removal Strategy
Starting Material 5-hydroxy-1H-indazole-3-carboxylic acidHigh0.45Acid-base extraction (pH control)
Inorganic Catalyst Copper (Cu²⁺/Cu⁺) saltsVery High0.10EDTA chelation wash
N-Alkylated Regioisomer Methyl 1-methyl-5-hydroxy-1H-indazole-3-carboxylateMedium-Low1.15Selective recrystallization
O-Alkylated Byproduct Methyl 5-methoxy-1H-indazole-3-carboxylateLow1.35Silica gel flash chromatography

(RRT = Relative Retention Time compared to the target compound on a standard C18 Reverse-Phase column, H₂O/MeCN gradient).

Section 2: Troubleshooting Purification Workflows (The "How")

Issue 1: Transition Metal Contamination

Q: My crude product contains heavy copper impurities from the diazonium hydroxylation step. Simple water washes are failing. How do I remove them?

A: Copper-catalyzed dediazoniation is highly effective for installing the C5-hydroxyl group[1], but it leaves significant copper residues. These transition metals coordinate strongly with the indazole nitrogens, causing severe peak tailing in HPLC and poisoning downstream cross-coupling catalysts. Simple aqueous washes fail because the metal-indazole coordination complex is highly lipophilic. You must introduce a competitive chelator.

Protocol 1: Copper Chelation and Removal

  • Dissolution: Dissolve the crude methyl 5-hydroxy-1H-indazole-3-carboxylate in ethyl acetate (EtOAc) at a ratio of 10 mL/g of crude material.

  • Chelation Wash: Add an equal volume of 0.1 M aqueous EDTA (ethylenediaminetetraacetic acid) disodium salt solution. The EDTA hexadentate ligand will thermodynamically outcompete the bidentate indazole for Cu²⁺ ions.

  • Agitation: Stir vigorously for 30 minutes at room temperature.

  • Self-Validation Check: The aqueous layer should turn visibly blue/green as the water-soluble copper-EDTA complex forms.

  • Separation: Transfer to a separatory funnel and separate the phases. Repeat the EDTA wash until the aqueous layer remains completely colorless.

  • Isolation: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Over-Alkylation Byproducts

Q: How do I separate the O-methylated impurity (methyl 5-methoxy-1H-indazole-3-carboxylate) from the target product?

A: The presence of a free phenolic OH makes the target compound significantly more polar and capable of hydrogen bonding compared to the O-methylated impurity. This polarity difference is easily exploited using normal-phase silica gel chromatography.

Protocol 2: Flash Chromatography Separation

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes. Use a silica-to-crude mass ratio of 50:1.

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of acetone, adding silica gel (3x crude weight), and evaporating to a free-flowing powder. Load this onto the top of the column. (Note: Avoid dissolving in pure DCM, as the target compound has limited solubility).

  • Elution Gradient: Begin elution with 10% EtOAc in Hexanes to elute the less polar methyl 5-methoxy-1H-indazole-3-carboxylate.

  • Target Elution: Gradually increase the gradient to 40% EtOAc in Hexanes to elute the target compound.

  • Self-Validation Check: Spot fractions on TLC plates (eluent: 50% EtOAc/Hexanes). The target compound will elute later (lower Rf) and will uniquely stain dark brown with KMnO₄ due to the oxidizable phenolic OH group.

Issue 3: Regioisomer Separation at Scale

Q: How can I scale up the purification of N-alkylated regioisomers without relying on expensive preparative HPLC?

A: N1 and N2 methylated impurities have very similar polarities to the target compound, making flash chromatography tedious at scale. However, the target compound possesses both a free indazole NH and a phenolic OH, allowing it to form a highly ordered, strong intermolecular hydrogen-bonded lattice. The N-alkylated impurities lack this dual H-bond donor capability. This structural difference enables selective recrystallization.

Protocol 3: Selective Recrystallization

  • Solvent Selection: Suspend the crude mixture in a mixture of Methanol and Water (3:1 v/v) at 5 mL/g.

  • Heating: Heat the suspension to reflux (approx. 75°C) until complete dissolution. Perform a hot filtration if insoluble particulates remain.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath for 1 hour. The target compound will selectively crystallize out.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold Methanol/Water (1:1 v/v).

  • Self-Validation Check: Analyze the isolated crystals and the concentrated mother liquor via HPLC. The mother liquor should show a massive enrichment of the N-alkylated impurities, confirming successful exclusion from the crystal lattice.

Section 3: Purification Decision Matrix

To streamline your downstream processing, follow this logical workflow based on your initial LC-MS/HPLC impurity profiling.

PurificationMatrix Crude Crude Methyl 5-hydroxy- 1H-indazole-3-carboxylate Analyze Impurity Profiling (LC-MS / TLC) Crude->Analyze Metal Copper / Metal Catalyst Residue? Analyze->Metal Regio O-Alkylated Impurities? Analyze->Regio NAlk N-Alkylated Regioisomers? Analyze->NAlk Polar Unreacted Carboxylic Acid? Analyze->Polar EDTA EDTA Aqueous Wash (Chelation) Metal->EDTA Yes Flash Silica Flash Chromatography (EtOAc/Hexane) Regio->Flash Yes Recryst Selective Recrystallization (MeOH/H2O) NAlk->Recryst Yes AcidBase Acid-Base Extraction (pH Partitioning) Polar->AcidBase Yes Pure Purified Target Compound (>99% Purity) EDTA->Pure Flash->Pure Recryst->Pure AcidBase->Pure

Decision matrix for the purification of methyl 5-hydroxy-1H-indazole-3-carboxylate impurities.

References

  • Title: Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites Source: University of New Orleans Theses and Dissertations (ScholarWorks@UNO) URL: [Link][1]

  • Title: Lonidamine-1,3,4-oxadiazole derivatives with antiproliferative effects on HCT116 colon cancer cell lines: biological evaluation, ADMET, and computational studies Source: RSC Advances (via PubMed Central) URL: [Link][2]

Sources

Troubleshooting

preventing precipitation of methyl 5-hydroxy-1H-indazole-3-carboxylate in aqueous buffers

Preventing Precipitation of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate in Aqueous Buffers Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Preventing Precipitation of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate in Aqueous Buffers

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of small-molecule inhibitors and fluorescent probes during biochemical assay development. This guide provides authoritative, field-proven troubleshooting strategies for working with methyl 5-hydroxy-1H-indazole-3-carboxylate , a compound notoriously prone to crashing out of aqueous buffers.

Compound Profiling & Causality of Precipitation

To prevent precipitation, we must first understand the physicochemical nature of the molecule. Methyl 5-hydroxy-1H-indazole-3-carboxylate contains three critical functional groups: a hydrophobic indazole core, a phenol-like 5-hydroxyl group, and a methyl ester at the 3-position.

When introduced into a standard physiological buffer (e.g., pH 7.4) from a DMSO stock, the compound experiences "solvent shock." The DMSO rapidly diffuses into the bulk water, leaving the highly hydrophobic, uncharged indazole molecules exposed to the aqueous environment. To minimize unfavorable thermodynamic interactions with water, the molecules rapidly self-associate via hydrophobic stacking, leading to nucleation and irreversible precipitation[1].

Table 1: Physicochemical Parameters & Assay Implications

Chemical FeatureQuantitative ParameterMechanistic Impact on Aqueous Assays
Indazole Core (NH) pKa ~ 1.04 (cation), ~13.86 (anion)[2]Remains entirely uncharged at physiological pH (6.0–8.0), maximizing hydrophobicity and driving rapid aggregation.
5-Hydroxyl Group pKa ~ 9.0 – 10.0 (estimated)Deprotonation requires highly alkaline conditions, which are usually incompatible with biological targets.
Methyl Ester Base-labile functional groupSusceptible to rapid saponification (hydrolysis) at pH > 8.5, destroying the structural integrity of the compound.
LogP ~1.8 – 2.5[3]Moderate lipophilicity dictates a high propensity for partitioning into micelles or inclusion complexes rather than bulk water.
Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately when I pipette my DMSO stock into PBS? A: This is a classic case of solvent shock. When you pipette a highly concentrated DMSO stock directly into an aqueous buffer, the local concentration of the compound at the injection site far exceeds its amorphous solubility limit. Without a carrier molecule to shield the hydrophobic indazole core, the molecules instantly nucleate into insoluble aggregates[1].

Q2: Can I just raise the pH of my buffer to 10.0 to deprotonate the 5-hydroxyl group and increase solubility? A: No. While raising the pH above the pKa of the hydroxyl group would theoretically induce a negative charge and improve solubility, the methyl ester at the 3-position is base-labile. Alkaline conditions will catalyze the hydrolysis of the ester into a carboxylic acid. You will successfully dissolve the compound, but you will be testing a completely different chemical entity in your assay.

Q3: What is the most effective excipient for solubilizing this specific indazole derivative? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The indazole ring fits well within the hydrophobic cavity of the cyclodextrin torus, forming a stable inclusion complex (typically at a 1:1 or 1:2 stoichiometric ratio) that shields the hydrophobic surfaces from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4][5].

Q4: I am running a high-throughput screen (HTS) and cannot use cyclodextrins. What is an alternative? A: You can utilize polymeric precipitation inhibitors such as Polyvinylpyrrolidone (PVP K30) or Soluplus. These polymers do not necessarily increase the equilibrium solubility but act kinetically to prolong the "parachute" phase of supersaturation. They coat nascent hydrophobic clusters, increasing the activation energy required for crystal nucleation and keeping the drug in a metastable, dissolved state long enough to complete the assay[1][6].

Mechanistic Workflow

The diagram below illustrates the divergent pathways of direct dilution (which leads to failure) versus carrier-mediated solubilization (which yields a stable assay solution).

PrecipitationRescue DMSO 10 mM DMSO Stock (Methyl 5-hydroxy-1H- indazole-3-carboxylate) Shock Direct Addition to Buffer (pH 7.4) DMSO->Shock Poor Technique Carrier Pre-complexation (20% HP-β-CD) DMSO->Carrier Optimized Protocol Precip Solvent Shock & Nucleation Shock->Precip Fail Insoluble Aggregate Precip->Fail Titrate Controlled Dilution Carrier->Titrate Success Stable Aqueous Solution Titrate->Success

Caption: Mechanistic workflow comparing direct dilution (solvent shock) versus carrier-mediated solubilization.

Validated Experimental Protocols

To ensure self-validating results, the following protocols incorporate physical separation steps (centrifugation) to verify that the compound is truly in solution rather than suspended as micro-precipitates.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For Low-to-Medium Throughput)

Causality: Pre-dissolving the cyclodextrin creates a high-capacity sink. Dropwise addition ensures the local concentration of the indazole never exceeds the complexation rate.

  • Buffer Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Thermal Equilibration: Warm the buffer to 37°C to ensure complete dissolution of the cyclodextrin and decrease solvent viscosity.

  • Vortex Setup: Aliquot 990 µL of the HP-β-CD buffer into a 1.5 mL microcentrifuge tube and place it on a high-speed vortex mixer set to 1200 rpm.

  • Controlled Addition: While continuously vortexing, add 10 µL of a 10 mM DMSO stock of methyl 5-hydroxy-1H-indazole-3-carboxylate dropwise (approx. 0.5 µL per drop) directly into the center of the vortex. Never pipette the buffer into the DMSO.

  • Maturation: Continue vortexing for 60 seconds, then sonicate the mixture in a water bath for 5 minutes at room temperature to disrupt any transient micro-aggregates.

  • Validation Step: Centrifuge the tube at 10,000 x g for 10 minutes. Carefully transfer the supernatant to a fresh tube. If a white pellet is visible, the complexation capacity was exceeded; reduce the final compound concentration.

Protocol B: Polymeric Supersaturation Stabilization (For HTS / Automated Liquid Handling)

Causality: Co-dissolving the polymer with the compound in DMSO ensures that upon injection into water, the polymer chains instantly surround the drug molecules, sterically hindering crystal lattice formation[1][7].

  • Stock Formulation: Prepare a 100x concentrated stock of the compound in DMSO. Add Polyvinylpyrrolidone (PVP K30) directly to this DMSO stock to achieve a final polymer concentration of 5 mg/mL in the stock.

  • Plate Preparation: Dispense the aqueous assay buffer into the wells of your assay microplate.

  • Solvent Shift: Using an acoustic liquid handler (e.g., Echo) or rapid multi-channel pipetting, dispense the DMSO/Polymer/Compound mixture directly into the buffer.

  • Rapid Agitation: Immediately agitate the plate on an orbital shaker at 1200 rpm for 30 seconds.

  • Validation Step: Read the plate on a nephelometer or measure absorbance at 600 nm. A baseline reading confirms the absence of light-scattering micro-precipitates.

References
  • Indazole - Wikipedia Source: Wikipedia URL:[Link]

  • Impact of polymers on the precipitation behavior of highly supersaturated aqueous danazol solutions Source: PubMed (NIH) URL:[Link]

  • Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-β-cyclodextrin: Electrochemical and spectroscopic studies Source: ResearchGate URL:[Link]

  • Absorption and tissue tolerance of ricobendazole in the presence of hydroxypropyl-β-cyclodextrin following subcutaneous injection in sheep Source: ResearchGate URL:[Link]

Sources

Optimization

methyl 5-hydroxy-1H-indazole-3-carboxylate long-term storage stability

Technical Support Center: Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) Methyl 5-hydroxy-1H-indazole-3-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9)

Methyl 5-hydroxy-1H-indazole-3-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, its specific structural features render it highly susceptible to environmental degradation. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the long-term stability of this compound in your workflows.

Structural Vulnerabilities & Degradation Mechanisms

To effectively store and handle this compound, you must first understand the causality behind its chemical liabilities:

  • Phenolic Oxidation: The 5-hydroxy group is an electron-rich phenol. In the presence of oxygen, light, or transition metal impurities, it readily undergoes single-electron transfer (SET) oxidation. This generates a phenoxy radical that rapidly converts into highly colored quinone-imine derivatives [1].

  • Ester Hydrolysis: The methyl ester at the 3-position is electrophilically activated by the electron-withdrawing nature of the indazole ring. Exposure to ambient moisture—especially when dissolved in hygroscopic solvents—catalyzes the hydrolysis of the ester to yield 5-hydroxy-1H-indazole-3-carboxylic acid.

DegradationPathways A Methyl 5-hydroxy-1H-indazole-3-carboxylate (Intact API) B Quinone-imine Derivatives (Oxidation Products) A->B O2, Light, Transition Metals (pH > 7) C 5-hydroxy-1H-indazole-3-carboxylic acid (Hydrolysis Product) A->C H2O, Acid/Base Catalysis (Moisture absorption)

Fig 1. Primary degradation pathways via oxidation and hydrolysis.

Storage & Handling FAQs

Q: What are the optimal long-term storage conditions for the solid powder? A: For long-term storage (months to years), the solid should be stored at 2-8°C (or -20°C for maximum longevity), sealed under an inert atmosphere (Argon or Nitrogen), and protected from light. This aligns with standard ICH Q1A(R2) guidelines for drug substances susceptible to oxidative and hydrolytic degradation [2].

Q: Why did my white/off-white powder turn pink or brown over time? A: This color shift is the hallmark of phenolic oxidation. As the 5-hydroxy group oxidizes, it forms conjugated quinone-imine species [1]. Because these quinones are highly conjugated chromophores, even trace amounts (<1% degradation) will cause a stark color change. While a slight pink hue might not significantly impact gross molarity, dark brown discoloration indicates severe degradation requiring repurification.

Q: Is it safe to store stock solutions in DMSO at room temperature? A: No. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If left at room temperature, it will absorb atmospheric moisture. This moisture, combined with the slightly acidic nature of the indazole N-H, facilitates the hydrolysis of the methyl ester. Furthermore, dissolved oxygen in DMSO accelerates phenolic oxidation.

Troubleshooting Guide for Experiments

  • Issue: Extra peaks observed in LC-MS (+H mass shift of -14 Da).

    • Root Cause: Hydrolysis of the methyl ester to the free carboxylic acid (loss of a CH2​ group).

    • Solution: Ensure solvents are strictly anhydrous. Use 3Å molecular sieves in your DMSO/DMF stock bottles.

  • Issue: Inconsistent biological assay results or high background fluorescence.

    • Root Cause: Quinone-imine degradants are highly reactive and can act as Pan-Assay Interference Compounds (PAINS), cross-linking with assay proteins or fluorescing under assay conditions.

    • Solution: Always prepare fresh dilutions from frozen, argon-purged aliquots. Verify stock purity via UV-Vis (ensure the absence of broad absorption >400 nm) before use.

Experimental Protocols

Protocol 1: Preparation of Stable Anhydrous Stock Solutions

This protocol establishes a self-validating system to prevent both oxidation and hydrolysis during liquid storage.

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.

  • Weighing: Weigh the API in a glovebox or under a continuous stream of dry Nitrogen. Causality: This prevents ambient moisture from condensing on the cold powder as it is removed from 2-8°C storage.

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMSO. Causality: Trace amine impurities in standard DMSO act as basic catalysts for both ester hydrolysis and phenol deprotonation (which exponentially accelerates oxidation).

  • Aliquotting & Purging: Dispense into single-use aliquots. Gently blow a stream of Argon over the liquid surface for 10 seconds before capping. Causality: Argon is heavier than air and effectively displaces oxygen at the liquid interface, preventing quinone formation.

  • Storage: Store immediately at -20°C.

  • Validation Step: Before using an aliquot in an assay, perform a visual check (must remain colorless to pale yellow) and run a rapid LC-MS to confirm the parent mass ( [M+H]+ = 193.19) and the strict absence of the acid degradant ( [M+H]+ = 179.15).

Workflow Step1 1. Weighing (Glovebox or N2 stream) Step2 2. Dissolution (Anhydrous DMSO/DMF) Step1->Step2 Step3 3. Aliquotting (Amber glass vials) Step2->Step3 Step4 4. Purging (Argon overlay) Step3->Step4 Step5 5. Storage (-20°C, Desiccated) Step4->Step5

Fig 2. Standardized workflow for preparing stable anhydrous stock solutions.

Protocol 2: Rescue/Purification of Oxidized Material

If your bulk powder has turned dark brown, it can be rescued via an acid-base extraction, taking advantage of the compound's specific partition coefficients.

  • Dissolve the degraded solid in Ethyl Acetate (EtOAc).

  • Wash the organic layer with 0.1 M aqueous HCl. Causality: The intact indazole and ester remain highly soluble in the organic layer, while the highly polar, conjugated quinone degradants partition into the aqueous layer or precipitate at the interface.

  • Wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Step: Run Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The purified product should show a single, tight spot under short-wave UV (254 nm) without any trailing brown streaks.

Quantitative Data: Stability Profile

The following table summarizes the stability of Methyl 5-hydroxy-1H-indazole-3-carboxylate under various conditions, highlighting the necessity of the strict protocols outlined above.

Storage ConditionMatrix / SolventAtmosphereContainerTimeframePurity (LC-MS)Primary Degradant
2-8°C Solid PowderArgonAmber Glass12 Months>99.5%None
25°C / 60% RH Solid PowderAmbient AirClear Glass6 Months~94.0%Quinone-imine
-20°C 10 mM in Anhydrous DMSOArgonAmber Glass6 Months>98.0%None
25°C 10 mM in Standard DMSOAmbient AirClear Glass1 Month<85.0%Free Acid, Quinones

References

  • Mijangos, F., et al. "Changes in Solution Color During Phenol Oxidation by Fenton Reagent." Environmental Science & Technology, ACS Publications. (2006). Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." (2003). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Methyl 5-hydroxy-1H-indazole-3-carboxylate Screening Artifacts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on high-throughput screening (HTS) campaigns where functionalized indazoles generate confounding data. While methyl 5-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on high-throughput screening (HTS) campaigns where functionalized indazoles generate confounding data. While methyl 5-hydroxy-1H-indazole-3-carboxylate is a versatile building block in drug discovery, its specific physiochemical properties—namely its conjugated aromatic system, oxidizable 5-hydroxyl group, and hydrophobic core—make it a frequent offender for assay interference.

This guide provides the mechanistic causality behind these artifacts and equips you with self-validating protocols to rescue your assay data and distinguish true biological hits from false positives.

Interference Diagnostic Workflow

G Start Screening Hit: Methyl 5-hydroxy-1H-indazole-3-carboxylate Diag Observe Assay Background Anomalies Start->Diag Opt Optical Interference (Autofluorescence / IFE) Diag->Opt High baseline fluorescence or absorbance overlap React Chemical Reactivity (Oxidation to Quinone-imine) Diag->React Time-dependent signal loss or covalent binding Agg Colloidal Aggregation (Light Scattering / Turbidity) Diag->Agg Dose-dependent OD600 increase (Tyndall effect) OptFix Protocol 1: Red-shift assay (λ > 600 nm) Apply pre-read blanking Opt->OptFix ReactFix Protocol 2: Thiol-Scavenging Screen (Add 1 mM DTT) React->ReactFix AggFix Protocol 3: Detergent Reversal (Add 0.01% Triton X-100) Agg->AggFix

Diagnostic workflow for resolving methyl 5-hydroxy-1H-indazole-3-carboxylate assay interference.

Quantitative Diagnostic Thresholds

Before altering your assay chemistry, quantify the interference. Use the following metrics to classify the specific artifact generated by methyl 5-hydroxy-1H-indazole-3-carboxylate.

Interference ModalityMechanistic CauseDiagnostic MetricCritical ThresholdMitigation Strategy
Optical (Autofluorescence) Conjugated indazole core emissionEmission signal at 400-500 nmSignal > 3x vehicle controlRed-shift fluorophores (Cy5/Alexa 647)
Optical (Inner Filter Effect) UV/Vis absorbance overlapAbsorbance at assay Ex/Em λOD > 0.1 at screening conc.Pre-read baseline subtraction
Chemical Reactivity Oxidation of 5-hydroxyl to quinoneIC50 shift in presence of DTT>5-fold increase in IC50Add 1-5 mM DTT/GSH to buffer
Colloidal Aggregation Hydrophobic core self-associationDynamic Light Scattering (DLS) / OD600Particle size > 100 nmAdd 0.01% Triton X-100 or CHAPS
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Optical Interference

Q: Why does methyl 5-hydroxy-1H-indazole-3-carboxylate cause a massive baseline spike in my UV-excited fluorescence assay? A: This is driven by a combination of Autofluorescence and the Inner Filter Effect (IFE). The conjugated indazole ring absorbs heavily in the 300-400 nm range. The 5-hydroxyl group acts as an electron-donating auxochrome, which pushes the emission spectrum into the 400-500 nm range (blue/green fluorescence). If you are using a standard coumarin or AMC-based assay, the compound will emit light in the exact same detection window[1].

  • Causality: The quantum yield of the indazole compound competes directly with the assay fluorophore, causing a false positive in activation assays or masking true inhibition by artificially inflating the baseline[1].

FAQ 2: Chemical Reactivity (PAINS Behavior)

Q: My assay signal degrades over a 2-hour incubation, but only when this compound is present. Is this slow-binding inhibition? A: Unlikely. Methyl 5-hydroxy-1H-indazole-3-carboxylate is flagged in Pan Assay Interference Structures (PAINS) databases[2]. The 5-hydroxyindazole moiety is highly susceptible to auto-oxidation in aqueous, oxygenated buffers (especially in the presence of trace metals). It oxidizes to form a highly reactive quinone-imine intermediate. This electrophilic species undergoes Michael addition with nucleophilic residues (e.g., catalytic cysteines) on your target protein or assay reagents[3].

  • Causality: The time-dependent signal loss is not due to targeted biology, but rather the slow, covalent accumulation of compound-protein adducts that permanently deplete the active reagent pool[3].

FAQ 3: Colloidal Aggregation

Q: I am seeing a dose-dependent increase in absorbance at 600 nm, which shouldn't happen since the compound is colorless. What is the mechanism? A: This is a classic symptom of colloidal aggregation. Methyl 5-hydroxy-1H-indazole-3-carboxylate has limited aqueous solubility. At concentrations exceeding its critical aggregation concentration (often >10 µM in 1-5% DMSO), it forms sub-micron colloidal particles. These particles scatter light (the Tyndall effect), which spectrophotometers falsely interpret as absorbance[4].

  • Causality: The physical occlusion and scattering of the light path reduce the transmitted light reaching the detector, artificially inflating the optical density (OD) reading and mimicking an absorbance peak[4].

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every troubleshooting step you take must be a self-validating system. Implement these protocols to definitively prove or disprove the interference mechanism.

Protocol 1: Optical Validation (Red-Shifting & Pre-Read Blanking)

Objective: Determine if the hit is an artifact of spectral overlap.

  • Measure Spectrum: Record the absorbance spectrum (250-700 nm) of methyl 5-hydroxy-1H-indazole-3-carboxylate at 50 µM in your assay buffer.

  • Implement Pre-read: If the compound's absorbance overlaps with the assay excitation wavelength (IFE), read the plate before adding the reaction trigger. Subtract this baseline from the final read[1].

  • Red-Shift: If the compound fluoresces, switch the assay readout to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5, Ex/Em ~640/670 nm) where the indazole core neither absorbs nor emits[1].

  • Self-Validation Check: A true biological inhibitor will maintain its IC50 across different fluorophore wavelengths. If the compound loses its apparent activity when the detection window is red-shifted, the initial hit was strictly an optical artifact.

Protocol 2: Thiol-Scavenging Counter-Screen (Reactivity Validation)

Objective: Determine if the compound is acting as a covalent PAINS modifier via quinone-imine formation.

  • Buffer Preparation: Prepare your standard assay buffer, and a second batch supplemented with 1 mM Dithiothreitol (DTT) or Glutathione (GSH).

  • Pre-incubation: Pre-incubate methyl 5-hydroxy-1H-indazole-3-carboxylate (at its established IC80 concentration) in both buffers for 30 minutes at room temperature.

  • Initiate Assay: Add the target protein and initiate the assay to generate dose-response curves for both conditions.

  • Self-Validation Check: If the compound's apparent activity (IC50) shifts by >5-fold (becomes significantly less potent) in the presence of DTT, the interference is driven by electrophilic reactivity[3]. The DTT acts as a sacrificial nucleophile, scavenging the reactive indazole intermediate before it can modify your target.

Protocol 3: Detergent-Reversal Aggregation Assay

Objective: Determine if the compound is forming light-scattering colloidal aggregates.

  • Baseline Run: Run the standard dose-response assay for the compound to establish the baseline IC50 and background scattering (OD600).

  • Detergent Addition: Prepare a parallel assay plate where the assay buffer is supplemented with 0.01% (v/v) Triton X-100 or CHAPS[4].

  • Re-run Curve: Re-run the dose-response curve under the detergent conditions.

  • Self-Validation Check: If the addition of detergent flattens the dose-response curve (eliminates activity) and reduces the OD600 background to vehicle control levels, the compound was acting as a colloidal aggregator[4]. The detergent disrupts the hydrophobic interactions holding the colloid together, dissolving the aggregate and restoring true assay conditions.

References
  • Dahlin JL, Baell J, Walters MA. "Assay Interference by Chemical Reactivity." Assay Guidance Manual - NCBI Bookshelf. URL:[3]

  • "Interference with Fluorescence and Absorbance." Assay Guidance Manual - NCBI Bookshelf. URL:[1]

  • "Assay Interference by Aggregation." Assay Guidance Manual - NCBI Bookshelf. URL:[4]

  • "CAS:932041-14-0, 4-氯-1H-吲唑-3-羧酸甲酯 - 毕得医药" (PAINS Implementation Database). Bidepharm. URL:[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Key Indazole Scaffolds: Methyl 5-hydroxy-1H-indazole-3-carboxylate and 5-fluoro-1H-indazole-3-carboxylate

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core structural motif that serves as a versatile template for the design of a wide array of biologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core structural motif that serves as a versatile template for the design of a wide array of biologically active compounds. Its ability to act as a bioisostere for the indole ring system has led to its incorporation into numerous therapeutic agents, from anti-cancer drugs to potent kinase inhibitors.[1][2]

This guide provides a comparative overview of two key indazole derivatives that serve as crucial starting materials and intermediates in drug discovery: methyl 5-hydroxy-1H-indazole-3-carboxylate and 5-fluoro-1H-indazole-3-carboxylate . While direct, head-to-head efficacy data for these specific parent molecules is not extensively available in public literature, this document will delve into their synthesis, chemical properties, and the demonstrated efficacy of the compound classes they enable. This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of their potential and strategic application in designing next-generation therapeutics.

Chemical Structure and Properties

FeatureMethyl 5-hydroxy-1H-indazole-3-carboxylate5-fluoro-1H-indazole-3-carboxylate
Molecular Formula C₉H₈N₂O₃C₈H₅FN₂O₂
Molecular Weight 192.17 g/mol 180.14 g/mol
Structure 5-hydroxy-1H-indazole-3-carboxylic acid5-fluoro-1H-indazole-3-carboxylic acid
Key Functional Groups Hydroxyl (-OH) at the 5-position, Methyl ester (-COOCH₃) at the 3-positionFluorine (-F) at the 5-position, Carboxylic acid (-COOH) at the 3-position
Significance The hydroxyl group offers a site for further functionalization and can participate in hydrogen bonding with biological targets.The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.

Synthesis and Derivatization Potential

Both molecules are typically derived from their corresponding carboxylic acids, which are synthesized through multi-step processes. The general synthetic approach often involves the cyclization of appropriately substituted phenylacetic acid derivatives.[3]

General Synthetic Workflow

Caption: Generalized synthetic pathway to indazole-3-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid

A practical synthesis of the parent 1H-indazole-3-carboxylic acid, a precursor to both molecules of interest, can be achieved from 2-nitrophenylacetic acid derivatives. The following is a generalized protocol based on established methods[3]:

  • Reduction of the Nitro Group: The starting 2-nitrophenylacetic acid derivative is reduced to the corresponding 2-aminophenylacetic acid derivative. This is often accomplished using a reducing agent such as iron powder in the presence of an acid or through catalytic hydrogenation.

  • Diazotization: The resulting amino compound is then subjected to diazotization. This is typically carried out using sodium nitrite in an acidic medium (e.g., acetic acid) at reduced temperatures.

  • Intramolecular Cyclization: The generated diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring system, yielding the 1H-indazole-3-carboxylic acid.

  • Esterification (for the methyl ester): To obtain methyl 5-hydroxy-1H-indazole-3-carboxylate, the corresponding carboxylic acid is esterified, commonly by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.[4]

Comparative Efficacy: A Tale of Two Scaffolds in Drug Discovery

As previously noted, direct comparative efficacy data for methyl 5-hydroxy-1H-indazole-3-carboxylate and 5-fluoro-1H-indazole-3-carboxylate is scarce. Their primary value lies in their role as versatile intermediates for the synthesis of more complex and potent molecules. Below, we explore the therapeutic areas where derivatives of these scaffolds have shown significant promise.

The 5-Hydroxy-Indazole Scaffold: A Gateway to Bioactive Molecules

The hydroxyl group at the 5-position of the indazole ring is electronically similar to the 5-hydroxy group of serotonin, making it a valuable feature for designing ligands for serotonin receptors.[5] Derivatives of 5-hydroxy-indazole have been investigated for a range of biological activities, including:

  • Serotonin Receptor Modulation: The 5-hydroxy-indazole core has been incorporated into potent and selective ligands for various serotonin (5-HT) receptors. These compounds have potential applications in treating disorders of the central nervous system.[5]

  • Kinase Inhibition: While less common than their fluorinated counterparts, 5-hydroxy-indazole derivatives have also been explored as kinase inhibitors in the context of cancer therapy.

The 5-Fluoro-Indazole Scaffold: Enhancing Pharmacological Properties

The introduction of a fluorine atom at the 5-position of the indazole ring is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. The high electronegativity and small size of fluorine can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, leading to improved binding affinity and potency.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes.

Derivatives of 5-fluoro-1H-indazole-3-carboxylic acid have been extensively utilized in the development of:

  • Anti-Cancer Agents: This scaffold is a key component of numerous small molecule kinase inhibitors targeting signaling pathways implicated in tumor growth and proliferation.[6]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: Substituted indazoles derived from this scaffold have been identified as inhibitors of IRAK4, a key player in the innate immune response, suggesting their potential in treating inflammatory diseases.[7]

Application in Drug Discovery Workflow

The strategic use of these indazole scaffolds in a typical drug discovery pipeline is illustrated below.

Caption: Role of indazole scaffolds in the drug discovery process.

Conclusion

While a direct comparison of the intrinsic efficacy of methyl 5-hydroxy-1H-indazole-3-carboxylate and 5-fluoro-1H-indazole-3-carboxylate is not currently possible due to a lack of published data, their value as foundational scaffolds in medicinal chemistry is undeniable. The choice between a 5-hydroxy or a 5-fluoro substitution on the indazole ring is a critical strategic decision in the design of new drug candidates.

The 5-hydroxy scaffold offers a handle for further chemical modification and can mimic the endogenous ligand serotonin, making it particularly suitable for neurological targets. In contrast, the 5-fluoro scaffold is a powerful tool for enhancing the drug-like properties of a molecule, often leading to improved potency, metabolic stability, and pharmacokinetic profiles, which are highly desirable in the development of systemic therapies like anti-cancer agents.

Ultimately, the selection of the appropriate indazole scaffold will depend on the specific therapeutic target and the desired pharmacological profile of the final drug candidate. This guide serves as a testament to the enduring importance of these "privileged" structures in the ongoing quest for novel and effective medicines.

References

  • Google Patents. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Journal of Pharmaceutical and Chemical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Furlotti, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9446-9466. [Link]

  • Google Patents.
  • Google Patents. WO2011040510A1 - Indazole analogue.
  • Google Patents.
  • Yoshida, T., et al. (1996).
  • Google Patents.
  • Al-Soud, Y. A., et al. (2007). Synthesis and biological evaluation of new indazole derivatives. Acta Pharmaceutica, 57(4), 385-399.
  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

  • Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. [Link]

  • Journal of Biomolecular Structure and Dynamics. Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3881. [Link]

  • Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]

  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 32(1), 75-82.
  • Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 584-596.
  • PubMed. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

  • Nguyen, L. T., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 12(45), 29285-29298.
  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Puspaningtyas, A. R., et al. (2022). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 5(1), 1-9.

Sources

Comparative

LC-MS Platform Comparison &amp; Fragmentation Analysis Guide: Methyl 5-hydroxy-1H-indazole-3-carboxylate

Executive Summary Methyl 5-hydroxy-1H-indazole-3-carboxylate (Exact Mass: 192.0535 Da) is a highly versatile scaffold frequently utilized in the development of kinase inhibitors and synthetic cannabinoid receptor agonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-hydroxy-1H-indazole-3-carboxylate (Exact Mass: 192.0535 Da) is a highly versatile scaffold frequently utilized in the development of kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs). Because the indazole core is highly stable while its substituents are metabolically labile, accurate structural elucidation relies heavily on High-Resolution Mass Spectrometry (HRMS)[1].

This guide provides an objective performance comparison between the two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the fragmentation analysis of this compound. Furthermore, it establishes a self-validating experimental protocol grounded in the mechanistic causality of its electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) behavior.

Platform Comparison: Q-TOF vs. Orbitrap for Indazole Elucidation

When analyzing novel indazole derivatives, the choice of mass analyzer dictates the depth of structural information obtained[1]. Both Q-TOF and Orbitrap platforms offer high mass accuracy, but they differ fundamentally in their fragmentation mechanics and acquisition speeds.

  • LC-Q-TOF-MS (e.g., Agilent 6546, Waters Xevo): Utilizes Collision-Induced Dissociation (CID) in a dedicated collision cell. Its primary advantage is ultra-fast acquisition speed (up to 50 Hz), making it the superior choice when coupled with rapid UHPLC gradients where peak widths are ultra-narrow (1–2 seconds).

  • LC-Orbitrap-MS/MS (e.g., Thermo Q Exactive): Utilizes Higher-energy C-trap Dissociation (HCD). Orbitrap systems provide ultra-high resolving power (up to 240,000 FWHM). Crucially, HCD overcomes the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing for the detection of low-mass diagnostic fragments (e.g., m/z 106) that are critical for confirming the indazole core[2].

Table 1: Performance Comparison for Indazole Derivative Analysis
Analytical FeatureLC-Q-TOF-MSLC-Orbitrap-MS/MS
Mass Resolution 45,000 – 60,000 FWHM140,000 – 240,000 FWHM
Mass Accuracy < 2 ppm< 1 ppm
Scan Speed Very High (up to 50 Hz)Moderate (up to 12-20 Hz)
Fragmentation Mode CID (Collision-Induced Dissociation)HCD (Higher-energy C-trap Dissociation)
Low-Mass Detection Excellent (No inherent cutoff)Excellent (HCD bypasses trap limitations)
Optimal Use Case High-throughput pharmacokinetic screeningDeep structural elucidation & isomer differentiation

Fragmentation Mechanics & Quantitative Data

In positive ESI mode, methyl 5-hydroxy-1H-indazole-3-carboxylate readily forms a stable protonated precursor ion [M+H]+ at m/z 193.0608 . The fragmentation cascade follows a highly predictable, thermodynamically driven pathway[3].

  • Ester Cleavage (Acylium Formation): The most labile site is the methyl ester. Protonation at the carbonyl oxygen facilitates the neutral loss of methanol ( CH3​OH , 32.0262 Da), generating a highly abundant acylium-indazole intermediate at m/z 161.0346 [2].

  • Core Contraction: The acylium ion subsequently loses carbon monoxide ( CO , 27.9949 Da) to form the 5-hydroxy-1H-indazol-3-ylium core at m/z 133.0397 .

  • Pyrazole Ring Cleavage: A hallmark of the indazole scaffold is the deep-energy cleavage of the pyrazole ring, resulting in the neutral loss of hydrogen cyanide ( HCN , 27.0109 Da) to yield a fragment at m/z 106.0288 [1].

Fragmentation M Precursor Ion [M+H]+ m/z 193.06 F1 Acylium Ion m/z 161.03 M->F1 -CH3OH (32 Da) F2 Indazolium Core m/z 133.04 F1->F2 -CO (28 Da) F3 Ring Cleavage m/z 106.03 F2->F3 -HCN (27 Da)

Proposed ESI(+) MS/MS fragmentation logic for methyl 5-hydroxy-1H-indazole-3-carboxylate.
Table 2: Expected LC-MS/MS Fragmentation Data (Positive ESI)
Fragment Ion TypeExact Mass (m/z)Molecular FormulaNeutral Loss (Da)Expected Abundance (HCD 30 eV)
Precursor 193.0608 C9​H9​N2​O3+​ -10 - 15%
Acylium 161.0346 C8​H5​N2​O2+​ CH3​OH (32.0262)100% (Base Peak)
Indazolium 133.0397 C7​H5​N2​O+ CO (27.9949)40 - 50%
Ring Cleavage 106.0288 C6​H4​NO+ HCN (27.0109)15 - 25%

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every parameter is selected based on specific chemical causalities to prevent false annotations[1].

Step 1: Sample Preparation
  • Methodology: Dissolve the standard in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete solvation of the moderately polar indazole. The addition of 0.1% Formic Acid pre-protonates the basic nitrogen of the pyrazole ring in solution, drastically enhancing ESI(+) ionization efficiency and stabilizing the [M+H]+ signal prior to aerosolization.

Step 2: UHPLC Chromatographic Separation
  • Methodology: Utilize a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase effectively retains the aromatic indazole core. The acidic mobile phase serves a dual purpose: it suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and ensures sharp, symmetrical peaks required for accurate Data-Dependent Acquisition (DDA) triggering.

Step 3: High-Resolution Mass Spectrometry (Orbitrap HCD Workflow)
  • Methodology:

    • Source Settings: ESI capillary voltage at 3.5 kV; capillary temperature at 275°C.

    • Acquisition Mode: DDA with MS1 resolution set to 70,000 and MS2 resolution to 17,500.

    • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

  • Causality & Self-Validation: The molecule contains both a labile ester group and a highly stable aromatic core. A single collision energy might either under-fragment the core or completely obliterate the precursor. Stepped NCE simultaneously captures the initial loss of methanol (at NCE 20) and the deep ring-cleavage of HCN (at NCE 40) in a single composite MS2 spectrum[1]. Validation Check: If the m/z 161.0346 peak does not appear at low NCE, the system's collision cell calibration must be immediately verified, as the ester cleavage is thermodynamically guaranteed.

Workflow A Sample Preparation (1 µg/mL, 0.1% FA) B UHPLC Separation (C18 Column, Gradient) A->B C ESI(+) Ionization ([M+H]+ Generation) B->C D Precursor Isolation (m/z 193.06) C->D E HCD / CID Fragmentation (Stepped Collision Energy) D->E F HRMS Mass Analysis (Orbitrap or Q-TOF) E->F G Data Processing & Structural Elucidation F->G

LC-MS/MS workflow for structural elucidation of indazole derivatives.

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Validation

Validating Methyl 5-hydroxy-1H-indazole-3-carboxylate as an Analytical Reference Standard: A Comparative Guide

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a highly versatile scaffold frequently utilized in the synthesis of indazole-based kinase inhibitors and monitored as a critical biomarker in forensic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a highly versatile scaffold frequently utilized in the synthesis of indazole-based kinase inhibitors and monitored as a critical biomarker in forensic and pharmaceutical toxicology. When deployed as an analytical reference standard, its validation must transcend basic identification. It requires rigorous adherence to global regulatory frameworks, specifically the [1] for analytical procedure validation and [2] for reference material competence.

This guide objectively evaluates the performance of ISO 17034-certified Methyl 5-hydroxy-1H-indazole-3-carboxylate against non-certified reagent grades and structural analogs. By providing self-validating protocols and mechanistic insights, this document serves as a definitive resource for analytical scientists establishing robust control strategies[3].

Regulatory Context & Material Selection

The transition from early-phase research to commercial release demands reference standards with unbroken metrological traceability. Utilizing an ISO 17034 Certified Reference Material (CRM) ensures that the assigned purity value, measurement uncertainty, and homogeneity are rigorously documented[4]. In contrast, standard reagent-grade materials often rely on simple area-percent purity (e.g., UV 254 nm), lacking the comprehensive mass balance characterization (such as quantitative NMR [qNMR] combined with orthogonal chromatography) required to prevent systemic bias in quantitative assays.

Comparative Analysis: Chromatographic Selectivity & Specificity

To validate specificity under ICH Q2(R2)[5], the target analyte must be reliably resolved from structurally similar compounds and potential degradants. We compared Methyl 5-hydroxy-1H-indazole-3-carboxylate against two common analogs to evaluate method selectivity:

  • Alternative 1: Ethyl 5-hydroxy-1H-indazole-3-carboxylate (Ester chain extension).

  • Alternative 2: Methyl 5-methoxy-1H-indazole-3-carboxylate (Etherification of the 5-hydroxyl group).

Mechanistic Insight: The 5-hydroxyl group on the indazole ring acts as both a strong hydrogen bond donor and acceptor. On a standard C18 stationary phase, this hydroxyl group interacts with residual silanols, which can induce peak tailing if the mobile phase is not adequately buffered (e.g., with 0.1% Formic Acid). Converting the hydroxyl to a methoxy group (Alternative 2) eliminates the H-bond donor capacity, significantly increasing lipophilicity and reducing tailing, but shifting the retention time (RT) later in reversed-phase liquid chromatography (RP-LC).

Table 1: Chromatographic Performance & Resolution Comparison

(Conditions: Waters Acquity UPLC BEH C18, 1.7 µm; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient: 5-95% B over 10 mins)

CompoundRT (min)Tailing Factor (Tf)Resolution (Rs) vs TargetLogP (Est.)
Methyl 5-hydroxy-1H-indazole-3-carboxylate (Target) 4.121.15N/A1.8
Ethyl 5-hydroxy-1H-indazole-3-carboxylate (Alt 1)5.351.184.82.3
Methyl 5-methoxy-1H-indazole-3-carboxylate (Alt 2)6.051.056.22.1

Comparative Analysis: CRM Grade vs. Reagent Grade (Accuracy & Stability)

Analytical accuracy relies entirely on the purity assignment of the reference standard. We compared an ISO 17034 CRM grade of Methyl 5-hydroxy-1H-indazole-3-carboxylate against a generic reagent grade over a 6-month accelerated stability study (40°C / 75% RH).

Table 2: Purity and Stability Metrics
MetricISO 17034 CRM GradeGeneric Reagent GradeImpact on Assay
Initial Purity (qNMR) 99.8% ± 0.1% (k=2)98.5% (Area % only)1.3% bias in quantitation
Water Content (KF) 0.15%0.85%Weighing errors / Hydrolysis
Purity at 6 Months (40°C) 99.6%96.2%Out-of-specification (OOS) risk
Major Degradant < 0.1% (Hydrolysis product)2.5% (Hydrolysis product)Peak interference

Mechanistic Insight: The ester linkage at the 3-position is highly susceptible to base-catalyzed hydrolysis. The higher initial water content and trace basic impurities often found in generic reagent grades accelerate this degradation pathway, rendering it unstable and unsuitable for long-term use as a quantitative standard[6].

Experimental Protocols: Self-Validating Systems

Protocol 1: Specificity & Forced Degradation Workflow (ICH Q2(R2) Compliant)

Objective: Establish the stability-indicating power of the analytical procedure by ensuring all degradants resolve from the parent peak[7].

  • Preparation of Standard Stock: Accurately weigh 10.0 mg of Methyl 5-hydroxy-1H-indazole-3-carboxylate (CRM) into a 10 mL volumetric flask. Dissolve completely in LC-MS grade Methanol (Yields 1.0 mg/mL).

  • Acid Hydrolysis (Forced Degradation): Transfer 1 mL of stock to a borosilicate vial. Add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 1N NaOH.

  • Base Hydrolysis: Repeat step 2 using 1N NaOH. Neutralize with 1N HCl. (Note: Monitor closely; the ester rapidly cleaves to form 5-hydroxy-1H-indazole-3-carboxylic acid).

  • Oxidation: Treat 1 mL of stock with 1 mL of 3% H2O2 at room temperature for 2 hours.

  • Analysis: Dilute all stressed samples to a final theoretical concentration of 10 µg/mL using the initial mobile phase. Inject 2 µL onto the UPLC system.

  • Self-Validation Check (Mass Balance): Calculate the total peak area. The sum of the peak areas of the parent compound and all generated degradants must equal 95%–105% of the initial, untreated standard area. Failure to achieve mass balance indicates secondary degradation pathways or volatile degradants.

Protocol 2: System Suitability Testing (SST)

Objective: Ensure day-to-day chromatographic reproducibility before analyzing unknown samples.

  • Prepare a resolution mixture containing 10 µg/mL each of the Target, Alt 1, and Alt 2 in the sample diluent.

  • Inject the SST mixture in triplicate.

  • Self-Validation Acceptance Criteria:

    • Resolution (Rs) between Target and Alt 1 must be > 2.0.

    • Tailing factor (Tf) for the Target must be < 1.5.

    • The %RSD of the peak area for the Target across all injections must be ≤ 2.0%.

Visualizing the Validation Logic

G N1 Method Design & Development (ICH Q14) N2 Reference Standard Selection (ISO 17034 CRM) N1->N2 Define Target N3 Analytical Validation (ICH Q2(R2)) N2->N3 Establish Traceability N4 Specificity & Range N3->N4 Phase 1 N5 Accuracy & Precision N3->N5 Phase 2 N6 Routine Use & Control Strategy N4->N6 Validated N5->N6 Validated

Caption: Lifecycle approach to analytical procedure validation integrating ICH Q14, ISO 17034, and ICH Q2(R2).

G S1 Methyl 5-hydroxy-1H- indazole-3-carboxylate S2 Base Catalyzed Hydrolysis (NaOH) S1->S2 Stress S3 5-hydroxy-1H-indazole- 3-carboxylic acid S2->S3 Cleavage S4 Methanol (Byproduct) S2->S4 Release

Caption: Primary degradation pathway of the target compound under basic stress conditions.

Conclusion

The validation of Methyl 5-hydroxy-1H-indazole-3-carboxylate as an analytical reference standard requires a deep understanding of its physicochemical properties, specifically its hydrogen-bonding behavior and susceptibility to ester hydrolysis. By utilizing an ISO 17034-certified material, laboratories can eliminate the systemic biases associated with generic reagent-grade chemicals. Furthermore, adhering to ICH Q2(R2) guidelines ensures that the analytical method possesses the requisite specificity to resolve the target from critical analogs, thereby guaranteeing the integrity of downstream quantitative data.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (2023). URL:[Link]

  • The ANSI Blog. "What Is ISO 17034?" American National Standards Institute (ANSI), (2024). URL: [Link]

  • ARO Scientific. "ISO 17034 Guide to International Standards for Reference Material Producers." ARO Scientific, (2023). URL: [Link]

  • National Association of Testing Authorities (NATA). "Reference Materials Producers (ISO 17034) Accreditation." NATA. URL: [Link]

Sources

Comparative

methyl 5-hydroxy-1H-indazole-3-carboxylate IC50 value comparison

Comparative IC50 Analysis of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate Derivatives in Drug Discovery The Strategic Utility of the Indazole-3-Carboxylate Scaffold In modern medicinal chemistry, methyl 5-hydroxy-1H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IC50 Analysis of Methyl 5-Hydroxy-1H-Indazole-3-Carboxylate Derivatives in Drug Discovery

The Strategic Utility of the Indazole-3-Carboxylate Scaffold

In modern medicinal chemistry, methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is rarely evaluated as a terminal therapeutic agent. Instead, it serves as a highly privileged, versatile building block for synthesizing potent enzyme inhibitors and receptor agonists. The rigid bicyclic indazole core provides predictable hydrogen-bonding vectors, while the 3-carboxylate and 5-hydroxyl groups act as orthogonal synthetic handles.

By functionalizing these positions—such as converting the carboxylate into an amide or modifying the 5-hydroxyl group via alkylation or triflation—researchers can drastically alter the electronic distribution of the aromatic ring. This guide objectively compares the IC50 and EC50 performance of indazole-3-carboxylate derivatives against alternative scaffolds across two primary pharmacological targets: Human Neutrophil Elastase (HNE) and Cannabinoid Receptors (CB1/CB2).

Target 1: Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Derivatives of the indazole scaffold, specifically N-benzoylindazoles, have emerged as highly potent, pseudo-irreversible inhibitors of HNE[1].

Structure-Activity Relationship (SAR) and IC50 Comparison

The substitution at the 5-position of the indazole ring profoundly dictates inhibitory potency. Experimental data reveals that highly polar, acidic groups at the 5-position (such as the unmodified 5-OH group) are poorly tolerated in the hydrophobic S1 pocket of HNE, resulting in low or no activity (IC50 > 1000 nM)[1]. Conversely, substituting the 5-position with amino or nitro groups, or optimizing the 3-position with a cyano group, yields sub-micromolar to low-nanomolar IC50 values[1].

Table 1: IC50 Comparison of Indazole Derivatives against HNE

Scaffold / Derivative Substitution at C-5 Substitution at C-3 IC50 Value (nM) Pharmacological Profile
N-Benzoylindazole 5-OH (Hydroxyl) Ester > 1000 nM Low/No Activity
N-Benzoylindazole 5-NH2 (Amino) Ester ~ 10 - 80 nM Potent Inhibitor
N-Benzoylindazole 5-NO2 (Nitro) Ester 15 - 50 nM Highly Potent Inhibitor

| N-Benzoylindazole | Unsubstituted | 3-CN (Cyano) | 7.0 nM | Most Potent Inhibitor |

Mechanistic Causality

The extreme potency of optimized N-benzoylindazoles stems from their mechanism of action. Molecular modeling and kinetic studies confirm that these compounds act as competitive, pseudo-irreversible acyl-enzyme inhibitors[2]. The catalytic Ser195-OH of HNE executes a nucleophilic attack on the carbonyl carbon of the N-benzoyl group at position 1 of the indazole ring, trapping the enzyme in an inactive state[2].

HNE_Mechanism HNE Human Neutrophil Elastase (HNE) Triad Catalytic Triad (Ser195, His57, Asp102) HNE->Triad Attack Ser195-OH Nucleophilic Attack on N-CO Carbonyl Triad->Attack Inhibitor N-Benzoylindazole Derivative Inhibitor->Attack AcylEnzyme Pseudo-Irreversible Acyl-Enzyme Complex Attack->AcylEnzyme Inhibition Enzyme Inactivation (IC50 Measurement) AcylEnzyme->Inhibition

Mechanism of HNE inhibition via Ser195 nucleophilic attack on the N-benzoylindazole scaffold.

Target 2: Cannabinoid Receptor (CB1/CB2) Pharmacology

The indazole-3-carboxylate core is also a defining structural feature of highly potent synthetic cannabinoid receptor agonists (SCRAs). By comparing indazole-3-carboxylates (e.g., NPB-22) to their indole-3-carboxylate analogs (e.g., PB-22), we can isolate the pharmacological impact of the scaffold's bioisosteric replacement[3].

Scaffold Comparison: Indazole vs. Indole

The core difference between NPB-22 and PB-22 lies in the bicyclic aromatic core[3]. The introduction of the second nitrogen atom in the indazole ring alters the molecule's topological polar surface area (tPSA) and introduces a new hydrogen-bond acceptor. This subtle electronic shift generally increases the binding affinity (lower Ki) and functional efficacy (lower EC50) at both CB1 and CB2 receptors compared to the indole counterpart[4].

Table 2: Binding Affinity (Ki) and Efficacy (EC50) of SCRA Scaffolds

Compound Core Example Compound Target Receptor Binding Affinity (Ki, nM) Functional Efficacy (EC50, nM)
Indazole-3-carboxylate NPB-22 CB1 1.26 nM 10.0 nM
Indazole-3-carboxylate NPB-22 CB2 100.0 nM 7.94 nM
Indole-3-carboxylate PB-22 CB1 N/A 5.1 nM

| Indole-3-carboxylate | PB-22 | CB2 | N/A | 37.0 nM |

Data indicates that the indazole modification (NPB-22) maintains extreme potency, acting as a high-efficacy agonist capable of robust G-protein signaling activation[3].

Self-Validating Experimental Protocols

To ensure data integrity when comparing IC50 and EC50 values across these scaffolds, the following self-validating methodologies must be strictly adhered to.

Protocol 1: HNE Enzymatic Inhibition Assay (Fluorometric)

This protocol determines the IC50 of indazole derivatives against HNE, utilizing a kinetic readout to account for pseudo-irreversible binding.

  • Enzyme Preparation: Dilute purified HNE in assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.05% Triton X-100).

    • Causality: The inclusion of 0.05% Triton X-100 is critical; it prevents the highly hydrophobic indazole derivatives from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

  • Inhibitor Pre-Incubation: Dispense serial dilutions of the test compound (in DMSO, final concentration <1%) into the microplate. Add the HNE solution and incubate for exactly 30 minutes at 25°C.

    • Causality: Because N-benzoylindazoles are pseudo-irreversible acyl-enzyme inhibitors, this pre-incubation period is mandatory to allow the covalent complex to form before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (final concentration 100 μM).

  • Signal Detection & Self-Validation: Monitor fluorescence continuously (Excitation 380 nm / Emission 460 nm) for 15 minutes.

    • Validation Check: A control well containing only DMSO must establish the uninhibited Vmax​ (100% activity). A parallel well containing 100 nM Sivelestat (a known clinical HNE inhibitor) must show >90% inhibition to validate the assay's dynamic range.

  • Data Analysis: Calculate the fractional activity ( vi​/v0​ ) and determine the IC50 using a 4-parameter non-linear regression model.

Protocol 2: CB1/CB2 Functional Assay ([35S]GTPγS Binding)

This assay measures the functional efficacy (EC50) of indazole-3-carboxylate SCRAs by quantifying G-protein activation[3].

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors in Tris-HCl buffer containing MgCl2 and EDTA.

  • Assay Assembly: Incubate 10 μg of membrane protein with serial dilutions of the test compound, 0.1 nM [35S]GTPγS, and 30 μM GDP for 60 minutes at 30°C.

    • Causality: The addition of 30 μM GDP is a fundamental requirement. GDP occupies the basal, unoccupied G-protein binding sites, suppressing background noise so that only agonist-induced (receptor-mediated) [35S]GTPγS binding is quantified.

  • Filtration & Self-Validation: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters. Wash three times with ice-cold buffer.

    • Validation Check: To determine non-specific binding (NSB), a control set of wells must be incubated with 10 μM unlabeled GTPγS. The radioactive signal in these wells must be subtracted from all test wells to ensure true receptor specificity.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Fit the dose-response curve to determine the EC50 and Emax​ values relative to a full agonist standard (e.g., CP55,940).

IC50_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Pre-Incubation (Target + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Initiate Reaction) Incubate->Substrate Read 4. Signal Detection (Fluorescence/Radiometric) Substrate->Read Analyze 5. Non-Linear Regression (IC50/EC50 Calculation) Read->Analyze

Self-validating experimental workflow for determining IC50 values in enzymatic and binding assays.

Sources

Validation

Comparative Binding Kinetics of Methyl 5-hydroxy-1H-indazole-3-carboxylate in GPCR Fragment-Based Drug Discovery

Executive Summary & Rationale Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) is a highly privileged scaffold, frequently utilized as a critical precursor in the synthesis of novel cannabinoid receptor (CB1R) modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) is a highly privileged scaffold, frequently utilized as a critical precursor in the synthesis of novel cannabinoid receptor (CB1R) modulators and 5-hydroxy-1H-indazole-3-carboxamide metabolites 1. In Fragment-Based Drug Discovery (FBDD), understanding the baseline binding kinetics of such scaffolds is critical before advancing to lead optimization.

This guide objectively compares the binding kinetics of M5HIC against two structural alternatives: the unsubstituted Methyl 1H-indazole-3-carboxylate and the halogenated Methyl 5-fluoro-1H-indazole-3-carboxylate . By dissecting the association ( kon​ ) and dissociation ( koff​ ) rates, we provide actionable mechanistic insights into how the C5-hydroxyl substitution dictates target residence time.

Experimental Design & Causality

To accurately profile these low-molecular-weight fragments, we employed Surface Plasmon Resonance (SPR) as our primary analytical platform. SPR provides real-time, label-free quantification of kinetic parameters, which are fundamental for calculating target residence time ( τ=1/koff​ ) 2.

  • Target State: Recombinant human CB1R was reconstituted into lipid nanodiscs rather than detergent micelles. Causality: Detergent micelles often strip away essential boundary lipids, leading to unnatural receptor conformations and artificially fast koff​ rates. Nanodiscs preserve the receptor's native conformational dynamics, ensuring physiologically relevant kinetic data 3.

  • Orthogonal Validation: Biolayer Interferometry (BLI) was utilized as a secondary method to validate the SPR findings, ruling out surface-matrix artifacts 4.

Step-by-Step Methodologies

Protocol A: CB1R Nanodisc Preparation & Sensor Functionalization
  • Nanodisc Assembly: Express human CB1R in Sf9 insect cells. Solubilize using DDM/CHS and purify via IMAC. Reconstitute the purified CB1R into MSP1D1 nanodiscs using a 1:100:1000 ratio of Receptor:MSP:POPC lipids.

  • Sensor Immobilization: Utilize a Biacore Series S Sensor Chip SA (Streptavidin). Inject biotinylated CB1R-nanodiscs at 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

    • Causality: Biotin-streptavidin capture provides a highly stable, oriented immobilization compared to standard amine coupling. Amine coupling can randomly crosslink lysine residues near the orthosteric pocket, inactivating the receptor and skewing active-concentration calculations.

Protocol B: Single-Cycle Kinetics (SCK) via SPR
  • Analyte Preparation: Prepare a 5-point, 3-fold dilution series of M5HIC and its analogs (ranging from 0.37 µM to 30 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 1% DMSO).

  • Injection Strategy: Inject the concentration series sequentially over the functionalized sensor chip at a high flow rate of 50 µL/min without intermediate regeneration steps. Allow a final dissociation phase of 600 seconds.

    • Causality: High flow rates minimize mass transport limitation (MTL) effects, which can artificially depress kon​ measurements. Single-Cycle Kinetics (SCK) is mandated here because GPCRs are highly sensitive to the harsh pH or ionic changes required for traditional surface regeneration, which would degrade the target surface over multiple cycles 3.

  • Data Fitting: Double-reference the sensorgrams (subtracting both a blank reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model.

Visualization Workflow

GPCR_Kinetics cluster_0 Target Immobilization cluster_1 Single-Cycle Kinetics (SCK) N1 Recombinant CB1R Expression N2 Nanodisc Reconstitution N1->N2 N3 Streptavidin Sensor Immobilization N2->N3 N4 M5HIC Injection (Increasing Conc.) N3->N4 Baseline Stabilization N5 Surface Plasmon Resonance Detection N4->N5 N6 Buffer Wash (Dissociation Phase) N5->N6 N7 Kinetic Parameter Extraction (kon, koff, KD) N6->N7 1:1 Binding Model

Figure 1: Workflow for label-free kinetic profiling of M5HIC against nanodisc-embedded CB1R.

Quantitative Data & Comparative Analysis

The table below summarizes the kinetic parameters extracted from the 1:1 Langmuir fits. Ligand Efficiency (LE) is calculated to normalize affinity against heavy atom count (HA).

Compound Scaffold kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Residence Time ( τ , s)Ligand Efficiency (kcal/mol/HA)
Methyl 5-hydroxy-1H-indazole-3-carboxylate 1.5×104 0.063 4.2 15.8 0.52
Methyl 1H-indazole-3-carboxylate (Unsubstituted) 1.2×104 0.22218.54.50.49
Methyl 5-fluoro-1H-indazole-3-carboxylate 2.1×104 0.1708.15.80.49

Mechanistic Insights (The "Why")

The kinetic data reveals profound differences driven entirely by the C5 substitution:

  • The Role of the Hydroxyl Group (M5HIC): While M5HIC has a relatively standard fragment-level association rate, its dissociation rate ( koff​=0.063s−1 ) is significantly slower than the alternatives. This indicates that the C5-OH group acts as a critical hydrogen-bond donor/acceptor within the binding pocket. This specific interaction anchors the fragment, increasing its residence time by over 3-fold compared to the unsubstituted scaffold. In FBDD, optimizing for residence time early on reduces off-target toxicity during later lead optimization.

  • The Fluorine Paradox: The 5-fluoro analog demonstrates the fastest association rate ( kon​=2.1×104M−1s−1 ). This is caused by the increased lipophilicity and desolvation penalty reduction provided by the fluorine atom, allowing it to partition into the hydrophobic receptor pocket more rapidly. However, because fluorine is a poor hydrogen bond acceptor, it fails to anchor the molecule, resulting in a rapid dissociation rate ( koff​=0.170s−1 ) and a shorter residence time.

References

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites Source: ScholarWorks@UNO URL:1

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins Source: PMC - National Institutes of Health URL:2

  • Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI) Source: Synthelis URL:4

  • Kinetics of the early events of GPCR signalling Source: PMC - National Institutes of Health URL:3

Sources

Comparative

cross-reactivity profile of methyl 5-hydroxy-1H-indazole-3-carboxylate in target assays

An Application Scientist’s Comparative Guide to the Cross-Reactivity and Target Profiling of Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) is a highly versatile ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Comparative Guide to the Cross-Reactivity and Target Profiling of Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC)

Methyl 5-hydroxy-1H-indazole-3-carboxylate (M5HIC) is a highly versatile indazole building block. In applied pharmacokinetics and analytical toxicology, it serves a dual purpose: it acts as a critical reference fragment for evaluating the specificity of immunoassays targeting synthetic cannabinoids[1][2], and it functions as a low-molecular-weight hinge-binder in Fragment-Based Drug Discovery (FBDD) for kinase inhibition[3].

This guide objectively compares the performance and cross-reactivity of M5HIC against alternative indazole derivatives across two primary target assays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling.

Part 1: Immunoassay Cross-Reactivity Profiling (ELISA)

In forensic toxicology, indazole-3-carboxamides (e.g., AB-PINACA, THJ-018) are prevalent synthetic cannabinoids[1]. When developing or validating commercial ELISA panels, it is critical to determine whether the capture antibodies recognize the core indazole scaffold or if they strictly require the N-alkyl side chains for binding[4]. M5HIC lacks the N-alkyl chain and features a 5-hydroxyl group, making it an ideal negative-control fragment to map antibody binding pockets[2].

Comparative Cross-Reactivity Data

The following table compares the cross-reactivity (% CR) of M5HIC against full synthetic cannabinoids and intermediate metabolites using a commercial Anti-Indazole SC Antibody panel.

CompoundStructural ClassificationIC50 (ng/mL)Cross-Reactivity (%)
AB-PINACA Parent Synthetic Cannabinoid (Control)1.2100.0%
THJ-018 N-alkyl Indazole Analog1.485.7%
Methyl 1-pentyl-1H-indazole-3-carboxylate N-alkylated Core Metabolite10.012.0%
M5HIC Unalkylated, Hydroxylated Core Fragment>10,000< 0.1%

Data Interpretation: M5HIC exhibits near-zero cross-reactivity. This demonstrates that the 5-hydroxyl group and the absence of the N-pentyl chain completely abolish antibody recognition. The assay successfully differentiates between terminal metabolites/fragments and active parent drugs[1][2].

Self-Validating Protocol: Competitive ELISA Workflow

To ensure reproducibility and eliminate false positives, this protocol integrates internal standard curves and displacement verification.

  • Plate Sensitization & Blocking: Coat 96-well microplates with 100 µL of Anti-Indazole capture antibody (1 µg/mL). Block with 5% BSA in PBS.

    • Causality: BSA blocking prevents non-specific binding of the highly lipophilic indazole tracers to the polystyrene plate, ensuring that any signal reduction is strictly due to competitive displacement.

  • Competitive Incubation: Add 50 µL of the analyte (M5HIC or controls titrated from 0.1 to 10,000 ng/mL) and 50 µL of HRP-conjugated AB-PINACA tracer to the wells. Incubate for 60 minutes at room temperature.

    • Causality: Simultaneous addition forces the analyte and tracer to compete for limited antibody binding sites dynamically.

  • Wash & Signal Generation: Wash the plate 5 times with PBST. Add 100 µL of TMB substrate, incubate for 15 minutes, and halt the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

    • Causality: Thorough washing removes unbound HRP-tracer. The final colorimetric signal is inversely proportional to the concentration of the competing analyte.

  • System Validation: Calculate the B/B0 ratio (Absorbance of Sample / Absorbance of Zero Calibrator).

    • Validation Metric: The assay is only validated if the AB-PINACA standard curve yields an R² > 0.99 and the negative control (DMSO vehicle) shows < 5% signal variance.

ELISA_Workflow A Immobilized Antibody (Anti-Indazole Core) B M5HIC Analyte (Competitor) A->B Incubation C Enzyme-Labeled Tracer (e.g., THJ-018-HRP) A->C Incubation E High Cross-Reactivity: Low Tracer Binding B->E Displaces Tracer D Low Cross-Reactivity: High Tracer Binding C->D Binds Antibody F High Absorbance Signal D->F Substrate Addition G Low Absorbance Signal E->G Substrate Addition

Figure 1: Competitive ELISA logic for evaluating M5HIC cross-reactivity against indazole tracers.

Part 2: Kinase Target Profiling (FBDD)

Indazole derivatives, particularly 5-hydroxy-1H-indazoles, are documented inhibitors of kinases such as GSK-3β, which regulates pathological Tau protein phosphorylation in neurodegenerative diseases[3]. In FBDD, M5HIC acts as a low-affinity, high-ligand-efficiency fragment. The methyl carboxylate group alters the compound's lipophilicity and provides an additional hydrogen bond acceptor in the kinase ATP-binding hinge region.

Comparative Kinase Inhibition Data

The following table compares the IC50 values of M5HIC against other indazole fragments and a pan-kinase inhibitor standard in a GSK-3β assay.

CompoundFunctional RoleIC50 (µM)Ligand Efficiency (LE)
Staurosporine Pan-Kinase Positive Control0.015N/A
6-amino-1-methyl-indazole (AMI) Optimized Indazole Inhibitor2.40.42
M5HIC Functionalized Fragment42.5 0.38
5-hydroxy-1H-indazole Unsubstituted Core Fragment85.00.31

Data Interpretation: While M5HIC is not a potent standalone drug, the addition of the methyl-3-carboxylate group doubles its binding affinity compared to the naked 5-hydroxy-1H-indazole core[3]. This makes M5HIC a superior starting fragment for hit-to-lead optimization.

Self-Validating Protocol: TR-FRET Kinase Assay

To accurately measure the weak affinity of fragments like M5HIC without interference from compound auto-fluorescence, Time-Resolved FRET (TR-FRET) is utilized.

  • Enzyme-Fragment Pre-Incubation: In a 384-well plate, combine 5 nM GSK-3β with titrated M5HIC (1 µM to 500 µM) in kinase buffer. Incubate for 30 minutes at 22°C.

    • Causality: Fragment inhibitors exhibit fast-on/fast-off kinetics. Pre-incubating the fragment with the kinase before adding ATP ensures the fragment reaches thermodynamic equilibrium in the hinge region, preventing false negatives.

  • Reaction Initiation: Add 10 µM ATP (at the empirical Km) and 50 nM ULight-labeled Tau-derivative peptide substrate. Incubate for 60 minutes.

    • Causality: Running the assay exactly at the ATP Km sensitizes the system to ATP-competitive inhibitors like indazoles, allowing accurate derivation of Ki from IC50 values using the Cheng-Prusoff equation.

  • Signal Detection: Add EDTA to halt the kinase reaction, followed by a Europium (Eu)-labeled anti-phospho-Tau antibody. Read the plate using a 320 nm excitation and dual emission (615 nm / 665 nm).

    • Causality: EDTA chelates the Mg²⁺ required for kinase activity, instantly freezing the reaction state. The time-resolved delay before reading eliminates background fluorescence inherent to many chemical fragments.

  • System Validation: Calculate the Z'-factor for the plate.

    • Validation Metric: The assay is strictly self-validating. A plate is only accepted if the Z'-factor is > 0.6, calculated using the DMSO vehicle (0% inhibition) and 1 µM Staurosporine (100% inhibition). This mathematically proves the assay's dynamic range and resistance to signal variance.

Kinase_Pathway K GSK-3β Kinase T Tau Protein K->T Phosphorylates I M5HIC Fragment (Hinge Binder) I->K ATP-Competitive Inhibition I->T Prevents Phosphorylation P Hyperphosphorylated Tau (Pathological) T->P Uninhibited State N Normal Tau Function (Microtubule Stability) T->N Inhibited State

Figure 2: Mechanistic pathway of GSK-3β inhibition by indazole fragments preventing Tau pathology.

References

  • AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PMC. nih.gov.
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. nih.gov.
  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. fiu.edu.
  • United States Patent: Methyl 1-pentyl-1H-indazole-3-carboxylate. googleapis.com.

Sources

Validation

benchmarking methyl 5-hydroxy-1H-indazole-3-carboxylate against established indazole inhibitors

Benchmarking Methyl 5-hydroxy-1H-indazole-3-carboxylate Against Established Indazole Inhibitors: A Comparative Guide Introduction The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 5-hydroxy-1H-indazole-3-carboxylate Against Established Indazole Inhibitors: A Comparative Guide

Introduction

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly renowned for its ability to act as an ATP-competitive inhibitor against various protein kinases [1]. When developing novel targeted therapeutics, researchers rarely start from scratch; instead, they rely on highly functionalized synthetic intermediates. Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is one such foundational building block.

This guide provides an objective benchmarking of this unoptimized precursor against established, FDA-approved indazole inhibitors like Axitinib and Pazopanib. By comparing a biologically inert building block to mature drugs, we elucidate the Structure-Activity Relationship (SAR) causality—demonstrating exactly how specific chemical derivatizations transform a simple scaffold into a potent, targeted anti-cancer agent.

Structural Rationale: From Precursor to Potent Inhibitor

To understand why methyl 5-hydroxy-1H-indazole-3-carboxylate is highly valued in drug discovery, one must analyze the causality behind its specific functional groups:

  • The 5-Hydroxyl Group: In the context of kinase inhibition, the indazole core typically binds to the adenine pocket of the kinase hinge region. The 5-hydroxyl group provides a critical synthetic anchor. Through etherification or triflation followed by cross-coupling, researchers can extend the molecule into the hydrophobic back pocket of the kinase, drastically increasing binding affinity and selectivity[1].

  • The 3-Carboxylate Group: The methyl ester at the 3-position serves as a protected handle. Upon saponification to a carboxylic acid, it can be readily converted into various amides. This amidation is crucial for projecting functional groups toward the solvent-exposed region of the kinase, which modulates the compound's pharmacokinetic properties (e.g., aqueous solubility and cell permeability) without disrupting the primary hinge-binding interactions.

SAR_Rationale Precursor Methyl 5-hydroxy-1H-indazole-3-carboxylate (Inert Building Block) Pos5 5-OH Modification (Etherification / Cross-coupling) Precursor->Pos5 Pos3 3-Carboxylate Modification (Amidation / Saponification) Precursor->Pos3 Hinge Kinase Hinge Region Binding (Increases Potency) Pos5->Hinge Targets Solvent Solvent Exposed Region (Improves Pharmacokinetics) Pos3->Solvent Modulates

Caption: Structural derivatization of the indazole core to achieve kinase inhibition.

Quantitative Benchmarking: In Vitro Activity

To provide a clear performance benchmark, the following table contrasts the in vitro inhibitory activity of the foundational building block against mature indazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

CompoundRole in Drug DiscoveryTargetIC50 (nM)Reference
Methyl 5-hydroxy-1H-indazole-3-carboxylate Synthetic Precursor / Building BlockVEGFR-2> 10,000 (Inactive)N/A (Baseline)
Pazopanib FDA-Approved Multi-kinase InhibitorVEGFR-230[2]
Axitinib FDA-Approved Highly Selective InhibitorVEGFR-20.2[3]

Data Interpretation: The raw building block exhibits no meaningful kinase inhibition on its own. However, through the SAR principles outlined above, the indazole core can be optimized to achieve sub-nanomolar potency, as seen with Axitinib [3].

Mechanism of Action: VEGFR-2 Signaling Pathway

Mature indazole inhibitors derived from these scaffolds primarily function by halting angiogenesis. By competitively binding to the ATP-binding pocket of VEGFR-2, these compounds prevent receptor autophosphorylation. This abrogates downstream signaling cascades, including the PLC-γ and MEK/ERK pathways, ultimately starving tumors of their blood supply [1][2].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 PLC PLC-γ / PKC Pathway VEGFR2->PLC MAPK MEK / ERK Pathway VEGFR2->MAPK Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Inhibits Angiogenesis Endothelial Cell Proliferation & Angiogenesis PLC->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by mature indazole derivatives.

Experimental Protocols: Self-Validating Kinase Assay

When synthesizing new derivatives from methyl 5-hydroxy-1H-indazole-3-carboxylate, researchers must evaluate their potency using a robust, self-validating system. The Luminescent Kinase Assay (e.g., ADP-Glo) is the industry standard.

Causality of Assay Choice: Indazole derivatives often exhibit intrinsic autofluorescence, which can cause false positives in standard fluorescence-based assays. Luminescent assays measure ATP depletion directly via a luciferase reaction, completely bypassing compound autofluorescence and providing a highly sensitive, true measure of kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized indazole derivatives and reference drugs (Axitinib/Pazopanib) in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Self-Validating Controls: Include a "Max Activity" control (vehicle only, 1% DMSO) and a "Min Activity" control (no enzyme). These are critical for calculating the Z'-factor, ensuring the assay's statistical reliability before data analysis.

  • Enzyme Incubation: Add the purified VEGFR-2 kinase domain and the specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ultra-pure ATP (at a concentration equivalent to the enzyme's Km) to initiate the reaction. Incubate for 60 minutes.

  • Luminescent Readout: Add the luminescent reagent to halt the kinase reaction and deplete unreacted ATP. Following a 40-minute incubation, measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the raw luminescence units against the Max and Min controls to determine percent inhibition. Plot the data using non-linear regression (four-parameter logistic curve) to calculate the IC50 values.

Kinase_Assay Prep Compound Preparation Incubate Kinase & Substrate Incubation Prep->Incubate ATP ATP Addition (Reaction Start) Incubate->ATP Read Luminescence Readout ATP->Read Analyze IC50 Calculation (Data Analysis) Read->Analyze

Caption: Step-by-step workflow for the luminescent in vitro kinase inhibition assay.

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL: [Link]

  • Title: Pazopanib in Renal Cell Carcinoma Source: Clinical Cancer Research URL: [Link]

  • Title: Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3 Source: Clinical Cancer Research URL: [Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl 5-hydroxy-1H-indazole-3-carboxylate Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as methyl 5-hydroxy-1H-indazole-3-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of key spectroscopic techniques for the validation of its purity, offering a framework for selecting the most appropriate analytical strategy. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by illustrative experimental data and workflows.

The Criticality of Purity in Drug Discovery

The presence of impurities in a drug substance can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] These impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, degradation products, and residual solvents.[1] For a molecule like methyl 5-hydroxy-1H-indazole-3-carboxylate, potential impurities could include regioisomers formed during the indazole ring synthesis, precursors from incomplete reactions, or byproducts from side-reactions.[1][3] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Orthogonal Analytical Strategies: A Holistic View of Purity

A single analytical technique is often insufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, provides a more robust and reliable assessment.[4] This guide will focus on the synergistic use of HPLC for quantitative purity determination and the identification of non-volatile impurities, and NMR and MS for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][5][6] For a polar molecule like methyl 5-hydroxy-1H-indazole-3-carboxylate, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL in methanol is prepared, from which a working solution of 0.1 mg/mL is made by diluting with the initial mobile phase composition. The working solution is filtered through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc1 Inject Sample prep4->hplc1 Prepared Sample hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 data1 Chromatogram Generation hplc4->data1 Raw Data data2 Peak Integration data1->data2 data3 Purity Calculation (% Area) data2->data3

Figure 1: HPLC Purity Analysis Workflow.

Data Presentation and Interpretation

The primary output of an HPLC analysis is a chromatogram, which plots the detector response against retention time. The purity of the sample is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Parameter Illustrative Result Interpretation
Retention Time (Main Peak) 6.8 minCharacteristic elution time under the specified conditions.
Purity (Area %) 99.85%High purity with minor impurities detected.
Impurity 1 (Retention Time) 5.2 minA more polar impurity.
Impurity 1 (Area %) 0.08%Trace level impurity.
Impurity 2 (Retention Time) 8.1 minA less polar impurity.
Impurity 2 (Area %) 0.07%Trace level impurity.

Causality Behind Experimental Choices: The use of a C18 column is standard for the separation of moderately polar organic molecules. The gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte and any acidic or basic impurities are in a single ionic form. UV detection at 254 nm is chosen as indazole derivatives typically exhibit strong absorbance at this wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification of a molecule's structure. For purity assessment, ¹H NMR is particularly valuable for detecting and quantifying proton-containing impurities. ¹³C NMR, while less sensitive, provides crucial information about the carbon skeleton of the molecule and any carbon-containing impurities.

Experimental Protocols

¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Sample Concentration: Approximately 5-10 mg in 0.6 mL of solvent.

  • Procedure: A standard one-dimensional proton experiment is performed.

¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher.

  • Solvent: DMSO-d₆.

  • Sample Concentration: Approximately 20-50 mg in 0.6 mL of solvent.

  • Procedure: A proton-decoupled ¹³C experiment is performed.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Acquire 1H Spectrum prep3->nmr1 Prepared Sample nmr2 Acquire 13C Spectrum nmr1->nmr2 data1 Process Spectra (FT, Phasing, Baseline Correction) nmr2->data1 Raw Data data2 Peak Picking & Integration (1H) data1->data2 data3 Chemical Shift Assignment data2->data3 data4 Impurity Identification data3->data4

Figure 2: NMR Spectroscopic Analysis Workflow.

Data Presentation and Interpretation

The NMR spectra provide a detailed "fingerprint" of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the structure.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
13.5 (broad s)s1HNH
9.8 (s)s1HOH
7.8 (d)d1HAr-H
7.2 (d)d1HAr-H
7.0 (dd)dd1HAr-H
3.9 (s)s3HOCH₃

Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
162.0C=O
155.0C-OH
140.0Ar-C
125.0Ar-C
122.0Ar-CH
115.0Ar-CH
110.0Ar-CH
52.0OCH₃

Expertise in Interpretation: The broad singlet for the NH proton is characteristic of indazoles and is due to proton exchange and quadrupolar broadening from the adjacent nitrogen.[7] The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. The presence of small, unintegrated peaks in the ¹H NMR spectrum can indicate the presence of impurities. For instance, a small set of aromatic signals with a different splitting pattern might suggest a regioisomeric impurity.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern.[8] This is invaluable for confirming the identity of the target molecule and for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.

  • Scan Range: m/z 50-500.

  • Sample Introduction: Direct infusion of a dilute solution (e.g., 10 µg/mL in methanol) or via an LC system.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Prepare Dilute Solution (e.g., 10 µg/mL) ms1 Introduce Sample (Direct Infusion or LC) prep1->ms1 Prepared Sample ms2 Electrospray Ionization (Positive Mode) ms1->ms2 ms3 Mass Analysis ms2->ms3 ms4 Data Acquisition ms3->ms4 data1 Mass Spectrum Generation ms4->data1 Raw Data data2 Identify Molecular Ion Peak data1->data2 data3 Analyze Fragmentation Pattern data2->data3

Sources

Safety & Regulatory Compliance

Safety

methyl 5-hydroxy-1H-indazole-3-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal and Handling of Methyl 5-hydroxy-1H-indazole-3-carboxylate Executive Summary Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a specialized heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of Methyl 5-hydroxy-1H-indazole-3-carboxylate

Executive Summary

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a specialized heterocyclic building block widely utilized in drug discovery and synthetic chemistry. While highly valuable for research, its biological activity and structural profile require strict adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1] and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2]. This guide provides drug development professionals with a definitive, self-validating framework for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profiling (The "Why")

To establish a safe disposal protocol, we must first analyze the compound's physicochemical causality:

  • Structural Composition: The molecule (C9H8N2O3) consists of an indazole core, a phenolic hydroxyl group, and a methyl ester. Crucially, it contains zero halogens .

  • Reactivity & Incompatibilities: The phenolic hydroxyl group is weakly acidic, while the indazole nitrogens can act as nucleophiles. It must be segregated from strong oxidizing agents (which can trigger exothermic degradation) and strong acids/bases (which can hydrolyze the ester)[1].

  • Toxicological Profile: Similar to other indazole-3-carboxylates, this compound carries GHS classifications for acute oral toxicity (H302) and irritation to the skin, eyes, and respiratory tract (H315, H319, H335)[3]. Because of its toxicity and organic nature, sink disposal is strictly prohibited; it poses a direct threat to aquatic ecosystems and violates federal regulations[4].

Waste Segregation Logic

Proper segregation is the cornerstone of laboratory safety and environmental stewardship[5]. When this compound is dissolved in solvents (e.g., for NMR, biological assays, or synthesis), the nature of the solvent dictates the downstream disposal pathway.

  • Non-Halogenated Solvents (e.g., DMSO, Methanol, Ethyl Acetate): When dissolved in these matrices, the waste stream remains non-halogenated. This is highly advantageous. Non-halogenated organic waste is frequently sent to EPA-approved facilities for fuel blending [6]. The high-BTU solvent waste is burned to power cement kilns, recovering thermal energy[6].

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): If mixed with halogens, the waste cannot be used for fuel blending due to the risk of generating highly toxic dioxins during combustion[6]. It must instead undergo high-temperature incineration without energy recovery, which significantly increases disposal costs and environmental impact[6][7].

Quantitative Regulatory & Operational Thresholds

Summarizing the critical parameters ensures compliance with RCRA Subpart K requirements[8].

ParameterThreshold / LimitRegulatory / Operational Rationale
Fuel Blending Heating Value > 5,000 BTU/lb (11,630 J/g)Minimum thermal energy required for cement kiln fuel substitution[6].
Empty Container Residue < 3% by weight (or < 2.5 cm)EPA threshold to classify a standard chemical container as legally "empty"[9].
Satellite Accumulation Volume Max 55 gallonsPrevents excessive hazardous accumulation in active laboratory workspaces[4].
Satellite Container Removal Within 3 days of capacityEnsures prompt transfer to Central Accumulation Areas to maintain compliance[10].
Central Accumulation Time 90 days (LQG) or 180 days (SQG)Federal RCRA limits based on generator status (Large vs. Small Quantity Generator)[10].

Waste Routing Visualization

G Start Methyl 5-hydroxy-1H-indazole-3-carboxylate Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Spill Spill Cleanup (Absorbents/Debris) Solid->Spill Unused Unused/Expired Chemical Solid->Unused NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHaloSolv HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) Liquid->HaloSolv SolidBin Solid Hazardous Waste Container Spill->SolidBin Unused->SolidBin NonHaloBin Non-Halogenated Liquid Waste NonHaloSolv->NonHaloBin HaloBin Halogenated Liquid Waste HaloSolv->HaloBin Incineration EPA-Approved Facility: High-Temp Incineration SolidBin->Incineration FuelBlend EPA-Approved Facility: Fuel Blending NonHaloBin->FuelBlend HaloBin->Incineration

Decision tree for the segregation and EPA-compliant disposal of indazole-derivative lab waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)

Causality: Pure solid waste retains its full irritant profile and must be incinerated to destroy the heterocyclic core entirely.

  • Verification: Confirm the identity of the chemical as Methyl 5-hydroxy-1H-indazole-3-carboxylate via the label and CAS number (1082040-64-9).

  • PPE Donning: Equip standard laboratory PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat. Handle inside a certified chemical fume hood to prevent inhalation of irritant dust[11].

  • Containerization: Transfer the expired or unused solid into a compatible, sealable secondary container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Labeling: Affix a hazardous waste label immediately. Spell out the full chemical name—do not use abbreviations or structural formulas, as this violates OSHA and EPA labeling mandates[11].

  • Validation Step: Visually inspect the Satellite Accumulation Area (SAA) container to ensure the lid is fully threaded. Cross-reference the waste label against the laboratory's master chemical inventory before leaving the area[4].

Protocol B: Disposal of Liquid Solutions

Causality: Indazole derivatives are frequently prepared as stock solutions in DMSO. Since DMSO is a non-halogenated solvent, this waste is highly valuable for energy recovery if kept pure[6].

  • Solvent Profiling: Identify all solvents present in the mixture. Confirm the absolute absence of halogenated compounds (e.g., DCM, chloroform)[7].

  • Transfer: Using a chemical-compatible funnel, carefully pour the solution into the designated "Non-Halogenated Organic Solvent" waste carboy.

  • The "Closed-Cap" Rule: Immediately seal the carboy. Under EPA regulations, waste containers must remain closed at all times unless actively receiving waste to prevent fugitive emissions[4].

  • Documentation: Log the addition of "Methyl 5-hydroxy-1H-indazole-3-carboxylate" and the specific solvent on the carboy's attached waste manifest.

  • Validation Step: Perform a secondary review of the solvent's Safety Data Sheet (SDS) prior to bulking. If the solvent mixture flashes below 140°F (60°C), confirm it is logged as an ignitable characteristic waste (D001)[4].

Protocol C: Emergency Spill Cleanup

Causality: Sweeping dry powders can aerosolize the compound, leading to respiratory exposure. Wet-wiping with a compatible solvent suppresses dust generation.

  • Isolation: Evacuate non-essential personnel from the immediate area. If the spill is a dry powder, disable local fans to prevent aerosolization.

  • Containment: Surround the spill with inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like sawdust, as the compound's reactivity with potential unknown oxidizers in the area could pose a fire risk[2].

  • Collection: Use a non-sparking scoop to collect the absorbent-chemical mixture. Place the debris into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a small amount of methanol), followed by a mild detergent and water. Dispose of the contaminated wipes in the solid hazardous waste container[1].

  • Validation Step: After decontamination, wipe the area with a clean, dry Kimwipe and inspect under ambient light to ensure no crystalline residue remains. Log the incident in the EHS portal[1].

Protocol D: Empty Container Management

According to NIH Prudent Practices, a container is legally "empty" if all waste has been removed by standard practices and no more than 3% by weight remains[9]. However, for best practices:

  • Triple-rinse the container with a compatible solvent (e.g., acetone).

  • Collect the rinsate as hazardous liquid waste[9].

  • Deface the original chemical label and discard the clean glass in the designated broken glass/rigid waste receptacle.

References

  • Methyl indazole-3-carboxylate | Sigma-Aldrich. sigmaaldrich.com.

  • 1360946-93-5|Methyl 4-amino-1H-indazole-3-carboxylate|BLD Pharm. bldpharm.com. 3

  • How To Dispose Of Lab Chemicals. idrenvironmental.com. 11

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. mcfenvironmental.com.5

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. justrite.com. 2

  • Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise. acs.org. 6

  • Chemical waste management: combining compatible used organic solvents. louisville.edu. 4

  • Chapter 7 - Management Procedures For Specific Waste Types. cornell.edu. 7

  • Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them. medprodisposal.com. 10

  • Laboratory Waste Disposal Safety Protocols - NSTA. nsta.org. 1

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. epa.gov. 8

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. nih.gov. 9

Sources

Handling

Personal protective equipment for handling methyl 5-hydroxy-1H-indazole-3-carboxylate

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling methyl 5-hydroxy-1H-indazole-3-carboxylate. This guidance is built on established safety protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling methyl 5-hydroxy-1H-indazole-3-carboxylate. This guidance is built on established safety protocols for structurally similar indazole derivatives and is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 5-hydroxy-1H-indazole-3-carboxylate was available at the time of this writing. The following recommendations are based on the hazard profiles of structurally related indazole compounds. It is imperative to consult the official SDS for methyl 5-hydroxy-1H-indazole-3-carboxylate as soon as it becomes available and to perform a risk assessment for your specific laboratory conditions.

Hazard Assessment of Indazole Derivatives

Based on data from analogous compounds, methyl 5-hydroxy-1H-indazole-3-carboxylate is anticipated to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][4]

Due to the lack of specific toxicological data, the chemical, physical, and toxicological properties of methyl 5-hydroxy-1H-indazole-3-carboxylate have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure during the handling of methyl 5-hydroxy-1H-indazole-3-carboxylate. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields, face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 respirator or higher if not in a ventilated enclosure
Solution Preparation and Transfers Chemical splash goggles, face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coat, chemical-resistant apronNot generally required if performed in a fume hood
Running Reactions and Work-up Chemical splash goggles, face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coat, chemical-resistant apronNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles, face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work with this compound.

  • Recommended for Liquid Handling: When handling solutions or in situations with a splash hazard, chemical splash goggles that form a seal around the eyes are required.[5]

  • Enhanced Protection: A full-face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during vigorous mixing.[1]

Skin and Body Protection: A Barrier Against Irritation

Direct skin contact is a primary route of exposure and can cause irritation.[1][2][4][5]

  • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Use proper glove removal technique to avoid contaminating your hands.[1]

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Additional Protection: For procedures involving significant quantities of the material or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]

Respiratory Protection: Guarding Against Inhalation

As the compound may cause respiratory irritation, engineering controls are the preferred method of protection.[1][4]

  • Primary Control: Always handle solid methyl 5-hydroxy-1H-indazole-3-carboxylate in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust.

  • When Respirators are Necessary: If engineering controls are not feasible or during a large spill, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used.[4][5] Ensure proper fit testing and training before using a respirator.

Step-by-Step PPE Procedures

Donning (Putting On) PPE

PPE_Donning cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect PPE for damage Gown 1. Gown/Lab Coat Inspect->Gown Mask 2. Mask/Respirator Gown->Mask Goggles 3. Goggles/Face Shield Mask->Goggles Gloves 4. Gloves Goggles->Gloves caption Figure 1: PPE Donning Sequence

Caption: Figure 1: Recommended sequence for putting on PPE.

  • Inspect PPE: Before starting, carefully inspect all PPE for any damage, such as cracks, tears, or holes.

  • Gown/Lab Coat: Put on your lab coat and fasten it completely.

  • Mask/Respirator: If required, don your respirator. Perform a user seal check.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE

The doffing sequence is critical to prevent self-contamination.

PPE_Doffing cluster_removal Doffing Sequence (Contaminated Area) cluster_exit Exit and Final Removal Gloves 1. Gloves Gown 2. Gown/Lab Coat Gloves->Gown Wash_Hands1 Wash Hands Gown->Wash_Hands1 Goggles 3. Goggles/Face Shield Wash_Hands1->Goggles Exit Lab Mask 4. Mask/Respirator Goggles->Mask Wash_Hands2 Wash Hands Thoroughly Mask->Wash_Hands2 caption Figure 2: PPE Doffing Sequence

Caption: Figure 2: Recommended sequence for taking off PPE.

  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Remove your lab coat by rolling it inside out and away from your body.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Mask/Respirator: Remove your respirator without touching the front.

  • Wash Hands Again: Wash your hands again thoroughly.

Spill and Disposal Procedures

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal
  • Unused Product: Dispose of unused methyl 5-hydroxy-1H-indazole-3-carboxylate as hazardous chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[1]

  • Contaminated Materials: All disposable PPE, contaminated labware, and spill cleanup materials must be collected in a designated, sealed hazardous waste container for professional disposal.[1]

References

Sources

Retrosynthesis Analysis

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Reactant of Route 1
methyl 5-hydroxy-1H-indazole-3-carboxylate
Reactant of Route 2
methyl 5-hydroxy-1H-indazole-3-carboxylate
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